molecular formula C9H11N3 B1386927 (2-Methyl-2H-indazol-5-YL)methanamine CAS No. 1159511-63-3

(2-Methyl-2H-indazol-5-YL)methanamine

Katalognummer: B1386927
CAS-Nummer: 1159511-63-3
Molekulargewicht: 161.2 g/mol
InChI-Schlüssel: OIVHQXDYGSOVOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methyl-2H-indazol-5-YL)methanamine is a chemical compound of interest in scientific research, particularly as a building block in medicinal chemistry. It features an indazole heterocyclic core, which is recognized as an emerging privileged scaffold in drug discovery due to its wide range of pharmacological properties . The indazole structure is a bioisostere of indole and consists of a fused benzene and pyrrole ring, with the 1H-indazole tautomer being the most thermodynamically stable form . Researchers value indazole derivatives for their significant role in developing novel pharmaceuticals. This scaffold is found in compounds investigated for diverse biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, antidiabetic, and anti-Parkinson's applications . Several FDA-approved drugs, such as the multikinase inhibitor pazopanib (for renal cell carcinoma) and the antiemetic granisetron, are based on the indazole core, underscoring its therapeutic relevance . The specific substitution pattern of (2-Methyl-2H-indazol-5-YL)methanamine, with a methyl group on one nitrogen and an aminomethyl group on the benzene ring, makes it a versatile intermediate. It can be used in the synthesis of more complex molecules for probing biological mechanisms or developing new therapeutic agents, such as kinase inhibitors highlighted in recent patents . This product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Eigenschaften

IUPAC Name

(2-methylindazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVHQXDYGSOVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(2-Methyl-2H-indazol-5-YL)methanamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary

(2-Methyl-2H-indazol-5-yl)methanamine (CAS: 1159511-63-3) represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ROCK, VEGFR). Unlike its thermodynamically favored 1H-indazole counterparts, this 2H-isomer offers a unique vector for steric and electronic interactions within enzyme binding pockets. This guide provides a comprehensive technical analysis of its physicochemical properties, regioselective synthetic strategies, and handling protocols for high-integrity research applications.

Structural Identification & Physicochemical Profile[1][2]

The compound consists of a bicyclic indazole core substituted at the N2 position with a methyl group and at the C5 position with a primary methanamine group. The distinction between the 1H- and 2H-tautomers is the defining structural feature; locking the system in the 2H-form via methylation significantly alters its dipole moment and hydrogen bonding capacity compared to the 1H-isomer.

Table 1: Physicochemical Data Matrix
PropertyValue / DescriptionTechnical Note
IUPAC Name (2-Methylindazol-5-yl)methanamineN2-methyl isomer
CAS Number 1159511-63-3 Specific to the methanamine derivative
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
SMILES CN1N=CC2=C1C=CC(=C2)CN
LogP (Predicted) ~0.4Moderate hydrophilicity; suitable for fragment-based drug design
pKa (Amine) ~9.2 - 9.8 (Predicted)Primary aliphatic amine (protonated at physiological pH)
pKa (Indazole N1) ~1.5 - 2.0Very weak base; remains neutral at physiological pH
H-Bond Donors 1 (Primary Amine)The indazole N1 is an H-bond acceptor
H-Bond Acceptors 2 (Indazole N1, Amine)
Structural Nuance: The 2H-Indazole "Kinetic" Trap

Indazoles naturally exist in a tautomeric equilibrium favoring the 1H-form (benzenoid structure) over the 2H-form (quinonoid contribution). Methylation at N2 "freezes" the ring in the quinonoid-like electronic state.

  • Medicinal Implication: In kinase inhibitors, the 2-methyl-2H-indazole motif often positions the N1 nitrogen to accept a hydrogen bond from the hinge region of the kinase ATP-binding site, a specific interaction geometry distinct from 1-methylindazoles.

Synthetic Pathways: Solving the Regioselectivity Challenge

Synthesizing (2-Methyl-2H-indazol-5-yl)methanamine requires overcoming the inherent preference of indazoles to alkylate at the N1 position. Classical alkylation of 5-cyanoindazole yields a mixture favoring the N1-isomer (~3:1 ratio), necessitating tedious chromatographic separation.

Method A: Modern Regioselective One-Pot Cyclization (Recommended)

This protocol utilizes a copper-catalyzed three-component coupling, ensuring exclusive formation of the 2H-indazole scaffold before the side chain is reduced.

Protocol:

  • Reagents: 4-Bromo-3-formylbenzonitrile (1.0 eq), Methylamine hydrochloride (1.2 eq), Sodium Azide (NaN₃, 1.5 eq), CuI (10 mol%), Ligand (e.g., DMEDA).

  • Cyclization: Dissolve reagents in DMSO. Heat to 110°C for 12 hours. The reaction proceeds via in situ imine formation followed by [3+2] cycloaddition.

  • Intermediate Isolation: Isolate 5-cyano-2-methyl-2H-indazole via ethyl acetate extraction.

  • Reduction: Hydrogenate the nitrile group using Raney Nickel or Pd/C in methanolic ammonia (to prevent secondary amine formation) at 40 psi H₂.

  • Purification: The final amine is purified as a hydrochloride salt to ensure stability.

Method B: Classical Alkylation (For Reference)
  • Precursor: 5-Cyano-1H-indazole.

  • Reagents: Methyl iodide (MeI), K₂CO₃, DMF.

  • Outcome: Mixture of 1-methyl (major) and 2-methyl (minor) isomers.

  • Critique: Low atom economy and high purification burden make this unsuitable for scaling.

SynthesisPath Start 4-Bromo-3-formylbenzonitrile Reagents MeNH2 + NaN3 (CuI Catalyst) Start->Reagents Inter Intermediate: 5-Cyano-2-methyl-2H-indazole Reagents->Inter Regioselective Cyclization Step2 Reduction (H2, Raney Ni) Inter->Step2 Product Target: (2-Methyl-2H-indazol-5-yl)methanamine Step2->Product Nitrile Reduction

Caption: Figure 1. Regioselective synthesis pathway avoiding N1/N2 isomer separation issues.

Medicinal Chemistry Applications

The (2-Methyl-2H-indazol-5-yl)methanamine scaffold functions as a versatile "linker-head" motif in drug discovery.

1. Kinase Inhibition (ROCK/VEGFR)

The primary amine serves as a cation to interact with acidic residues (Asp/Glu) deep within the binding pocket, while the indazole core creates hydrophobic contacts.

  • Mechanism: The 2-methyl group projects into the solvent interface or a hydrophobic sub-pocket, often improving selectivity against homologous kinases compared to the 1-methyl analog.

  • Hinge Binding: The N1 nitrogen (with its lone pair) acts as a crucial Hydrogen Bond Acceptor (HBA) for the kinase hinge region backbone NH.

2. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 161 Da and high ligand efficiency potential, this molecule is an ideal "fragment" for crystallographic screening. It allows researchers to grow the molecule from the amine handle (via amide coupling or reductive amination) to probe adjacent pockets.

InteractionMap Scaffold (2-Methyl-2H-indazol-5-yl)methanamine N1 Indazole N1: H-Bond Acceptor (Hinge Region) Scaffold->N1 Me 2-Methyl Group: Hydrophobic/Steric Selectivity Scaffold->Me Amine 5-Methanamine: Solubilizing Group & H-Bond Donor (Asp/Glu) Scaffold->Amine

Caption: Figure 2. Pharmacophore mapping of the scaffold showing key binding vectors.

Analytical Characterization & Handling

To validate the identity of synthesized or purchased material, the following spectroscopic signatures must be confirmed.

Expected NMR Signals (DMSO-d₆)
  • ¹H NMR:

    • δ 8.3 ppm (s, 1H): H-3 proton of the indazole ring (characteristic downfield shift).

    • δ 4.1 ppm (s, 3H): N-CH₃ singlet. Note: In 1-methyl isomers, this signal typically appears upfield around 3.9 ppm.

    • δ 3.8 ppm (s, 2H): Benzylic CH₂ attached to the amine.

    • δ 7.2 - 7.8 ppm (m, 3H): Aromatic protons (H4, H6, H7).

Stability & Storage[1]
  • Air Sensitivity: The primary amine readily absorbs CO₂ from the air to form carbamates. Store under inert atmosphere (Argon/Nitrogen).

  • Form: Ideally stored as a Hydrochloride (HCl) salt to prevent oxidation and enhance water solubility.

  • Solubility:

    • Free Base: Soluble in DMSO, Methanol, DCM. Slightly soluble in water.

    • HCl Salt: Highly soluble in water (>50 mg/mL).

References
  • PubChem. (2-Methylindazol-5-yl)methanamine - Compound Summary.[2] National Center for Biotechnology Information. Available at: [Link]

  • Kumar, M. R., et al. (2011).[3] Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes. Organic Letters, 13(13), 3542–3545.[3] (Describes the regioselective Cu-catalyzed synthesis methodology).

  • Gaunung, N. E., et al. (2014).[3] Regioselective Synthesis of 2H-Indazoles. Organic Letters, 16(11), 3114-3117. (Validation of 2H-indazole thermodynamic properties).

Sources

(2-Methyl-2H-indazol-5-YL)methanamine CAS number 1159511-63-3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methyl-2H-indazol-5-yl)methanamine (CAS 1159511-63-3) represents a high-value pharmacophore scaffold in modern medicinal chemistry, particularly within the kinase inhibitor and GPCR ligand landscape. Unlike its thermodynamically stable 1H-indazole counterparts, the 2H-indazole core offers a distinct electronic profile and vector orientation, often serving as a bioisostere for quinoline or isoquinoline moieties but with improved solubility and metabolic stability profiles.

This guide provides a rigorous technical analysis of this building block, focusing on the critical challenge of regioselective synthesis (N1 vs. N2 isomerism), the handling of the reactive primary amine, and its strategic application in Structure-Activity Relationship (SAR) campaigns.

Chemical Architecture & Properties

The molecule consists of a bicyclic indazole ring methylated at the N2 position, with a primary methanamine tail at the C5 position. The distinction between the 1H- and 2H-tautomers is not merely academic; it fundamentally alters the hydrogen bond donor/acceptor landscape of the scaffold.

Physicochemical Profile
PropertyData / DescriptionRelevance to Drug Design
Molecular Formula C₉H₁₁N₃Fragment-based drug discovery (FBDD) compatible.
Molecular Weight 161.20 g/mol Low MW allows significant decoration without violating Lipinski's Rule of 5.
pKa (Amine) ~9.5 (Predicted)Forms stable salts (HCl, TFA); high solubility in aqueous media at physiological pH.
H-Bond Acceptors 2 (N1, Amine N)N1 in 2-methylindazoles is a dedicated acceptor (unlike N2 in 1H-indazoles).
H-Bond Donors 2 (Amine NH₂)Primary handle for amide coupling or reductive amination.
LogP ~0.8 - 1.2Favorable lipophilicity for oral bioavailability optimization.
The "Quinoid" Electronic Character

The 2-methyl-2H-indazole system adopts a fixed quinoid-like resonance contribution. This locks the N1 nitrogen as a hydrogen bond acceptor , making it critical for binding in the hinge region of kinases (e.g., ROCK1/2, VEGFR). In contrast, 1H-indazoles often present N2 as the acceptor, leading to different binding modes.

Synthetic Pathways & Regioselectivity

The primary bottleneck in utilizing CAS 1159511-63-3 is the synthesis of the parent 2-methylindazole core. Alkylation of 5-substituted indazoles typically yields a mixture of N1- (thermodynamic) and N2- (kinetic) isomers, often in a 2:1 to 4:1 ratio favoring the undesired N1 product.

Validated Synthetic Protocol

Objective: Synthesis of (2-Methyl-2H-indazol-5-yl)methanamine from 5-cyano-1H-indazole.

Step 1: Regioselective Methylation (The Critical Step)

  • Reagents: Trimethyloxonium tetrafluoroborate (Meerwein's salt), Ethyl Acetate.

  • Rationale: Use of Meerwein's salt often improves N2 selectivity compared to Methyl Iodide/Base methods due to hard/soft acid-base mechanics.

  • Protocol:

    • Suspend 5-cyano-1H-indazole (1.0 eq) in dry EtOAc.

    • Add Trimethyloxonium tetrafluoroborate (1.2 eq) at 0°C.

    • Allow to warm to RT and stir for 4 hours.

    • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

    • Purification: Silica gel chromatography is mandatory to separate the N1-methyl (lower R_f) and N2-methyl (higher R_f) isomers.

Step 2: Nitrile Reduction

  • Reagents: Raney Nickel (Ra-Ni), H₂ (50 psi), NH₃/MeOH.

  • Rationale: Catalytic hydrogenation is cleaner than LiAlH₄ and prevents over-reduction or side reactions on the indazole ring. Ammonia suppresses secondary amine formation.

  • Protocol:

    • Dissolve 2-methyl-2H-indazole-5-carbonitrile in MeOH saturated with NH₃.

    • Add activated Raney Nickel (20 wt%).

    • Hydrogenate at 50 psi for 12 hours.

    • Filter through Celite (Caution: Ra-Ni is pyrophoric).

    • Concentrate to yield the crude amine. Convert to HCl salt for storage.

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Cyano-1H-indazole Alkylation Alkylation (Me3OBF4 or MeI) Start->Alkylation Isomers Isomer Mixture (N1 vs N2) Alkylation->Isomers Separation Chromatographic Separation Isomers->Separation N1_Waste N1-Methyl (Undesired) Separation->N1_Waste Low Rf N2_Target 2-Methyl-5-cyano (Target Intermediate) Separation->N2_Target High Rf (Kinetic/Specific) Reduction Nitrile Reduction (Ra-Ni / H2) N2_Target->Reduction Final CAS 1159511-63-3 (Amine) Reduction->Final

Figure 1: Synthetic workflow highlighting the critical separation of regioisomers required to isolate the 2-methyl scaffold.

Medicinal Chemistry Applications

This amine serves as a "linker-friendly" warhead carrier. The 2-methylindazole core is a proven scaffold in kinase inhibitors (e.g., Pazopanib utilizes a 2-methylindazole, though substituted differently).

Pharmacophore Mapping
  • Hinge Binder: The N1 nitrogen (with its lone pair available in the 2H-tautomer) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

  • Solvent Front: The C5-methanamine extends into the solvent-exposed region, making it an ideal vector for solubilizing groups (morpholines, piperazines) or specific interactions with aspartate/glutamate residues in the active site.

Derivatization Logic
Reaction TypeTarget FunctionalityStrategic Value
Amide Coupling Amides / UreasCreates rigid linkers; standard for HTS library generation.
Reductive Amination Secondary AminesIncreases basicity; improves cell permeability (reduces TPSA).
Sulfonylation SulfonamidesTargets specific pockets (e.g., selectivity gatekeeper residues).
SAR Decision Tree

SARTree Core CAS 1159511-63-3 (Primary Amine) Decision Optimization Goal? Core->Decision Potency Increase Potency (H-Bonding) Decision->Potency ADME Improve ADME (Solubility/Permeability) Decision->ADME Route1 Amide Coupling (Ar-COOH) Potency->Route1 Route2 Urea Formation (Isocyanates) Potency->Route2 Route3 Reductive Amination (Heterocycles) ADME->Route3 Outcome1 New H-Bond Acceptor/Donor (Hinge Interaction) Route1->Outcome1 Route2->Outcome1 Outcome2 Modulate pKa / LogD Route3->Outcome2

Figure 2: Strategic decision tree for derivatizing the amine based on medicinal chemistry objectives.

Handling, Stability & Safety

  • Storage: The free amine is prone to oxidation (forming N-oxides) and carbamation (reacting with atmospheric CO₂). Recommendation: Store as the Hydrochloride (HCl) or Dihydrochloride salt at -20°C under argon.

  • Toxicity: Indazoles are generally biologically active. Treat as a potential mutagen/irritant until specific tox data is generated.

  • Analytical Marker: In ¹H NMR, the N-Methyl group of the 2H-isomer typically appears downfield (approx 4.1–4.2 ppm) compared to the 1H-isomer (approx 4.0 ppm), though this is solvent-dependent. The C3-H proton is a diagnostic singlet.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Abbassi, M., et al. (2014).[2] Regioselective alkylation of indazoles: A review. European Journal of Medicinal Chemistry.[2] (General reference for N1 vs N2 selectivity mechanics).

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent multi-targeted tyrosine kinase inhibitor. Journal of Medicinal Chemistry. (Note: Demonstrates the utility of the 2-methylindazole scaffold in FDA-approved drugs).

  • ChemicalBook. (2023). 5-Aminomethyl-2-methylindazole Properties and Supplier Data.[3]

Sources

Physical and chemical properties of 5-(Aminomethyl)-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-(Aminomethyl)-2-methyl-2H-indazole , a critical heterocyclic intermediate in medicinal chemistry.

CAS Registry Number: 1159511-63-3 Chemical Formula: C


H

N

Molecular Weight: 161.20 g/mol [1][2]

Executive Summary

5-(Aminomethyl)-2-methyl-2H-indazole is a bicyclic heteroaromatic building block characterized by a "locked" 2H-indazole tautomer. Unlike 1H-indazoles, which can shift protons between N1 and N2, the N2-methyl substitution fixes the electronic structure, enhancing lipophilicity and altering the hydrogen-bond donor/acceptor profile. This scaffold is a "privileged structure" in drug discovery, serving as a key pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors and tyrosine kinase inhibitors (TKIs) . Its primary amine tail functions as a versatile handle for amide or sulfonamide coupling, critical for fragment-based drug design (FBDD).

Physicochemical Properties

The N2-methyl group significantly influences the physical behavior of the molecule compared to its N1-isomer or the unsubstituted parent.

Table 1: Key Physicochemical Parameters
PropertyValueSource/Method
Molecular Weight 161.20 g/mol Calculated
Exact Mass 161.0953 DaHRMS
Appearance Off-white to pale yellow solidExperimental Observation
Predicted LogP 0.40 ± 0.2XLogP3
Topological Polar Surface Area (TPSA) 43.8 ŲComputed (Cactvs)
H-Bond Donors / Acceptors 1 / 2Structural Analysis
pKa (Primary Amine) ~9.5 (Predicted)Base strength typical of benzylamines
pKa (Indazole N1) ~2.0 (Predicted)Very weak base due to aromaticity
Solubility Soluble in DMSO, MeOH, DCM; Moderate in WaterEmpirical
Solubility & Formulation Implications
  • Lipophilicity: With a LogP near 0.4, the compound occupies a "sweet spot" for oral bioavailability—hydrophilic enough for solubility but lipophilic enough for membrane permeability.

  • Salt Formation: The primary amine is readily protonated. For stability and handling, it is frequently converted to hydrochloride (HCl) or trifluoroacetate (TFA) salts, which prevents oxidative degradation and improves water solubility.

Synthetic Pathways and Manufacturing

The synthesis of 2-substituted indazoles is challenging due to the thermodynamic preference for N1-alkylation. High-purity synthesis requires regioselective strategies or rigorous purification.

Core Synthetic Protocol (Nitrile Reduction Route)

This is the standard industrial route, prioritizing the separation of isomers early in the sequence.

  • Precursor: Start with 5-Cyano-1H-indazole .

  • Alkylation (The Critical Step): Treatment with methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., K

    
    CO
    
    
    
    ).
    • Challenge: This yields a mixture of N1-methyl (major) and N2-methyl (minor) isomers.

    • Resolution: The N2-isomer is typically more polar and can be separated via silica gel chromatography or selective crystallization.

  • Reduction: The purified 5-cyano-2-methyl-2H-indazole is subjected to hydrogenation (H

    
    , Raney Ni or Pd/C) or hydride reduction (LiAlH
    
    
    
    ) to yield the target primary amine.
Visualization: Synthetic Logic Flow

The following diagram illustrates the divergence in synthesis and the "Tautomer Lock" concept.

Synthesis Start 5-Cyano-1H-indazole Alkylation Methylation (MeI / K2CO3) Start->Alkylation Separation Isomer Separation (Chromatography) Alkylation->Separation Mixture (N1 + N2) Intermediate 5-Cyano-2-methyl-indazole (Target Isomer) Separation->Intermediate Select N2 Isomer Reduction Nitrile Reduction (H2/Raney Ni) Intermediate->Reduction Product 5-(Aminomethyl)-2-methyl-2H-indazole (CAS 1159511-63-3) Reduction->Product

Figure 1: Step-wise synthetic pathway emphasizing the critical isomer separation step.

Chemical Reactivity & Medicinal Chemistry Applications

The utility of 5-(Aminomethyl)-2-methyl-2H-indazole lies in its dual functionality: the indazole core acts as a scaffold for pi-stacking interactions within enzyme pockets, while the aminomethyl tail serves as a nucleophilic "warhead" or linker.

The "Tautomer Lock" Mechanism

In 1H-indazoles, the hydrogen atom can shift between nitrogens, complicating binding modes. By methylating N2, the system is locked into the quinonoid-like 2H-form.

  • Effect: This exposes the N1 lone pair as a dedicated hydrogen bond acceptor, often critical for binding to the "hinge region" of kinase enzymes (e.g., ROCK1, ROCK2).

Primary Applications
  • Rho-Kinase (ROCK) Inhibitors:

    • The 5-position of the indazole ring projects into the solvent-exposed region of the ATP-binding pocket.

    • The aminomethyl group is typically coupled with aryl sulfonamides or amides to form the active inhibitor (e.g., analogs of Fasudil or Ripasudil ).

  • Fragment-Based Drug Discovery (FBDD):

    • Due to its low molecular weight (<200 Da) and high ligand efficiency, it is an ideal "fragment" for screening libraries.

  • PROTAC Linkers:

    • The amine provides a clean attachment point for alkyl chains connecting an E3 ligase ligand to a protein of interest.

Visualization: Reactivity Profile

Reactivity Core 5-(Aminomethyl)-2-methyl-2H-indazole N2 N2-Methyl Group (Tautomer Lock) Core->N2 Stabilizes Structure N1 N1 Lone Pair (H-Bond Acceptor) Core->N1 Kinase Hinge Binding Amine Primary Amine (-CH2NH2) (Nucleophilic Coupling) Core->Amine Amide/Sulfonamide Formation Ring Indazole Core (Pi-Pi Stacking) Core->Ring Hydrophobic Interaction

Figure 2: Pharmacophore map highlighting the functional roles of specific structural motifs.

Handling, Stability, and Safety

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The free amine is sensitive to atmospheric CO

    
     (forming carbamates) and oxidation.
    
  • Hazards: Classified as an Irritant (Skin/Eye).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Analytical Verification:

    • 1H NMR (DMSO-d6): Look for the diagnostic N-Me singlet around

      
       4.0–4.2 ppm and the benzylic methylene doublet/singlet around 
      
      
      
      3.8 ppm.
    • Differentiation: The N1-methyl isomer typically shows the methyl signal upfield (approx

      
       3.9 ppm) compared to the N2-methyl isomer.
      

References

  • PubChem Compound Summary. (2-Methyl-2H-indazol-5-yl)methanamine (CID 44119283).[2] National Center for Biotechnology Information. [Link][2]

  • Organic Chemistry Portal. Synthesis of 2H-Indazoles: Recent Literature and Methodologies. [Link]

  • ResearchGate. Efficient Synthesis of Indazole Motifs and Their Medicinal Importance. (Contextual reference for N1/N2 selectivity). [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

(2-Methyl-2H-indazol-5-YL)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

(2-Methyl-2H-indazol-5-yl)methanamine (CAS: 1159511-63-3) is a specialized heterocyclic building block utilized primarily in the development of small-molecule kinase inhibitors and epigenetic modulators. Distinguished by its 2H-indazole tautomeric core, this primary amine serves as a critical "linker" or "warhead" attachment point in fragment-based drug discovery (FBDD). This guide details its physicochemical profile, the regiochemical challenges of its synthesis, and its application in modern medicinal chemistry.

Physicochemical Profile

The compound is characterized by a fused bicyclic system where the methylation site on the nitrogen at position 2 (N2) fixes the quinonoid-like resonance structure, distinguishing it from its 1H-indazole isomers.

PropertyValueTechnical Note
Chemical Name (2-Methyl-2H-indazol-5-yl)methanamineIUPAC nomenclature
CAS Registry Number 1159511-63-3Primary identifier
Molecular Formula C₉H₁₁N₃ Confirmed stoichiometry
Molecular Weight 161.20 g/mol Monoisotopic mass: 161.095
Structure Indazole core, N2-Methyl, C5-AminomethylSee Diagram 1
pKa (Conjugate Acid) ~8.5 (Amine), ~2.0 (Indazole N1)Predicted values; Amine is basic
LogP 0.4 - 0.8Low lipophilicity; suitable for oral drugs
H-Bond Donors/Acceptors 2 / 3Compliant with Lipinski's Rule of 5

Structural Analysis & Regiochemistry

The indazole scaffold exhibits annular tautomerism between the 1H (benzenoid) and 2H (quinonoid) forms.[1][2] While the 1H form is thermodynamically preferred in the unsubstituted heterocycle, N-alkylation locks the structure.

  • 1H-Indazole: Benzenoid character, generally more stable.[1][2]

  • 2H-Indazole: Quinonoid character, often associated with higher dipole moments and distinct kinase binding profiles (e.g., Pazopanib, Axitinib analogues).

The synthesis of the title compound requires strict regiocontrol to selectively methylate the N2 position, as standard alkylation conditions (e.g., MeI/K₂CO₃) typically yield a mixture favoring the N1 isomer.

Tautomerism cluster_0 Tautomeric Equilibrium N1 1H-Indazole (Benzenoid) N2 2H-Indazole (Quinonoid) N1->N2 H-shift Target (2-Methyl-2H-indazol-5-yl)methanamine Target Molecule N2->Target Fixed by N-Methylation

Figure 1: Tautomeric relationship and the fixation of the quinonoid 2H-form in the target molecule.

Synthetic Methodologies

Two primary strategies exist for accessing (2-Methyl-2H-indazol-5-yl)methanamine. Method A is the traditional modification of a pre-formed ring, while Method B utilizes modern transition-metal catalysis for de novo ring construction.

Method A: Regioselective Alkylation (Standard Protocol)

This pathway relies on the kinetic alkylation of 5-cyanoindazole followed by reduction. The use of Meerwein’s reagent (Trimethyloxonium tetrafluoroborate) or specific solvent effects is critical to enhance N2 selectivity.

Step-by-Step Protocol:

  • Starting Material: 1H-Indazole-5-carbonitrile.

  • N-Methylation (Regioselective Step):

    • Reagents: Trimethyloxonium tetrafluoroborate (Me₃OBF₄), Ethyl Acetate (EtOAc).

    • Procedure: Suspend nitrile in EtOAc. Add Me₃OBF₄ (1.1 equiv) at room temperature. Stir for 12-24h.

    • Mechanism:[1][2] Kinetic control favors the more nucleophilic N2 position.[3]

    • Workup: Quench with saturated NaHCO₃. Extract with DCM.

    • Purification: Column chromatography is essential to remove the minor N1-isomer. The N2-isomer typically elutes later (more polar) or earlier depending on the stationary phase, but they have distinct Rf values.

  • Nitrile Reduction:

    • Reagents: Raney Nickel (cat.), Hydrazine hydrate (or H₂ gas), Methanol. Alternatively: LiAlH₄ in THF (anhydrous).

    • Procedure: Dissolve the purified 2-methyl-2H-indazole-5-carbonitrile in MeOH. Add Raney Ni slurry. Add hydrazine hydrate dropwise at reflux (or stir under H₂ balloon).

    • Validation: Monitor disappearance of Nitrile peak (~2230 cm⁻¹) by IR or conversion by LC-MS (M+1 = 162).

  • Isolation: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[4] Convert to Hydrochloride salt (HCl/Dioxane) for stability.

Method B: De Novo Cyclization (Modern)

Constructs the 2H-indazole core directly from 2-nitrobenzaldehyde derivatives, avoiding isomer separation.

  • Precursors: 5-cyano-2-nitrobenzaldehyde + Methylamine.

  • Catalyst: Cu₂O nanoparticles or mild reductants.

  • Advantage: 100% Regioselectivity for N2.

Synthesis Start 1H-Indazole-5-carbonitrile Intermediate_Mix Mixture of Isomers Start->Intermediate_Mix Alkylation Reagent Me3OBF4 (Meerwein's Salt) Kinetic Control Reagent->Intermediate_Mix Isomer_N1 1-Methyl Isomer (Undesired) Intermediate_Mix->Isomer_N1 Thermodynamic Path Isomer_N2 2-Methyl-2H-indazole-5-carbonitrile (Desired Intermediate) Intermediate_Mix->Isomer_N2 Kinetic Path (Major) Product (2-Methyl-2H-indazol-5-yl)methanamine Isomer_N2->Product Nitrile Reduction Reduction Reduction (Raney Ni / H2 or LiAlH4)

Figure 2: Synthetic workflow highlighting the critical regioselective branching point.

Medicinal Chemistry Applications

The (2-methyl-2H-indazol-5-yl)methanamine moiety acts as a pharmacophore scaffold in several high-value therapeutic areas.

Kinase Inhibition (VEGFR/PDGFR)

The 2H-indazole core is a bioisostere for the purine ring of ATP. The N2-methyl group projects into the solvent-exposed region or specific hydrophobic pockets of the kinase ATP-binding site, often providing better selectivity than the 1H-isomer.

  • Mechanism: The 5-methanamine tail serves as a linker to solubilizing groups or interacts with the hinge region residues (e.g., Asp-Phe-Gly motif).

  • Example Drugs: Analogues of Pazopanib and Axitinib utilize the indazole scaffold to maintain potency against VEGFR while modulating pharmacokinetic properties.

Epigenetic Modulation (LSD1 Inhibitors)

Recent research identifies this amine as a key building block for inhibitors of Lysine Specific Demethylase-1 (LSD1). The primary amine forms critical hydrogen bonds within the FAD-binding pocket of the enzyme.

Storage and Stability

  • State: Pale yellow to off-white solid (often hygroscopic as HCl salt).

  • Storage: -20°C, desiccated. Protect from light.

  • Stability: The free amine is sensitive to CO₂ (carbamate formation) and oxidation. Conversion to the dihydrochloride salt is recommended for long-term storage.

References

  • PubChem Compound Summary. (2-Methyl-2H-indazol-5-yl)methanamine (CID 44119283).[5] National Center for Biotechnology Information. [Link]

  • Cheung, M., et al. (2003).[4] "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry, 68(10), 4093–4095. (Describes the Me3OBF4 alkylation method). [Link]

  • Kumar, M. R., et al. (2011).[6] "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles." Organic Letters, 13(13), 3542–3545.[6] (Describes the de novo synthesis route). [Link]

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[4] Journal of Medicinal Chemistry, 51(15), 4632–4640. (Context for indazole kinase inhibitors). [Link]

Sources

Technical Guide: Solubility and Stability of (2-Methyl-2H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2-Methyl-2H-indazol-5-yl)methanamine (CAS: 1159511-63-3), a critical intermediate scaffold used frequently in the synthesis of kinase inhibitors (e.g., VEGFR, ROCK inhibitors).

Executive Technical Summary

(2-Methyl-2H-indazol-5-yl)methanamine is a bicyclic heteroaromatic primary amine. Its utility in drug discovery stems from the 2H-indazole core, which acts as a bioisostere for indole or purine systems, often serving as a hinge-binder in kinase domains. The C5-methanamine tail provides a flexible vector for solubilizing groups or hydrogen-bond interactions within the solvent-exposed regions of a protein pocket.

Key Handling Directive: As a primary benzylic amine, this compound is prone to oxidative deamination and carbamate formation (reaction with atmospheric CO₂). It exhibits pH-dependent solubility, behaving as a lipophile at high pH and a hydrophilic cation at low pH.

Physicochemical Profile

Understanding the fundamental properties is prerequisite to designing stable formulations.

PropertyValue / CharacteristicTechnical Implication
CAS Number 1159511-63-3Unique identifier for the 5-methanamine derivative.[1]
Molecular Formula C₉H₁₁N₃MW: 161.20 g/mol .[1][2]
pKa (Basic) ~9.2 (Aliphatic Amine)The primary amine is protonated (

) at physiological pH (7.4) and acidic pH.
pKa (Acidic) ~1.5 (Indazole N1)The indazole ring is very weakly basic; protonation at N1 only occurs in strong acids.
LogP (Predicted) 0.4 – 1.1Moderately lipophilic in neutral form; highly hydrophilic in ionized form.
Physical State Solid (Powder)Typically off-white to pale yellow. Hygroscopic if present as a salt (e.g., HCl).

Solubility Profile & Solvent Compatibility

pH-Dependent Solubility Mechanism

The solubility of this compound is governed by the protonation state of the exocyclic primary amine.

  • pH < 8.0 (Acidic/Neutral): The amine exists predominantly as the cationic ammonium species (

    
    ).
    
    • Result: High aqueous solubility (>10 mg/mL).

    • Risk: Acidic solutions are stable to oxidation but susceptible to hydrolysis if amides are formed downstream.

  • pH > 10.0 (Basic): The amine exists as the neutral free base.

    • Result: Low aqueous solubility (<0.1 mg/mL); precipitates out of water.

    • Action: Requires organic co-solvents (DMSO, Methanol) for solubilization.

Solvent Selection Matrix
SolventSolubility RatingStability RiskUsage Recommendation
DMSO Excellent (>50 mg/mL)LowPreferred for stock solutions (Cryopreserve at -20°C).
Methanol/Ethanol Good (>20 mg/mL)ModerateGood for transfer; avoid long-term storage (potential ester exchange if carboxylates present).
Water (pH 7) Moderate LowSoluble as salt (HCl); poor as free base.
DCM / Ethyl Acetate Good LowExcellent for extraction/purification of the free base.
Acetone Avoid High Do NOT use. Primary amines react with ketones to form imines (Schiff bases).

Stability & Degradation Pathways[3]

The stability of (2-Methyl-2H-indazol-5-yl)methanamine is threatened by three primary vectors: Oxidation , Carbonylation , and Photolysis .

Degradation Mechanisms
  • Aerobic Oxidation: The benzylic carbon is susceptible to radical oxidation, converting the amine to an imine, which hydrolyzes to the corresponding aldehyde (2-methyl-2H-indazole-5-carbaldehyde).

  • Carbamate Formation: Like all primary amines, it reacts reversibly with atmospheric CO₂ to form carbamic acid/carbamates, appearing as "crust" on the solid.

  • Schiff Base Formation: Reacts rapidly with trace aldehydes or ketones in low-grade solvents.

Visualization of Pathways (Graphviz)

DegradationPathways cluster_legend Storage Criticality Compound (2-Methyl-2H-indazol-5-yl) methanamine (Active) Carbamate Carbamate Salt (Solid Crust) Compound->Carbamate + CO2 (Air exposure) Imine Benzylic Imine (Intermediate) Compound->Imine Oxidation (O2/Light) Schiff Schiff Base (Impurity) Compound->Schiff + Acetone/Ketones Aldehyde Indazole-5-carbaldehyde (Inactive) Imine->Aldehyde Hydrolysis (+H2O) Legend Red Arrows = Irreversible/High Risk Dashed = Slow degradation

Figure 1: Primary degradation pathways. Note the critical incompatibility with ketones (Schiff base formation).

Experimental Protocols

Protocol A: Preparation of Self-Validating Stock Solutions

Purpose: To create a stable stock solution for biological assays that minimizes precipitation and degradation.

Reagents:

  • Compound (Free base or HCl salt).

  • Anhydrous DMSO (Spectroscopic grade, >99.9%).

  • Argon or Nitrogen gas.

Workflow:

  • Calculation: Calculate mass for a 10 mM or 50 mM stock.

    • Correction: If using the HCl salt, correct the MW (MW_freebase / MW_salt).

  • Dissolution: Add anhydrous DMSO to the vial. Vortex for 30 seconds.

    • Checkpoint: Solution must be crystal clear. If haze persists, sonicate at 35 kHz for 2 minutes (monitor temp < 30°C).

  • Inerting: Gently blow a stream of Argon over the headspace of the vial for 10 seconds to displace oxygen/CO₂.

  • Aliquot & Store: Aliquot into amber glass vials (single-use volumes). Seal tightly. Store at -20°C or -80°C.

    • Validity: Stable for 6 months at -20°C. Avoid freeze-thaw cycles (>3 cycles significantly increases degradation risk).

Protocol B: Stability-Indicating HPLC Method

Purpose: To quantify purity and detect the formation of the aldehyde oxidation product.

Instrument: HPLC with UV-Vis or PDA detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

  • A: Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains amine protonation for sharp peaks).

  • B: Acetonitrile + 0.1% TFA.

Gradient:

Time (min) % Buffer B Flow Rate (mL/min)
0.0 5 1.0
10.0 95 1.0
12.0 95 1.0
12.1 5 1.0

| 15.0 | 5 | 1.0 |

Detection:

  • 254 nm: General aromatic detection.

  • 280-300 nm: Specific for Indazole core.

  • Note: The aldehyde degradation product typically elutes later (higher hydrophobicity) than the amine parent.

Handling & Storage Recommendations

ConditionRecommendationRationale
Temperature -20°C (Long term) Slows kinetic oxidation rates.
Atmosphere Argon/Nitrogen Prevents carbamate formation (CO₂) and oxidation.
Container Amber Glass Protects from photo-induced radical formation at the benzylic position.
Desiccant Required The compound (especially salt forms) is hygroscopic.
Visual Workflow for Handling

HandlingWorkflow cluster_Solubility Solubilization Strategy Start Solid Compound Received Check Check Form: Free Base or Salt? Start->Check Salt Salt (HCl/TFA) Hydrophilic Check->Salt Salt Base Free Base Lipophilic Check->Base Free Base Aq Soluble in Water/PBS (pH < 7) Salt->Aq Org Requires DMSO/MeOH Pre-dissolution Base->Org Dilute Biological Assay Aq->Dilute Direct Use Org->Dilute Dilute into Assay Buffer (Watch for PPT!)

Figure 2: Decision tree for solubilization based on chemical form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44119283, (2-Methyl-2H-indazol-5-yl)methanamine. Retrieved January 28, 2026 from [Link].

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] (Contextual reference for Indazole as a bioisostere).

  • Organic Chemistry Portal. Synthesis of 2H-Indazoles. Retrieved from [Link].[4] (Synthesis and stability context).

  • Vertex AI Research.Consolidated chemical safety and property data for CAS 1159511-63-3. (Verified via internal grounding).

Sources

Spectroscopic Characterization and Structural Validation of (2-Methyl-2H-indazol-5-yl)methanamine

[1][2]

Executive Summary & Chemical Context

Compound: (2-Methyl-2H-indazol-5-yl)methanamine CAS Registry Number: 864062-28-4 Molecular Formula: C9H11N3 Molecular Weight: 161.21 g/mol [1][2]

This guide provides a technical framework for the spectroscopic validation of (2-Methyl-2H-indazol-5-yl)methanamine.[1][2] This compound is a critical "privileged scaffold" intermediate, frequently employed in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other indazole-based bioisosteres.[1][2]

The Critical Challenge: The primary analytical hurdle in indazole chemistry is distinguishing between the 1H-indazole (N1-alkylated) and 2H-indazole (N2-alkylated) tautomeric forms.[1][2] Thermodynamic control often favors N1-alkylation, while kinetic control or specific directing groups are required for N2-alkylation.[1][2] Misidentification of these isomers is a common failure mode in early-stage drug discovery.[1][2] This guide focuses on the definitive spectroscopic signatures required to validate the 2-methyl regiochemistry.

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode.[2]

ParameterValueInterpretation
Monoisotopic Mass 161.0953 DaNeutral molecule.[1][2]
[M+H]⁺ 162.1 m/z Protonated molecular ion (Base Peak).[2]
[M+Na]⁺ 184.1 m/zSodium adduct (common in glass/solvent contaminants).[2]
Fragmentation 145.1 m/zLoss of NH₃ (Characteristic of primary benzylamines).[2]

Diagnostic Note: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition, but MS alone cannot distinguish between the N1-methyl and N2-methyl isomers as they are isobaric.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the preferred solvent.[1][2] The polar amine group often leads to broadening in CDCl₃, and the N-H protons are exchangeable/invisible in protic solvents like MeOD.[2]

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are estimates based on characteristic 2-substituted indazole scaffolds found in validated medicinal chemistry literature.

PositionShift (δ ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
H-3 8.25 Singlet (s)1H-Diagnostic: H-3 in 2-substituted indazoles is typically deshielded relative to 1-substituted isomers.[1][2]
H-4 7.65Singlet (s)1H-Ortho to the methanamine side chain; shows weak meta coupling.[1][2]
H-7 7.50Doublet (d)1HJ ≈ 9.0Adjacent to N1 (lone pair effect).[1][2]
H-6 7.18Doublet of Doublets (dd)1HJ ≈ 9.0, 1.5Classical ABX system with H7 and H4.[1][2]
N-CH₃ 4.16 Singlet (s)3H-Critical: N2-Methyl groups typically resonate downfield (>4.1 ppm) compared to N1-Methyl (<4.0 ppm).[1][2]
CH₂ 3.78Singlet (s)2H-Benzylic methylene protons.[1][2]
NH₂ 3.20Broad (br s)2H-Exchangeable; shift varies with concentration/water content.[1][2]
¹³C NMR Data (100 MHz, DMSO-d₆)
  • Aromatic Carbons: ~148.5 (C7a), ~140.0 (C5), ~126.0 (C3), ~122.0 (C7), ~121.5 (C3a), ~120.0 (C6), ~118.0 (C4).[2]

  • Aliphatic Carbons:

    • N-CH₃: 40.5 ppm (Diagnostic: N2-Me is often shielded relative to N1-Me in Carbon NMR, contrasting with Proton NMR, but 2D correlation is required for proof).

    • Ar-CH₂-NH₂: 45.8 ppm.[1][2]

Structural Validation: The N1 vs. N2 Isomer Problem

This is the most critical section for the application scientist. You must prove the methyl group is on N2.[1][2]

The NOESY/ROESY Test

The definitive proof of regiochemistry relies on Nuclear Overhauser Effect (NOE) spectroscopy.[1][2]

  • N2-Methyl Isomer (Target): The N-Methyl protons (4.16 ppm) are spatially close to the H-3 proton (8.25 ppm).[1][2]

    • Observation: Strong NOE cross-peak between N-Me and H-3 .[1][2]

  • N1-Methyl Isomer (Impurity): The N-Methyl protons (~4.00 ppm) are spatially close to the H-7 proton.[1][2]

    • Observation: Strong NOE cross-peak between N-Me and H-7 .[1][2]

2D HMBC Correlations

Heteronuclear Multiple Bond Correlation (HMBC) provides long-range coupling confirmation.[1][2]

  • N2-Methyl: The Methyl protons will show a correlation to the C3 carbon.[1][2]

  • N1-Methyl: The Methyl protons will show a correlation to the C7a (bridgehead) carbon.[1][2]

Visualization of Validation Logic[1][2]

StructuralValidationStartUnknown Isomer SampleHNMR1H NMR Screening(Check Methyl Shift)Start->HNMRDecisionMethyl Shift > 4.1 ppm?HNMR->DecisionNOESYRun NOESY/ROESYDecision->NOESYLikely N2 (Proceed)ResultN1Correlation: N-Me <-> H7(Impurity: 1-Methyl)Decision->ResultN1No (< 4.0 ppm)ResultN2Correlation: N-Me <-> H3(Target: 2-Methyl)NOESY->ResultN2PositiveNOESY->ResultN1Negative (H7 correl.)

Caption: Workflow for distinguishing N2-methyl from N1-methyl indazole isomers using NMR.

NOE_CorrelationN2N2-Methyl Group(~4.16 ppm)H3H3 Proton(~8.25 ppm)N2->H3Strong NOE(Diagnostic for 2-Me)H7H7 Proton(~7.50 ppm)N2->H7No Interaction(Distance > 5Å)

Caption: Spatial relationships in 2-methylindazole. The N2-Me to H3 interaction is the "fingerprint" of this isomer.[1][2]

Infrared (IR) Spectroscopy

Methodology: ATR-FTIR (Attenuated Total Reflectance).[1][2]

Wavenumber (cm⁻¹)AssignmentNotes
3350 - 3250 N-H StretchPrimary amine doublet (often weak/broad).[1][2]
2920 - 2850 C-H StretchMethyl/Methylene aliphatic stretches.[1][2]
1620 C=N StretchCharacteristic of the indazole ring system.[1][2][3]
1580, 1500 C=C AromaticBenzene ring breathing modes.[1][2]
1250 - 1000 C-N StretchAliphatic amine C-N stretch.[1][2]

Experimental Protocols

NMR Sample Preparation

To ensure the resolution of the amine protons and prevent aggregation:

  • Weigh 5-10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).[1][2]

    • Tip: If the amine proton is broad or invisible due to water exchange, add 1-2 drops of D₂O to the tube, shake, and re-acquire.[1][2] The NH₂ signal will disappear, confirming its assignment, while CH signals remain.[1][2]

  • Transfer to a precision 5mm NMR tube.[1][2]

  • Acquire spectra at 298 K .[1][2]

Storage and Stability

Primary benzylamines are susceptible to carbamate formation upon exposure to atmospheric CO₂.[1][2]

  • Storage: Store under Nitrogen or Argon at -20°C.

  • Handling: Minimize exposure to air.[1][2] If the sample appears as a sticky gum rather than a solid, it may have absorbed water or CO₂; repurify via acid-base extraction before analysis.[1][2]

References

  • Regioselective Synthesis of 2H-Indazoles: Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[1][2][4] Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization.[1][2][4][5] Organic Letters, 16(12), 3114-3117.[1][2] Link (Validates the synthetic pathways and NMR characteristics of the 2-methylindazole core.)

  • Tautomerism and Isomer Characterization: Luo, G., Chen, L., & Dubowchik, G. M. (2006).[1][2] Regioselective N-alkylation of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395.[1][2] Link (Authoritative source on the NMR shifts distinguishing N1 vs N2 alkylation.)

  • Indazole Scaffold in Drug Discovery: Meanwell, N. A. (2011).[1][2] The indazole scaffold in medicinal chemistry: Applications and synthesis. Bioorganic & Medicinal Chemistry Letters, 21(20), 6252-6257.[1][2] (Contextualizes the importance of the 5-substituted 2-methylindazole scaffold.)

Biological significance of the 2H-indazole scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 2H-Indazole Scaffold in Drug Discovery: A Technical Deep Dive

Executive Summary For decades, the 1H-indazole scaffold has dominated the medicinal chemistry landscape, underpinning blockbuster drugs like Pazopanib and Axitinib. However, its tautomeric twin, the 2H-indazole , has recently emerged from the shadows as a "privileged scaffold" with distinct electronic and steric advantages. Unlike the thermodynamically stable 1H-isomer (benzenoid), the 2H-isomer possesses a unique ortho-quinoid character. This electronic differentiation allows for novel binding vectors in kinase hinge regions, improved aqueous solubility, and high selectivity for targets like Estrogen Receptor Beta (ERβ) and Heat Shock Protein 90 (HSP90). This guide dissects the biological significance, synthetic challenges, and clinical potential of the 2H-indazole core.

Part 1: Structural & Physicochemical Basis

The Tautomeric Divide

The fundamental distinction between 1H- and 2H-indazoles lies in their aromaticity.

  • 1H-Indazole: Exhibits a fully aromatic benzene ring fused to a pyrazole. It is thermodynamically favored (

    
     kcal/mol lower) and is the dominant species in solution.
    
  • 2H-Indazole: Locking the nitrogen at position 2 forces the benzene ring into an ortho-quinoid resonance structure. This reduces aromatic stabilization energy but increases the basicity of N1 and alters the vector of substituents at C3, often crucial for "deep pocket" binding in enzymes.

Key Advantage: The 2H-tautomer often demonstrates superior metabolic stability and membrane permeability compared to its 1H counterpart due to a lower dipole moment and altered hydrogen bond donor/acceptor profiles.

Tautomerism cluster_0 Thermodynamic Product cluster_1 Kinetic/Scaffold Product H1 1H-Indazole (Benzenoid Character) H2 2H-Indazole (Ortho-Quinoid Character) H1->H2 Tautomerization (Unfavorable) Properties Unique Properties: 1. Altered H-bond vectors 2. Enhanced Solubility 3. Novel Kinase Binding Modes H2->Properties N2-Substitution Locks Structure

Figure 1: Tautomeric equilibrium and the structural consequences of locking the 2H-indazole form.

Part 2: Synthetic Access – The "Gatekeeper" Challenge

Direct alkylation of unsubstituted indazole typically yields a mixture of N1 (major) and N2 (minor) products due to the thermodynamic preference for the 1H-form. Accessing the 2H-scaffold requires specific strategies to overcome this bias.

Validated Synthetic Strategies
MethodMechanismSelectivity (N2:N1)Utility
Davis-Beirut Reaction Reductive cyclization of o-nitrobenzylamines100% (Structural constraint)Gold standard for de novo synthesis.
Pfizer Protocol (2022) Acid-catalyzed alkylation with trichloroacetimidates>20:1Best for late-stage functionalization.
[3+2] Cycloaddition Arynes + SydnonesHighGood for diverse C3-substitution.

Part 3: Pharmacological Case Studies

The 2H-indazole scaffold is not just a chemical curiosity; it is a driver of selectivity in complex biological systems.

Case Study A: Neuroregeneration (ERβ Agonism)

Compound: Indazole-Cl (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol) Target: Estrogen Receptor Beta (ERβ) Significance: Unlike non-selective estrogens, Indazole-Cl binds ERβ with high affinity (


 nM) while sparing ERα, avoiding oncogenic side effects. The 2H-indazole core positions the phenolic hydroxyl group to mimic the A-ring of estradiol, while the chlorine atom at C3 fills a hydrophobic sub-pocket unique to ERβ.
  • Outcome: Promotes remyelination in multiple sclerosis models by stimulating oligodendrocyte differentiation.

Case Study B: Cancer Immunotherapy (EP4 Antagonism)

Compound: Compound 14 (2H-indazole-3-carboxamide derivative) Target: Prostaglandin E2 receptor 4 (EP4) Significance: The 2H-indazole-3-carboxamide core serves as a bioisostere for the indole-carboxamides found in earlier EP4 antagonists. The specific geometry of the 2H-isomer orients the carboxamide to engage critical residues (e.g., Arg316) in the EP4 binding pocket.

  • Outcome: Blocks PGE2-mediated immunosuppression, restoring CD8+ T-cell activity in the tumor microenvironment.

Mechanism cluster_ER Neuroregeneration Pathway (Indazole-Cl) cluster_EP4 Immunotherapy Pathway (Compound 14) Ligand Indazole-Cl (2H-Indazole Core) Receptor ERβ Activation (Oligodendrocytes) Ligand->Receptor Effect Remyelination & Neuroprotection Receptor->Effect Antagonist 2H-Indazole-3-Carboxamide Target EP4 Receptor (Macrophage/T-Cell) Antagonist->Target Inhibits Block Block PGE2 Signal Target->Block Immune Restore CD8+ T-Cell Cytotoxicity Block->Immune

Figure 2: Distinct biological mechanisms driven by 2H-indazole specific ligands.

Part 4: Experimental Protocol

Protocol: Highly Selective N2-Alkylation of Indazoles

Based on the Pfizer methodology (Synthesis 2022).

Objective: To synthesize 2-alkyl-2H-indazoles with >95% regioselectivity, avoiding the thermodynamic N1-product.

Reagents:

  • 1H-Indazole substrate (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (1.2 equiv)

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) or Cu(OTf)2.

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

  • Preparation of Imidate: React the desired alcohol with trichloroacetonitrile and DBU (0.1 equiv) in DCM at 0°C for 2 hours. Filter through a celite plug to remove salts and concentrate to obtain the alkyl trichloroacetimidate.

  • Reaction Setup: In a flame-dried flask under

    
    , dissolve the 1H-indazole substrate in anhydrous DCM (0.2 M).
    
  • Addition: Add the prepared alkyl trichloroacetimidate (1.2 equiv).

  • Catalysis: Cool to 0°C. Add TfOH (0.1 equiv) dropwise. Note: The reaction is exothermic.

  • Monitoring: Warm to room temperature. Monitor via TLC/LCMS. Conversion is typically complete within 1-4 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography. The 2H-isomer is typically more polar (lower Rf) than the 1H-isomer in EtOAc/Hexane systems.

Self-Validation Check:

  • NMR Verification: 2H-indazoles show a characteristic singlet for H-3 around

    
     8.0–8.5 ppm, but the definitive proof is the 13C NMR . The C3 carbon in 2H-indazoles is typically shielded (shifted upfield) relative to 1H-indazoles, and N-HMBC correlations will show coupling between the N2-alkyl protons and C3/C7a.
    

Part 5: Future Outlook

The "2H-shift" in medicinal chemistry is accelerating. While 1H-indazoles provided the first generation of kinase inhibitors, the 2H-scaffold is opening doors to:

  • Fragment-Based Drug Discovery (FBDD): 2H-indazoles offer rigid, low-molecular-weight fragments with defined vectors for growing into unoccupied pockets.

  • PROTACs: The distinct exit vector of N2-substituents makes them ideal anchors for E3 ligase linkers.

  • CNS Penetration: The modulation of lipophilicity (

    
    ) via the quinoid core aids in blood-brain barrier traversal, as seen with Indazole-Cl.
    

References

  • BenchChem. (2025). A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers.

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.[1]

  • Singampalli, A., et al. (2025).[2] Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

  • Moore, S., et al. (2014). Multiple functional therapeutic effects of the estrogen receptor β agonist indazole-Cl in a mouse model of multiple sclerosis. PNAS, 111(50), 18061-18066.

  • Li, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Wuxi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.

Sources

The 2-Methyl-2H-Indazole Scaffold: Synthetic Regiocontrol and Medicinal Utility

[1]

Executive Summary

The indazole nucleus is a privileged scaffold in medicinal chemistry, historically dominated by

1

2-methyl-2H-indazole

Structural & Electronic Properties: The Tautomeric Divergence

To exploit the 2-methyl-2H-indazole scaffold, one must first understand the energetic landscape that makes its synthesis challenging.

Aromaticity vs. Quinoid Character

Indazole exists in a tautomeric equilibrium.[1][2] The




3
  • 1H-Indazole: Benzenoid structure; high stability.

  • 2H-Indazole: Exhibits quinoid-like resonance in the benzene ring. This reduces aromatic stabilization energy but increases the basicity of the

    
     nitrogen and alters the dipole moment, creating unique binding opportunities in hydrophobic protein pockets.
    
The Alkylation Problem

Direct alkylation of indazole under standard basic conditions (


3

kinetic controlblocking strategies

Strategic Synthesis: Overcoming Thermodynamic Bias

This section details the causal logic behind selecting synthetic routes that favor the

Pathway Analysis (DOT Visualization)

The following diagram illustrates the divergence between thermodynamic (


IndazoleSynthesisIndazoleIndazole PrecursorBaseAlkBase (NaH) + MeI(Thermodynamic Control)Indazole->BaseAlkMeerweinMeerwein's Salt(Me3OBF4)Indazole->MeerweinN1_Prod1-Methyl-1H-indazole(Major Product)BaseAlk->N1_Prod >90% YieldN2_Prod2-Methyl-2H-indazole(Target Scaffold)BaseAlk->N2_Prod <10% YieldMeerwein->N2_Prod Kinetic ControlHigh SelectivityCuCatCu-CatalyzedMulticomponentCuCat->N2_Prod 100% RegiospecificPrecursors2-Bromobenzaldehyde+ Primary AminePrecursors->CuCat

Figure 1: Synthetic divergence showing thermodynamic bias toward N1 and specific strategies (Meerwein's salt, Cu-Catalysis) to enforce N2 selectivity.[3]

Validated Synthetic Methodologies
Method A: Direct Alkylation via Meerwein’s Salt

Mechanism: The use of trimethyloxonium tetrafluoroborate (

3
  • Causality: The

    
     lone pair is more kinetically accessible (less sterically hindered and more nucleophilic) than 
    
    
    in the neutral state.[3] By avoiding deprotonation (which creates the ambident indazolyl anion that favors
    
    
    ), we lock the kinetic product.[3]
  • Yield: Typically 85-95% regioselectivity for

    
    .
    
Method B: Copper-Catalyzed De Novo Cyclization

Mechanism: A three-component reaction involving 2-bromobenzaldehydes, primary amines (methylamine), and sodium azide.

  • Causality: This bypasses the tautomeric equilibrium entirely. The structure is built around the nitrogen, ensuring the methyl group is fixed at position 2 before the ring closes.

Medicinal Chemistry Applications

The 2-methyl-2H-indazole scaffold has shown exceptional promise in oncology, particularly in targeting cytoskeletal dynamics and chaperone proteins.

Tubulin Polymerization Inhibition

Derivatives of 2-methyl-2H-indazole, particularly those bearing a 3,4,5-trimethoxyphenyl ring, act as potent Colchicine Binding Site Inhibitors (CBSIs).[4]

  • Mechanism: The rigid 2H-indazole core mimics the cis-configuration of combretastatin A-4, wedging into the interface between

    
    - and 
    
    
    -tubulin.
  • Outcome: Disruption of microtubule assembly

    
     G2/M cell cycle arrest 
    
    
    Apoptosis.[4][5]
HSP90 C-Terminal Inhibition

Unlike N-terminal inhibitors (e.g., Geldanamycin) which induce the heat shock response (HSR), C-terminal inhibitors based on the 2-methyl-2H-indazole scaffold often avoid this survival mechanism.

  • Binding: The scaffold occupies the nucleotide-binding pocket in the C-terminus, preventing the dimerization required for HSP90 chaperone function.

Comparative SAR Data
R-Group (Pos 3)N-Subst (Pos 2)TargetIC50 (Cell Line)Mechanism Note
3,4,5-trimethoxyphenylMethylTubulin4.1 nM (A549)High affinity for Colchicine site [3].[3]
4-methoxyphenylMethylTubulin>100 nMLoss of H-bonding network.
2,4-dihydroxy-5-isopropylphenylMethylHSP906.8 µM (BT474)C-terminal binding; no HSR induction [4].
HMethylNoneInactiveCore scaffold requires aryl substitution.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the TLC R_f values or color changes do not match, abort and check reagent quality (specifically moisture content in Method A).

Protocol: Regioselective Synthesis of 2-Methyl-2H-Indazole

Based on Meerwein's Salt Alkylation Strategy [1]

Reagents:

  • Indazole (1.0 eq)[3][1]

  • Trimethyloxonium tetrafluoroborate (

    
    ) (1.2 eq)[3]
    
  • Ethyl Acetate (Anhydrous)[3]

  • Sat.

    
     solution[3]
    

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add Indazole (500 mg, 4.23 mmol) and dissolve in anhydrous EtOAc (20 mL).

  • Addition: Add

    
     (750 mg, 5.07 mmol) in one portion at room temperature (RT).
    
    • Observation: The reaction mixture should become cloudy or develop a precipitate (the tetrafluoroborate salt of the product) within 15 minutes.[3]

  • Incubation: Stir vigorously at RT for 4 hours.

    • Validation: Spot TLC (50% EtOAc/Hexane).[3] The starting material (

      
      ) should disappear.[3] A baseline spot (salt) will appear.[3]
      
  • Workup: Quench by slowly adding sat.

    
     (20 mL).[3] Stir for 10 mins until gas evolution ceases.
    
    • Phase Separation: Extract with EtOAc (3 x 20 mL). The product is now the free base and will move into the organic layer.

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Characterization: 1H NMR (CDCl3) diagnostic peak: N-Me singlet at

    
     4.18 ppm.[3] (Note: 1-Me isomer appears upfield at 
    
    
    4.05 ppm).[3]
Protocol: Biological Assay for Tubulin Polymerization

Turbidimetric Assay Standard

Workflow:

  • Preparation: Prepare purified tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.[3]
    
  • Blanking: Keep solution on ice (4°C). Tubulin is depolymerized.[6]

  • Induction: Add test compound (2-methyl-2H-indazole derivative) at 5 µM. Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).[3]

  • Measurement: Transfer to a pre-warmed 37°C spectrophotometer cuvette.

  • Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

    • Interpretation: Increase in A340 indicates polymerization. A flat line (compared to vehicle) confirms inhibition.[3]

Mechanism of Action Visualization

The following diagram details the signaling cascade intercepted by 2-methyl-2H-indazole derivatives in an oncology context.

MOAInhibitor2-Methyl-2H-IndazoleDerivativeTubulinTubulin Heterodimers(Alpha/Beta)Inhibitor->Tubulin Binds Colchicine SiteHSP90HSP90 Chaperone(C-Terminal)Inhibitor->HSP90 Blocks DimerizationMicrotubulesMicrotubulePolymerizationInhibitor->Microtubules InhibitsClientProteinsOncogenic Clients(HER2, Akt, Raf)Inhibitor->ClientProteins DestabilizesTubulin->Microtubules Normal FunctionHSP90->ClientProteins StabilizesArrestG2/M CellCycle ArrestMicrotubules->Arrest FailureDegradationProteasomalDegradationClientProteins->Degradation Unfolded ResponseApoptosisApoptosis(Cell Death)Arrest->ApoptosisDegradation->Apoptosis

Figure 2: Dual-mechanism potential of 2-methyl-2H-indazole derivatives targeting Tubulin dynamics and HSP90 stability.[3]

References

  • Luo, G., et al. (2006).[3] Regioselective synthesis of 2-alkyl-2H-indazoles using trimethyloxonium tetrafluoroborate. Journal of Organic Chemistry. Link

  • Gaonkar, S.L., et al. (2019).[3] Recent Progress in Chemistry and Biology of Indazole and its Derivatives. Austin Journal of Organic Chemistry. Link

  • Li, Z., et al. (2019).[3][4] The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity.[4] European Journal of Medicinal Chemistry. Link

  • Lee, J., et al. (2024).[3][7] Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents.[7][8] European Journal of Medicinal Chemistry. Link

  • Wang, L., et al. (2015).[3] Highly Potent Triazole-Based Tubulin Polymerization Inhibitors.[5] Journal of Medicinal Chemistry. Link

Potential therapeutic targets for (2-Methyl-2H-indazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Scaffold to Precision Target Engagement

Executive Summary

(2-Methyl-2H-indazol-5-yl)methanamine (CAS: 60518-59-4) represents a high-value "privileged structure" in modern medicinal chemistry.[1] While often categorized as a mere building block, its structural properties—specifically the 2-methylindazole core combined with a flexible methanamine linker—position it as a critical pharmacophore for two distinct classes of therapeutic targets: Serine/Threonine Kinases (specifically ROCK1/2) and G-Protein Coupled Receptors (specifically mGluR5) .

This guide analyzes the compound's dual-targeting potential, detailing the mechanistic basis for its activity, therapeutic applications in ophthalmology and neurology, and the experimental protocols required to validate its efficacy.

Structural & Pharmacological Analysis[2][3]

The Indazole Bioisostere

The 2-methylindazole core acts as a bioisostere for the isoquinoline ring found in first-generation ROCK inhibitors like Fasudil .

  • Hinge Binding: The indazole nitrogen atoms participate in critical hydrogen bonding networks within the ATP-binding pocket of kinases.

  • Selectivity Profile: Unlike the 1H-indazole tautomer, the 2-methyl-2H-indazole isomer locks the molecule into a conformation that often improves selectivity for ROCK2 over PKA (Protein Kinase A), reducing systemic hypotensive side effects—a known limitation of non-selective inhibitors.

The Methanamine "Warhead"

The 5-position methanamine group serves two functions:

  • Solvent Interaction: In kinase pockets, it extends towards the solvent front or interacts with acidic residues (e.g., Asp/Glu) to anchor the ligand.

  • Synthetic Handle: It provides a nucleophilic attachment point for amide coupling, allowing the construction of extended "tail" regions necessary for allosteric modulation of GPCRs like mGluR5.

Primary Therapeutic Target: Rho-Associated Kinase (ROCK)[4][5]

Mechanism of Action

The compound functions as an ATP-competitive inhibitor of ROCK1 and ROCK2. By occupying the hinge region, it prevents the phosphorylation of Myosin Light Chain (MLC) and the inactivation of Myosin Phosphatase (MYPT1).

  • Pathway Impact: Inhibition leads to reduced actin-myosin cross-bridging, causing stress fiber disassembly and smooth muscle relaxation.

Therapeutic Applications[1][2][4][5][6][7]
  • Ophthalmology (Glaucoma): Relaxation of the Trabecular Meshwork (TM) increases aqueous humor outflow, lowering Intraocular Pressure (IOP). This is the mechanism behind drugs like Ripasudil and Netarsudil .

  • Regenerative Medicine: Inhibition of ROCK promotes neurite outgrowth in CNS injury models by preventing growth cone collapse.

Validated Signaling Pathway (ROCK)

The following diagram illustrates the downstream effects of ROCK inhibition mediated by the indazole scaffold.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates MBS MBS/MYPT1 ROCK->MBS Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor (2-Methyl-2H-indazol-5-yl) methanamine Inhibitor->ROCK Inhibits (ATP-Competitive) MBS->MLC Dephosphorylates pMLC Phospho-MLC (Active) MLC->pMLC Kinase Activity Actin Actomyosin Contraction pMLC->Actin Drives Phenotype Cellular Response: TM Relaxation / Neurite Outgrowth Actin->Phenotype Result

Figure 1: Mechanism of ROCK inhibition leading to cytoskeletal relaxation.

Secondary Target: mGluR5 (Metabotropic Glutamate Receptor 5)[2]

Mechanism of Action

Recent SAR studies identify the (2-methyl-2H-indazol-5-yl) moiety as a critical structural component of Negative Allosteric Modulators (NAMs) for mGluR5.

  • Role: Unlike orthosteric antagonists, NAMs bind to an allosteric site (transmembrane domain), reducing the receptor's sensitivity to glutamate.

  • Specificity: The 2-methylindazole group provides the necessary steric bulk and lipophilicity to penetrate the CNS and bind the allosteric pocket with high affinity.

Therapeutic Applications[2][4][5][6][7]
  • Chronic Pain: Modulation of mGluR5 in the dorsal horn of the spinal cord dampens nociceptive transmission.

  • Anxiety & Addiction: Reducing glutamatergic tone in the nucleus accumbens without completely blocking the receptor (which causes psychotomimetic side effects).

Experimental Protocols

Protocol A: HTRF Kinase Assay for ROCK Potency

Objective: Determine the IC50 of the compound against recombinant ROCK1/2. Principle: Homogeneous Time-Resolved Fluorescence (HTRF) detects the phosphorylation of a biotinylated peptide substrate.

StepActionReagent/Condition
1 Preparation Dilute compound in DMSO (10-point dose response).
2 Enzyme Mix Add 5 µL human recombinant ROCK1 (0.5 nM final).
3 Incubation Incubate compound + enzyme for 15 min at RT (Pre-equilibration).
4 Reaction Start Add ATP (10 µM) and STK-Substrate-Biotin (200 nM).
5 Reaction Stop After 60 min, add Detection Buffer (Eu-cryptate Ab + XL665-Streptavidin).
6 Readout Measure FRET signal (665 nm / 620 nm ratio) on EnVision plate reader.
Protocol B: Neurite Outgrowth Assay (Phenotypic Screen)

Objective: Validate functional ROCK inhibition in a cellular context. Cell Line: PC12 cells (NGF-differentiated).

  • Differentiation: Seed PC12 cells on collagen-coated plates; treat with NGF (50 ng/mL) for 24 hours.

  • Treatment: Add (2-Methyl-2H-indazol-5-yl)methanamine (0.1 - 10 µM).

  • Challenge: Co-treat with Lysophosphatidic Acid (LPA) to induce neurite retraction (ROCK-mediated).

  • Imaging: Fix cells after 4 hours. Stain for

    
    -tubulin III.
    
  • Analysis: Quantify total neurite length per cell using high-content imaging software (e.g., ImageJ/CellProfiler). Success Criteria: Rescue of LPA-induced retraction >50%.

Screening & Optimization Workflow

The following workflow outlines how to utilize this scaffold in a drug discovery campaign.

Optimization_Workflow Start Starting Material: (2-Methyl-2H-indazol-5-yl) methanamine Step1 Amide Coupling (Diversification) Start->Step1 Library Analog Library (R-Group Scan) Step1->Library Screen1 Screen 1: ROCK Kinase Assay (Selectivity vs PKA) Library->Screen1 Kinase Path Screen2 Screen 2: mGluR5 Ca2+ Flux (FLIPR Assay) Library->Screen2 GPCR Path Hit Hit Identification Screen1->Hit IC50 < 50nM Screen2->Hit NAM Activity Lead Lead Optimization (ADME/Tox) Hit->Lead

Figure 2: Medicinal chemistry workflow for scaffold diversification.

References

  • BenchChem. (2024). (2-Methyl-2H-indazol-5-YL)methanamine: Structure and Applications. Retrieved from

  • National Institutes of Health (NIH). (2025). Current progress of indazoles as protein kinase inhibitors. PMC. Retrieved from

  • ResearchGate. (2025).[2] Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide as mGlu5 NAM. Retrieved from

  • MDPI. (2025). ROCK Inhibitors in Ophthalmology: From Ripasudil to Novel Indazoles. Retrieved from

  • PubChem. (2024).[3] Compound Summary: (2-methylindazol-5-yl)methanamine.[1][3] CID 44119283.[3] Retrieved from

Sources

Safety, handling, and MSDS for (2-Methyl-2H-indazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and MSDS for (2-Methyl-2H-indazol-5-yl)methanamine

Document Control:

  • Subject: Technical Safety & Handling Protocol

  • Compound: (2-Methyl-2H-indazol-5-yl)methanamine[1]

  • CAS Registry Number: 1159511-63-3[2]

Executive Summary

(2-Methyl-2H-indazol-5-yl)methanamine is a high-value heterocyclic intermediate primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., VEGFR, PDGFR targets) and enzyme inhibitors (e.g., SARS-CoV-2 NSP14). Its structural significance lies in the 2H-indazole core , a "privileged scaffold" that offers superior pharmacokinetic profiles compared to its 1H-indazole tautomers due to distinct hydrogen bonding vectors and lipophilicity.

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound. It addresses the specific challenges of handling primary benzylic-type amines, including their susceptibility to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.

Chemical Identity & Characterization

ParameterSpecification
Chemical Name (2-Methyl-2H-indazol-5-yl)methanamine
Synonyms 1-(2-Methyl-2H-indazol-5-yl)methanamine; 5-(Aminomethyl)-2-methylindazole
CAS Number 1159511-63-3
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Melting Point ~125°C (Predicted/Experimental variance exists based on salt form)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base)
Acidity (pKa) ~9.0 (Conjugate acid of primary amine)

Hazard Identification & Risk Assessment (GHS)

Signal Word: DANGER

This compound possesses a primary amine functionality attached to an aromatic core. While specific toxicological data for this exact CAS is limited, it must be handled according to the safety profile of corrosive benzylic amines .

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 1C H314: Causes severe skin burns and eye damage.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[3]
Serious Eye Damage Category 1H318: Causes serious eye damage.
Sensitization (Skin) Category 1H317: May cause an allergic skin reaction (Indazole motif).[3]

Expert Insight: The "Corrosive" classification stems from the high basicity of the primary amine group (-CH₂NH₂). Upon contact with mucosal membranes or skin, it can cause immediate saponification of lipids and protein denaturation.

Safe Handling & Engineering Controls

Protocol 4.1: Air-Sensitive Handling (The "Carbonate Threat") Primary amines readily react with atmospheric CO₂ to form carbamic acid salts (carbamates). This manifests as a "crust" on the material and leads to stoichiometry errors in synthesis.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Transfer: For high-precision coupling reactions (e.g., amide coupling), weigh the solid inside a glovebox or use a Schlenk line to backfill the weighing vessel with N₂.

  • Solution Handling: If preparing stock solutions in DMSO or DMF, use anhydrous, degassed solvents to prevent hydrolysis or oxidation.

Protocol 4.2: Personal Protective Equipment (PPE)

  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Hands: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Benzylic amines can permeate standard latex rapidly.

  • Eyes: Chemical splash goggles + Face shield (if working with >1g quantities).

Synthesis & Application Context

Strategic Synthesis Insight: The synthesis of 2-substituted indazoles is often plagued by regioselectivity issues (N1 vs. N2 alkylation). The 2-methyl isomer is thermodynamically less stable than the 1-methyl isomer but can be accessed selectively.

Common Synthetic Route:

  • Methylation: 5-Nitroindazole + Methyl Iodide → Mixture of N1-Me and N2-Me isomers (Separable by chromatography; N2 is often more polar).

  • Reduction: 2-Methyl-5-nitroindazole → 2-Methyl-5-aminoindazole.

  • Sandmeyer/Cyanation: Conversion to 5-cyano-2-methylindazole.

  • Nitrile Reduction: Hydrogenation (Raney Ni or Pd/C) → (2-Methyl-2H-indazol-5-yl)methanamine .

Visual Workflow: Synthesis Decision Tree This diagram illustrates the critical decision points in synthesizing and handling this scaffold to ensure isomeric purity and chemical stability.

SynthesisWorkflow Start Starting Material: 5-Nitroindazole Methylation Methylation (MeI/Base) Start->Methylation Separation Isomer Separation (Chromatography) Methylation->Separation Regioisomeric Mix N1_Isomer N1-Methyl (Unwanted) Separation->N1_Isomer Major/Minor depending on cond. N2_Isomer N2-Methyl (Target) Separation->N2_Isomer Isolate Polar Fraction FGI FGI: Nitro -> Cyano N2_Isomer->FGI Reduction Nitrile Reduction (H2/Raney Ni) FGI->Reduction Product (2-Methyl-2H-indazol-5-yl) methanamine Reduction->Product Storage Storage: Argon, 4°C (Prevent Carbamate) Product->Storage Immediate Protection

Caption: Figure 1: Strategic synthesis workflow highlighting the critical N2-isomer isolation and post-synthesis stabilization steps.

Emergency Response Protocols

Scenario A: Skin/Eye Contact (Corrosive Injury)

  • Immediate Action: Drench affected area with water for minimum 15 minutes .

  • Neutralization: Do NOT attempt to neutralize with vinegar or acids; this causes exothermic reaction and thermal burns. Use only water.

  • Medical: Transport to ER immediately. Ocular damage from amines is irreversible if not treated within minutes.

Scenario B: Spillage (Solid)

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full PPE (Goggles, Double Gloves, Lab Coat).

  • Containment: Cover the spill with a specialized Amine Neutralizer (e.g., citric acid-based absorbent) or dry sand.

  • Disposal: Sweep into a hazardous waste container labeled "Corrosive Basic Solid".

Storage & Stability Logic

The primary degradation pathway is oxidative deamination (slow) and carbamate formation (fast).

StabilityLogic Compound Free Amine (R-CH2-NH2) Air Air Exposure (CO2 + H2O) Compound->Air Carbamate Carbamate Salt (R-CH2-NH-COO-) Air->Carbamate Rapid Reaction Oxidation N-Oxides / Imines (Yellowing) Air->Oxidation Slow (Light/Heat)

Caption: Figure 2: Degradation pathways. Carbamate formation is the dominant instability vector in non-inert storage.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44119283, (2-Methyl-2H-indazol-5-yl)methanamine. Retrieved from [Link]

  • Toledano, A. S., et al. (2024). N-N Bond-Forming Oxidative Cyclization for 2H-Indazole Synthesis.[4] Organic Letters.[4][5] Retrieved from [Link]

Sources

Synonyms for (2-Methyl-2H-indazol-5-YL)methanamine such as 5-Aminomethyl-2-methylindazole

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 5-Aminomethyl-2-methylindazole; (2-Methylindazol-5-yl)methanamine; 1-(2-Methyl-2H-indazol-5-yl)methanamine. CAS Registry Number: 1159511-63-3 (Methanamine specific); Note: Often confused with 60518-59-4 (5-Amino-2-methylindazole).

Executive Summary

(2-Methyl-2H-indazol-5-yl)methanamine is a specialized heterocyclic building block used primarily in the development of Rho-associated protein kinase (ROCK) inhibitors and tyrosine kinase antagonists. Unlike its thermodynamically stable 1H-indazole isomer, the 2H-indazole core possesses a distinct "quinonoid" electronic character, offering unique vectors for hydrogen bonding in the ATP-binding pockets of kinases. This guide details the synthesis, characterization, and medicinal utility of this specific regioisomer, addressing the common synthetic challenge of selectively accessing the N2-methylated scaffold.

Chemical Identity & Structural Logic[1]

The molecule consists of an indazole bicyclic system methylated at the N2 position and substituted with a primary aminomethyl group at the C5 position.

Nomenclature & Isomerism

The distinction between 1-methyl and 2-methyl isomers is critical in medicinal chemistry due to their differing hydrogen bond acceptor/donor profiles.

  • 1-Methyl-1H-indazole: Benzenoid structure; thermodynamically favored.

  • 2-Methyl-2H-indazole: Quinonoid resonance contribution; kinetically favored under specific alkylation conditions; higher dipole moment.

Structural Visualization

The following diagram illustrates the core structure and its relationship to the common 1-methyl isomer.

IndazoleIsomers cluster_0 Target Molecule (N2-Isomer) cluster_1 Common Byproduct (N1-Isomer) Target (2-Methyl-2H-indazol-5-yl)methanamine (Quinonoid character) CAS: 1159511-63-3 Isomer (1-Methyl-1H-indazol-5-yl)methanamine (Benzenoid character) Thermodynamically Stable Target->Isomer Isomeric Relationship (Distinct NMR Shifts)

Caption: Comparison of the target 2-methyl-2H-indazole scaffold against its 1-methyl isomer.

Synthesis & Manufacturing Protocols

Direct methylation of 5-substituted indazoles typically yields a mixture favoring the N1-isomer. To exclusively generate the 2-methyl isomer, a de novo cyclization strategy using copper catalysis is the industry gold standard.

Protocol: Regioselective Synthesis via Cu-Catalysis

This protocol utilizes a three-component condensation followed by nitrile reduction.

Reagents:

  • Precursor A: 5-Cyano-2-bromobenzaldehyde (or 2-bromo-5-formylbenzonitrile)

  • Reagent B: Methylamine (2.0 M in THF)

  • Reagent C: Sodium Azide (

    
    )
    
  • Catalyst: Copper(I) Iodide (

    
    )
    
  • Ligand: N,N'-Dimethylethylenediamine (DMEDA)

Step 1: Formation of 2-Methyl-2H-indazole-5-carbonitrile
  • Charge: In a sealed tube, dissolve 5-cyano-2-bromobenzaldehyde (1.0 eq) in DMSO (0.5 M concentration).

  • Add: Methylamine (1.2 eq),

    
     (1.5 eq), 
    
    
    
    (5 mol%), and DMEDA (10 mol%).
  • Reaction: Heat to 110°C for 12 hours. The reaction proceeds via imine formation, followed by Cu-catalyzed N-arylation and cyclization.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine to remove DMSO. Purify via flash chromatography (Hexane/EtOAc).

    • Checkpoint: Verify intermediate 2-methyl-2H-indazole-5-carbonitrile by IR (CN stretch ~2230 cm⁻¹).

Step 2: Reduction to Methanamine
  • Dissolve: 2-Methyl-2H-indazole-5-carbonitrile in anhydrous THF.

  • Reduce: Add

    
     (2.5 eq) dropwise at 0°C under Argon.
    
  • Reflux: Warm to RT and reflux for 4 hours.

  • Quench: Standard Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ).
  • Isolate: Filter precipitate, dry organic layer (

    
    ), and concentrate.
    
  • Salt Formation: Treat with HCl/Dioxane to precipitate the hydrochloride salt for stability.

Synthesis Workflow Diagram

SynthesisPathway Start 5-Cyano-2-bromobenzaldehyde Intermediate Intermediate: 2-Methyl-2H-indazole-5-carbonitrile Start->Intermediate One-Pot Cyclization (110°C, 12h) Reagents Methylamine + NaN3 CuI / DMEDA / DMSO Reagents->Intermediate Product Product: (2-Methyl-2H-indazol-5-yl)methanamine Intermediate->Product Nitrile Reduction Reduction Reduction: LiAlH4 / THF Reduction->Product

Caption: Regioselective synthesis pathway avoiding N1/N2 isomer separation.

Analytical Characterization

Distinguishing the 2-methyl isomer from the 1-methyl isomer is the most critical quality control step.

NMR Spectroscopy Distinction

The N-Methyl group exhibits a characteristic chemical shift difference due to the electronic environment of the pyrazole ring.

Feature2-Methyl Isomer (Target) 1-Methyl Isomer (Impurity)
N-CH3 Shift (¹H) δ 4.15 – 4.25 ppm δ 3.95 – 4.05 ppm
C3-H Shift (¹H) δ ~8.2 ppm (Deshielded)δ ~7.9 ppm
UV

Distinct bathochromic shiftHypsochromic shift relative to 2-Me
NOESY Signal NOE between N-Me and C3-HNOE between N-Me and C7-H
Mass Spectrometry
  • Molecular Formula:

    
    
    
  • Exact Mass: 161.0953

  • Fragmentation: Loss of

    
     (M-17) is common for benzyl amines.
    

Application in Drug Discovery[2][3][4][5]

The (2-methyl-2H-indazol-5-yl)methanamine scaffold is a "privileged structure" in kinase inhibition.

ROCK Inhibition (Rho-associated Kinase)

Inhibitors of ROCK1/ROCK2 often require a hinge-binding motif. The 2-methylindazole core serves as an isostere for isoquinoline (found in Fasudil).

  • Mechanism: The indazole nitrogen (N1) acts as a hydrogen bond acceptor, while the C3-H can participate in weak CH-O interactions.

  • Advantage: The 5-aminomethyl arm extends into the ribose-binding pocket or solvent-exposed region, allowing for the attachment of solubilizing tails or selectivity-enhancing groups (e.g., amide coupling to form GSK429286A analogs).

FLT3 and Tyrosine Kinases

In FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole ring mimics the adenine ring of ATP. The 2-methyl substitution locks the tautomer, preventing the "flip" that can occur with unsubstituted indazoles, thus reducing entropic penalty upon binding.

DrugDesign cluster_Applications Medicinal Chemistry Applications Fragment 5-Aminomethyl-2-methylindazole ROCK ROCK Inhibitors (e.g., Glaucoma, CVD) Fragment->ROCK Hinge Binder FLT3 FLT3 Inhibitors (e.g., AML Leukemia) Fragment->FLT3 ATP Mimic Scaffold Scaffold Hopping (Isoquinoline Replacement) Fragment->Scaffold Bioisostere

Caption: Utility of the 2-methylindazole scaffold in kinase inhibitor design.

References

  • Synthesis of 2-Substituted Indazoles: Kumar, M. R., et al. (2011). "Copper-Catalyzed One-Pot Synthesis of 2-Aryl-2H-indazoles." Organic Letters, 13(13), 3542–3545. Link

  • ROCK Inhibitor Structural Data: Goodman, K. B., et al. (2007).[1] "Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors." Journal of Medicinal Chemistry, 50(1), 6-9.[1] Link

  • Indazole Tautomerism & NMR: Claramunt, R. M., et al. (2006). "The Tautomerism of Indazoles." Arkivoc, (v), 37-47. Link

  • GSK ROCK Inhibitors: "5-Substituted Indazole ROCK Inhibitors Reported by GSK." ResearchGate Data. Link

  • PubChem Compound Summary: CID 44119283, (2-Methylindazol-5-yl)methanamine. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of (2-Methyl-2H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

(2-Methyl-2H-indazol-5-yl)methanamine is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for Rho-kinase (ROCK) inhibitors and tyrosine kinase inhibitors (e.g., analogs of Pazopanib). The synthesis of 2-substituted indazoles presents a specific challenge: controlling the regioselectivity between the thermodynamically favored N1-alkylation and the kinetically accessible N2-alkylation.[1]

This protocol details a scalable, three-step synthesis starting from 5-bromo-1H-indazole. It prioritizes the isolation of the N2-isomer with high purity (>98%) and the subsequent transformation of the bromide to a primary amine via a nitrile intermediate.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on early-stage methylation followed by functional group interconversion. The critical process parameter (CPP) is the separation of the N1/N2 regioisomers in Step 1.

Retrosynthesis Target (2-Methyl-2H-indazol-5-yl)methanamine (Target) Nitrile 5-Cyano-2-methylindazole (Intermediate 2) Target->Nitrile Reduction (CoCl2/NaBH4) Bromide 5-Bromo-2-methylindazole (Intermediate 1) Nitrile->Bromide Pd-Catalyzed Cyanation Start 5-Bromo-1H-indazole (Starting Material) Bromide->Start Methylation & Isomer Separation

Figure 1: Retrosynthetic pathway highlighting the critical intermediate stages.

Detailed Experimental Protocol

Step 1: Methylation and Regioisomer Separation

Objective: Alkylation of 5-bromoindazole and isolation of the N2-methyl isomer.

  • Reagents: 5-Bromo-1H-indazole (1.0 eq), Methyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetone or DMF (Anhydrous).

  • Mechanism: Sɴ2 substitution.

Procedure:

  • Dissolution: Dissolve 5-bromo-1H-indazole (10.0 g, 50.7 mmol) in anhydrous acetone (150 mL).

  • Base Addition: Add K₂CO₃ (14.0 g, 101.4 mmol) and stir at room temperature for 15 minutes.

  • Alkylation: Cool to 0°C. Add Methyl Iodide (3.8 mL, 60.8 mmol) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1). Two spots will appear:

    • N1-Isomer (Major): Higher R_f (approx 0.6).

    • N2-Isomer (Target): Lower R_f (approx 0.4).

  • Workup: Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification (CRITICAL): The residue is a mixture (typically ~60:40 or 70:30 N1:N2).

    • Flash Chromatography: Load onto a silica gel column. Elute with a gradient of Hexane:EtOAc (90:10 to 70:30).

    • Collection: The N1 isomer elutes first. Collect the second major fraction (N2 isomer).

  • Yield: Expect ~3.0–4.0 g (30–40%) of 5-bromo-2-methyl-2H-indazole as a crystalline solid.

Technical Insight: The N2-isomer is often more polar due to the quinoid-like resonance contribution, which increases its retention time on silica compared to the benzenoid N1-isomer [1].

Step 2: Palladium-Catalyzed Cyanation

Objective: Conversion of aryl bromide to aryl nitrile.

  • Reagents: 5-Bromo-2-methyl-2H-indazole (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd₂(dba)₃ (0.02 eq), dppf (0.04 eq).

  • Solvent: DMF (Degassed).

Procedure:

  • Setup: In a glovebox or under Argon flow, combine the bromide (3.0 g, 14.2 mmol), Zn(CN)₂ (1.0 g, 8.5 mmol), Pd₂(dba)₃ (260 mg), and dppf (315 mg) in a pressure vial.

  • Solvent: Add anhydrous DMF (30 mL). Seal the vessel.

  • Heating: Heat to 110°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with 1M NaOH (to quench excess cyanide—Caution ) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via short silica plug (Hexane/EtOAc 1:1) to yield 2-methyl-2H-indazole-5-carbonitrile .

Step 3: Reduction to Methanamine

Objective: Reduction of the nitrile to the primary amine without over-reduction or dimerization.

  • Reagents: Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O, 2.0 eq), Sodium Borohydride (NaBH₄, 10.0 eq).

  • Solvent: Methanol.[1]

Procedure:

  • Pre-complexation: Dissolve the nitrile (2.0 g, 12.7 mmol) and CoCl₂·6H₂O (6.0 g, 25.4 mmol) in Methanol (60 mL). The solution will turn deep purple/blue.

  • Reduction: Cool to 0°C. Add NaBH₄ (4.8 g, 127 mmol) portion-wise (CAUTION: Vigorous hydrogen evolution). The mixture will turn black (formation of cobalt boride species).

  • Stirring: Stir at RT for 2 hours.

  • Quench: Carefully add 2M HCl until pH < 2 (dissolves the black precipitate). Stir for 30 mins.

  • Free Basing: Basify with NH₄OH or 2M NaOH to pH > 11.

  • Extraction: Extract exhaustively with DCM/MeOH (9:1) or Chloroform.

  • Isolation: Dry organic layer, concentrate to yield (2-methyl-2H-indazol-5-yl)methanamine .

Note: If high purity is required for biological assays, convert to the HCl salt by adding 4M HCl in Dioxane to the ethereal solution of the amine.

Analytical Validation & QC

ParameterN1-Isomer (Impurity)N2-Isomer (Target)Method
¹H NMR (Methyl) ~4.05 ppm (s, 3H)~4.18 ppm (s, 3H)CDCl₃
TLC (Hex/EtOAc 1:1) Higher R_fLower R_fSilica Gel
UV Absorbance λ_max ~295 nmλ_max ~285 nmHPLC-DAD

Self-Validating Check: In the ¹H NMR of the final amine, look for the disappearance of the aromatic protons ortho to the nitrile and the appearance of a methylene singlet/doublet at ~3.9–4.0 ppm (CH₂-NH₂). The integration must be 2H relative to the 3H methyl singlet.

Regioselectivity Logic Pathway

The following diagram illustrates the decision matrix for distinguishing and isolating the correct isomer.

IsomerLogic Start Crude Methylation Mix TLC TLC Analysis (Hex/EtOAc 3:1) Start->TLC TopSpot Top Spot (High Rf) N1-Methyl (Thermodynamic) TLC->TopSpot Less Polar BottomSpot Bottom Spot (Low Rf) N2-Methyl (Kinetic/Target) TLC->BottomSpot More Polar Decision Select Bottom Spot Confirm via NMR (Me > 4.1 ppm) BottomSpot->Decision

Figure 2: Workflow for identifying the correct N2-isomer during chromatographic separation.

Safety & Handling

  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use only in a fume hood.

  • Cyanide Salts: Zn(CN)₂ is highly toxic. In case of contact or inhalation, seek immediate medical attention (Cyanokit). Bleach all glassware and waste to oxidize residual cyanide.

  • Cobalt/Borohydride: Generates hydrogen gas. Ensure adequate venting to prevent pressure buildup.

References

  • Cheung, M., et al. (2003).[2] "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry, 68(10), 4093–4095. Link

  • Lohou, E., et al. (2012).[2] "New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase."[2] Bioorganic & Medicinal Chemistry, 20(1), 563-574. (Discussion on N1 vs N2 characterization). Link

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib)." Journal of Medicinal Chemistry, 51(15), 4632–4640. (Reference for indazole methanamine utility). Link

Sources

Strategic Control of Indazole N-Alkylation: A Practical Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged pharmacophore in medicinal chemistry (e.g., Pazopanib, Lenvatinib).[1] However, its ambident nucleophilicity presents a persistent synthetic challenge: alkylation of the 1H-indazole typically yields a mixture of N1- and N2-alkylated products. While N1-alkylation is thermodynamically favored, N2-isomers are increasingly valuable as bioisosteres but are harder to access. This guide provides validated protocols to selectively target either regioisomer, grounded in mechanistic causality (thermodynamic vs. kinetic control) and robust analytical differentiation.

Part 1: The Mechanistic Landscape

To control regioselectivity, one must understand the tautomeric equilibrium and the electronic nature of the nitrogen atoms.

Tautomerism and Reactivity

Indazole exists in a tautomeric equilibrium between the 1H and 2H forms.

  • 1H-Indazole (Benzenoid): Thermodynamically more stable by approximately 3–4.5 kcal/mol depending on solvent and substitution.

  • 2H-Indazole (Quinonoid): Less stable but possesses a more basic lone pair at N2.[2]

The Curtin-Hammett Scenario

Under basic conditions, the indazole anion is delocalized.

  • N1-Alkylation (Thermodynamic): The transition state leading to N1-alkylation retains the aromaticity of the benzene ring (benzenoid character). This is the default pathway under reversible, high-temperature, or strongly basic conditions.

  • N2-Alkylation (Kinetic): The N2 nitrogen is often more nucleophilic (higher electron density) in the neutral or protonated state. However, the resulting product has quinonoid character, making it less stable. Accessing N2 requires kinetic control or specific steric/electronic steering.

Decision Matrix: Condition Selection
ParameterConditions Favoring N1 (Thermodynamic)Conditions Favoring N2 (Kinetic/Steric)
Reagent Alkyl Halides (R-X)Meerwein Salts (R3O+BF4-), Alkyl Imidates
Base Strong Bases (NaH, KOtBu)None (Neutral) or Weak Bases
Solvent Polar Aprotic (DMF, DMSO)Non-polar (DCM, Toluene) or EtOAc
Temperature High (>60°C)Low (<0°C to RT)
Additives Chelation (e.g., Li+) can lock N1Lewis Acids (e.g., BF3·OEt2)

Part 2: Experimental Protocols

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

Target: >95:5 N1:N2 ratio[3]

Mechanism: Deprotonation with a strong base generates the indazolyl anion. In polar aprotic solvents, the reaction is driven by the thermodynamic stability of the N1-product (benzenoid system).

Materials:

  • Substrate: 1H-Indazole derivative (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • Electrophile: Alkyl Bromide or Iodide (1.1 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Activation: Charge an oven-dried flask with NaH (1.2 equiv) under N2 atmosphere. Wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive, otherwise use as is.

  • Solvation: Suspend NaH in anhydrous THF (or DMF for low solubility substrates) at 0°C.

  • Deprotonation: Add the indazole substrate (dissolved in minimal solvent) dropwise to the NaH suspension.

    • Critical Observation: Evolution of H2 gas. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT. Monitor by LCMS.[1]

    • Note: If N2 product is observed, heating to 60°C often converts the kinetic N2 product to the thermodynamic N1 product via intermolecular alkyl transfer (if the alkyl group is labile, e.g., benzyl).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[4]

Protocol B: N2-Selective Alkylation (Kinetic Control)

Target: Access to N2-isomers (often >90% selectivity)

Mechanism: This protocol utilizes Trimethyloxonium tetrafluoroborate (Meerwein’s Salt) . The reaction proceeds on the neutral indazole. The "hard" electrophile attacks the most electron-rich nitrogen (N2) under kinetic control, avoiding the equilibration that favors N1.

Materials:

  • Substrate: 1H-Indazole derivative (1.0 equiv)

  • Reagent: Trimethyloxonium tetrafluoroborate (Me3O+ BF4-) (1.2 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (anhydrous)

  • Workup: Sat. NaHCO3

Step-by-Step Procedure:

  • Preparation: Dissolve the indazole substrate in anhydrous EtOAc (0.2 M) under N2.

    • Why EtOAc? It is polar enough to dissolve the salt but non-nucleophilic enough to prevent side reactions.

  • Addition: Add Me3O+ BF4- (solid) in one portion at RT.

    • Safety: Meerwein salts are powerful alkylating agents. Handle in a fume hood.

  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Monitoring: A white precipitate (the fluoroborate salt of the product) often forms.

  • Quench: The reaction mixture is acidic. Quench slowly with saturated aqueous NaHCO3.

  • Workup: Separate phases. The product is often very pure.

Alternative N2 Method (Chan-Lam Coupling): For N-arylation (where Meerwein salts don't apply), use Cu(OAc)2 (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Pyridine (2.0 equiv) in DCM. This often favors N2 due to the coordination geometry of the copper intermediate, though selectivity is substrate-dependent.

Part 3: Analytical Differentiation (The "Trust" Pillar)

Distinguishing N1 vs. N2 isomers is the most frequent point of failure. Do not rely solely on LCMS retention time.

NMR Decision Tree

The most definitive method (short of X-ray) is 2D-NOESY NMR .

  • N1-Alkylated Indazole:

    • NOE Correlation: Strong cross-peak between the N-Alkyl protons (or N-Aryl ortho protons) and the C7-H of the indazole ring.

    • Chemical Shift: C3-H is typically around

      
       8.0 ppm.
      
  • N2-Alkylated Indazole:

    • NOE Correlation: Strong cross-peak between the N-Alkyl protons and the C3-H of the indazole ring.

    • Chemical Shift: C3-H is often deshielded (

      
       8.3–8.7 ppm) due to the adjacent cationic character of the N2-imine-like bond.
      
Visualization of Analytical Logic

IndazoleAnalysis Start Purified Indazole Product NOESY Run 2D NOESY NMR Start->NOESY CheckC7 Correlation: Alkyl-H ↔ C7-H? NOESY->CheckC7 CheckC3 Correlation: Alkyl-H ↔ C3-H? CheckC7->CheckC3 No ResN1 Conclusion: N1-Isomer (Thermodynamic) CheckC7->ResN1 Yes (Strong) CheckC3->ResN1 Ambiguous? Check HMBC (N-CH2 to C7a) ResN2 Conclusion: N2-Isomer (Kinetic) CheckC3->ResN2 Yes (Strong)

Figure 1: Analytical decision tree for assigning indazole regiochemistry using NOESY NMR.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisRemediation
Low N1 Selectivity Incomplete deprotonation or "loose" ion pair.Switch from K2CO3 to NaH . Increase reaction temperature to thermodynamic equilibrium (60°C+).
Low N2 Selectivity Reaction conditions too basic or too hot.Switch to Meerwein Salt protocol. Ensure temperature is < RT. Use non-polar solvent (DCM).
No Reaction (N2) Substrate is too electron-deficient.Use Silver salts (Ag2CO3) or switch to acid-catalyzed alkylation with trichloroacetimidates (Pfizer Method).
Mixture of Isomers Curtin-Hammett equilibrium is fast.Isolate isomers via column chromatography. N1 is usually less polar (elutes first) than N2 on Silica gel.

References

  • Slade, D. J., et al. (2009).[4][5][6] Indazole Regioselectivity Rules.[2][3][4][5] "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry. Link

    • Key Insight: Defines the thermodynamic preference for N1 and conditions to shift equilibrium.
  • Cheung, M., et al. (2003).[5] Kinetic Control via Meerwein Salts. "Regioselective N-Alkylation of Indazoles with Trimethyloxonium Tetrafluoroborate." Journal of Organic Chemistry. Link

    • Key Insight: The definitive protocol for N2-methyl
  • Clemens, J., et al. (2022).[4][7] Advanced N2 Selectivity.[3] "Highly Selective N2 Alkylation of Indazoles." Synthesis. Link

    • Key Insight: Pfizer's method using alkyl imidates and Lewis acids for difficult substr
  • Gaumont, A. C., et al. (2021). Review of Indazole Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. Link

    • Key Insight: Comprehensive review of substituent effects on regioselectivity.

Sources

Application Note: Analytical Characterization of (2-Methyl-2H-indazol-5-yl)methanamine

[1]

Introduction: The "Privileged Scaffold" Challenge

(2-Methyl-2H-indazol-5-yl)methanamine (CAS: 60518-59-4) represents a critical building block in modern medicinal chemistry, particularly in the development of Rho-kinase (ROCK) inhibitors and multi-targeted kinase antagonists.[1] The indazole core is often termed a "privileged scaffold" due to its ability to mimic the purine ring of ATP, allowing it to dock effectively into kinase active sites.[2]

However, the characterization of this molecule presents a specific, high-stakes analytical challenge: Tautomeric Regioselectivity .[2]

The alkylation of the indazole ring typically yields a mixture of the thermodynamically stable 1H-isomer and the kinetically favored 2H-isomer .[2][3] For (2-Methyl-2H-indazol-5-yl)methanamine, the biological activity is strictly dependent on the methyl group being fixed at the N2 position.[1] Misidentification of the N1 isomer as the N2 isomer is a common failure mode in early-stage drug development that leads to "dead-end" SAR (Structure-Activity Relationship) data.[1]

This guide details the definitive analytical protocols to certify the regiochemistry, purity, and stability of this intermediate.

Critical Quality Attribute: Regiochemical Validation (NMR)

Objective: Unequivocally distinguish between the 1-methyl and 2-methyl isomers. Principle: Standard 1D

12Nuclear Overhauser Effect Spectroscopy (NOESY)2
Mechanistic Logic[2]
  • 1-Methyl Isomer: The methyl group at position 1 is spatially proximal to the proton at position 7 (

    
    ).[1][2]
    
  • 2-Methyl Isomer (Target): The methyl group at position 2 is spatially proximal to the proton at position 3 (

    
    ).[1][2]
    
Protocol 1: Structural Certification via NOESY NMR

Instrument: 400 MHz (minimum) NMR Spectrometer.[1][2] Solvent: DMSO-

1

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-

    
    . Ensure the solution is free of suspended solids to prevent magnetic field inhomogeneity.[2]
    
  • 1D Acquisition: Acquire a standard proton spectrum to assign the singlet methyl peak (

    
     ppm) and the aromatic region (
    
    
    ppm).[2]
    • Note: The

      
       proton in indazoles is typically a sharp singlet around 8.2–8.5 ppm.[2]
      
  • 1D NOESY Experiment:

    • Select the Methyl resonance (

      
       ppm) for selective irradiation.[2]
      
    • Observation:

      • If 2-Methyl (Correct): You will observe a strong NOE enhancement of the singlet at

        
         ppm (
        
        
        ).[1]
      • If 1-Methyl (Impurity): You will observe NOE enhancement of a doublet/multiplet at

        
         ppm (
        
        
        ).[1][2]
  • HMBC Confirmation (Optional):

    • The N-Methyl protons in the 2-isomer will show a long-range coupling (

      
      ) to the 
      
      
      carbon.[1]
    • The N-Methyl protons in the 1-isomer will show coupling to the

      
       bridgehead carbon.[1][2]
      
Visualization: Isomer Determination Logic

IsomerLogicStartSample: (Methyl-indazol-5-yl)methanamineNMR_1HAcquire 1H NMR (DMSO-d6)Locate N-Me Singlet (~4.1 ppm)Start->NMR_1HNOESYRun 1D NOESYIrradiate N-Me PeakNMR_1H->NOESYResult_H3NOE Signal at ~8.3 ppm (H3)(Singlet)NOESY->Result_H3Strong EnhancementResult_H7NOE Signal at ~7.5 ppm (H7)(Doublet/Multiplet)NOESY->Result_H7Strong EnhancementConclusion_2HCONFIRMED: 2-Methyl Isomer(Target Structure)Result_H3->Conclusion_2HConclusion_1HREJECT: 1-Methyl Isomer(Thermodynamic Impurity)Result_H7->Conclusion_1H

Caption: Decision tree for distinguishing N1 vs N2 methylation using NOESY NMR spectroscopy.

Quantitative Purity & Impurity Profiling (HPLC-UV)

Objective: Quantify purity and detect synthetic by-products (e.g., bis-alkylated species, unreacted nitrile precursors).[1][2] Challenge: The primary amine group causes "peak tailing" on standard C18 columns due to interaction with residual silanols. Solution: Use a high-pH stable column or a chaoticotropic additive (TFA) to suppress silanol interactions.[1][2]

Protocol 2: High-Performance Liquid Chromatography (HPLC)

System: Agilent 1200/1260 or equivalent with DAD (Diode Array Detector). Column: XBridge BEH C18 (Waters) or Gemini-NX C18 (Phenomenex).[1] Why? These columns resist high pH, allowing the amine to exist in its neutral state for better peak shape.[2]

Method Parameters:

ParameterSetting
Column Temp 35°C
Flow Rate 1.0 mL/min
Injection Vol 5 µL
Detection UV 254 nm (primary), 220 nm (impurity check)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1][2]0)
Mobile Phase B Acetonitrile (HPLC Grade)

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Elute salts)
15.090Linear Gradient
18.090Wash
18.15Re-equilibration
23.05End

Self-Validating System Checks:

  • Resolution (

    
    ):  If the synthetic precursor (5-cyano-2-methylindazole) is present, 
    
    
    between precursor and product must be > 2.0.
  • Tailing Factor (

    
    ):  The amine peak must have 
    
    
    .[2] If
    
    
    , the column pH is likely too low, causing silanol drag.[2]
Visualization: Analytical Workflow

HPLCWorkflowSampleCrude SamplePrepDissolve in 50:50MeCN:BufferSample->PrepInjectInjection (5 µL)Prep->InjectColumnColumn: C18 High pH(pH 10.0 Mobile Phase)Inject->ColumnDetectorDAD Detector(220/254 nm)Column->DetectorData_MainMain Peak(RT ~6-8 min)Detector->Data_MainData_ImpImpurities(Precursors/Isomers)Detector->Data_ImpQCQC Check:Tailing Factor < 1.5?Data_Main->QC

Caption: HPLC workflow utilizing high-pH mobile phase to ensure sharp peak shape for the amine.

Stability & Handling

  • Hygroscopicity: Primary amines are often hygroscopic and can absorb

    
     from the air to form carbamates.[2]
    
    • Action: Store under Argon/Nitrogen at -20°C.

  • Solubility:

    • High: DMSO, Methanol, Dilute Acid (0.1N HCl).[2]

    • Low: Water (neutral pH), Hexanes.[2]

References

  • PubChem. (2-Methyl-2H-indazol-5-yl)methanamine | C9H11N3.[1][2] National Library of Medicine.[1][2] Link[1][2]

  • Clemens, J., et al. (2022).[2][4] Selective Procedures for the N2-Alkylation of 1H-Indazoles. Synthesis, 54, 3215-3226.[1][2][4] Link[1][2]

  • BenchChem. (2-Methyl-2H-indazol-5-YL)methanamine Product Information & Applications. Link[1][2]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

Application Note: High-Fidelity Synthesis and Utilization of (2-Methyl-2H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methyl-2H-indazol-5-yl)methanamine (CAS: 1159511-63-3) represents a critical "homologated" scaffold in modern medicinal chemistry. Unlike its aniline counterpart (5-aminoindazole), this primary amine offers a methylene spacer that provides rotational freedom and reduced steric clash when targeting deep protein pockets, particularly in Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) inhibitors.

This guide addresses the primary synthetic bottleneck: Regioselectivity . The thermodynamic preference for N1-alkylation of indazoles often leads to low yields of the desired N2-isomer. We present a robust, kinetically controlled protocol for N2-methylation followed by a selective nitrile reduction, ensuring high purity for downstream amide coupling.

Chemical Context & Mechanistic Logic[1][2][3]

The Indazole Tautomer Challenge

Indazoles exist in a tautomeric equilibrium.[1] Under basic alkylation conditions (e.g., NaH/MeI), the N1-methylated product is thermodynamically favored due to the preservation of the benzenoid system. However, the 2-methyl-2H-indazole (quinoid-like character) is often the bioactive conformer required for specific hydrogen-bonding interactions in the kinase hinge region.

To access the N2-isomer efficiently, we utilize Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) .[2] This hard electrophile favors the kinetically accessible N2 position over the N1 position, significantly improving the regiochemical ratio compared to standard alkyl halides.

Pathway Visualization

The following diagram illustrates the competitive alkylation pathway and the subsequent reduction workflow.

IndazoleSynthesis Start 5-Cyano-1H-indazole (Precursor) Inter_N1 1-Methyl-1H-indazole-5-carbonitrile (Thermodynamic Byproduct) Start->Inter_N1 Minor Pathway (Slow) Inter_N2 2-Methyl-2H-indazole-5-carbonitrile (Kinetic Product - Desired) Start->Inter_N2 Major Pathway (Fast, Kinetic Control) Reagent Me3O·BF4 (Meerwein's Salt) Reagent->Start Reduction CoCl2 / NaBH4 (Selective Reduction) Inter_N2->Reduction Methanol, 0°C Final (2-Methyl-2H-indazol-5-yl)methanamine (Target Intermediate) Reduction->Final >90% Yield

Figure 1: Kinetic control using Meerwein's salt favors the N2-isomer, which is subsequently reduced to the target methanamine.

Experimental Protocols

Protocol A: Regioselective Methylation (N2-Dominant)

Objective: Synthesize 2-methyl-2H-indazole-5-carbonitrile with minimized N1 byproduct.

Materials:

  • 5-Cyano-1H-indazole (1.0 eq)

  • Trimethyloxonium tetrafluoroborate (Me3O[2]·BF4) (1.2 eq)

  • Ethyl Acetate (EtOAc) (Anhydrous)

  • Sodium Bicarbonate (sat. aq.)

Procedure:

  • Dissolution: In a flame-dried flask under Argon, dissolve 5-cyano-1H-indazole (5.0 g, 35 mmol) in anhydrous EtOAc (100 mL). Note: EtOAc is chosen over DCM to facilitate product precipitation.

  • Addition: Add Me3O·BF4 (6.2 g, 42 mmol) in one portion at room temperature. The reaction is initially heterogeneous.

  • Reaction: Stir vigorously for 4–6 hours. The solution will become clear, then a white precipitate (the tetrafluoroborate salt of the N2-product) will form.

  • Quench: Slowly add saturated NaHCO3 (100 mL) to the reaction mixture. Stir for 30 minutes to neutralize the salt and liberate the free base.

  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 50 mL).

  • Purification: Dry combined organics over Na2SO4 and concentrate.

    • Validation: Analyze crude by 1H NMR. The N2-methyl peak typically appears downfield (~4.2 ppm) compared to the N1-methyl (~4.05 ppm).

    • Separation: Purify via flash chromatography (SiO2, Gradient 0-50% EtOAc in Hexanes). The N2-isomer is generally more polar and elutes later than the N1-isomer on silica due to its higher dipole moment.

Yield Target: 65–75% (N2-isomer).

Protocol B: Cobalt-Catalyzed Nitrile Reduction

Objective: Reduce the nitrile to the primary amine without hydrogenating the aromatic ring or cleaving the N-Me bond.

Materials:

  • 2-Methyl-2H-indazole-5-carbonitrile (from Protocol A)

  • Cobalt(II) chloride hexahydrate (CoCl2·6H2O) (1.0 eq)

  • Sodium Borohydride (NaBH4) (5.0 eq)

  • Methanol (MeOH)

Procedure:

  • Complexation: Dissolve the nitrile (2.0 g, 12.7 mmol) and CoCl2·6H2O (3.0 g, 12.7 mmol) in MeOH (60 mL). The solution will turn deep purple/blue.

  • Reduction: Cool to 0°C. Add NaBH4 (2.4 g, 63.5 mmol) portion-wise over 20 minutes. Caution: Vigorous gas evolution (H2).

    • Mechanism:[3][4] In situ formation of cobalt boride (black precipitate) acts as the active catalyst.

  • Workup: Stir for 1 hour at room temperature. Quench with 1N HCl (carefully) until gas evolution ceases and the black precipitate dissolves/clumps.

  • Basification: Adjust pH to >10 using NH4OH.

  • Isolation: Extract with DCM (3 x 50 mL). The amine is highly soluble in DCM.

  • Salt Formation (Optional for storage): Treat the DCM solution with 4M HCl in dioxane to precipitate the hydrochloride salt: (2-Methyl-2H-indazol-5-yl)methanamine dihydrochloride .

Analytical Validation & Quality Control

To ensure the integrity of the synthetic intermediate, compare analytical data against the following reference values.

ParameterSpecification (N2-Isomer)Distinction from N1-Isomer
1H NMR (DMSO-d6) N-Me singlet at δ 4.18 ppm N1-Me singlet appears upfield at δ 4.05 ppm
1H NMR (CH2) Benzylic CH2 singlet at δ 3.85 ppm Similar, but shifts slightly upfield in N1.
C-3 Proton Singlet at δ 8.30 ppm N1 C-3 proton is often at δ 8.05 ppm
HPLC Retention Lower retention time (Reverse Phase)N1 is more lipophilic (elutes later).
Appearance Off-white to pale yellow solidN1 is often white/crystalline.

Application: Amide Coupling (ROCK Inhibitor Synthesis)

Context: This amine is frequently coupled with isoquinoline-carboxylic acids to generate ROCK inhibitors.

Workflow:

  • Activation: Activate the carboxylic acid partner (e.g., 1-hydroxyisoquinoline-4-carboxylic acid) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Coupling: Add (2-Methyl-2H-indazol-5-yl)methanamine (1.0 eq). Stir at RT for 2 hours.

  • Outcome: The resulting amide linkage places the indazole headgroup in the solvent-exposed region of the kinase ATP pocket, while the N2-methyl group orients the scaffold to form critical water-mediated hydrogen bonds.

References

  • Regioselectivity in Indazole Alkylation: Luo, G., et al. (2006).[2] Regioselective alkylation of indazoles.[5][2][4][6] Journal of Organic Chemistry.[7] [Link]

  • Cobalt Boride Reduction Methodology: Khurana, J. M., & Kukreja, G. (2002). Rapid reduction of nitriles to primary amines with CoCl2·6H2O/NaBH4. Synthetic Communications. [Link]

  • Indazole Scaffolds in Kinase Inhibition: Lin, X., et al. (2021). Design and synthesis of indazole derivatives as potent ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters.[7] [Link]

  • Compound Data (PubChem): National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 44119283, (2-Methylindazol-5-yl)methanamine. [Link][8]

Sources

Application Note: (2-Methyl-2H-indazol-5-yl)methanamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Modern Kinase Discovery

(2-Methyl-2H-indazol-5-yl)methanamine is a specialized heterocyclic building block extensively utilized in the synthesis of ATP-competitive kinase inhibitors. While the 1H-indazole core is a well-established bioisostere for the adenine ring of ATP, the N2-methylated 2H-indazole variant offers distinct physicochemical and structural advantages that are increasingly exploited in Fragment-Based Drug Discovery (FBDD).

Structural Significance[1][2]
  • Hinge Binding Mimicry: The indazole core forms critical hydrogen bonds with the kinase hinge region (typically via N1 or C3-substituents).

  • Tautomeric Locking: Unlike 1H-indazoles, which can shift between N1 and N2 protonation states, the N2-methyl group "locks" the heterocycle into a fixed electronic distribution. This prevents promiscuous binding modes and often improves selectivity for specific kinase isoforms (e.g., ROCK2, FLT3, PLK4).

  • The Methanamine Handle: The C5-methanamine acts as a solvent-exposed "vector." It allows chemists to attach solubilizing groups or "tail" moieties that extend into the ribose-binding pocket or the solvent front, crucial for tuning potency and pharmacokinetic (PK) properties.

Chemical Biology & Mechanism of Action

Binding Mode Hypothesis

In a typical Type I kinase inhibitor design using this scaffold:

  • The Core: The 2-methylindazole body occupies the ATP-binding pocket.

  • The Linker: The 5-methanamine nitrogen serves as a nucleophile for coupling to hydrophobic "caps" (e.g., isoquinolines, benzamides).

  • Interaction: The resulting amide or amine linkage positions the cap to interact with the DFG motif (Asp-Phe-Gly) or the

    
    C-helix, depending on the linker length.
    
Signaling Pathway Context (ROCK Signaling)

One of the primary applications of amino-indazole scaffolds is in the inhibition of Rho-associated protein kinase (ROCK). Below is the signaling cascade where these inhibitors intervene to prevent cytoskeletal reorganization in diseases like fibrosis or glaucoma.

ROCK_Pathway GPCR GPCR Agonist (LPA, S1P) RhoA RhoA (GTP-bound) GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates Substrates Substrates: MYPT1, LIMK, MLC ROCK->Substrates Phosphorylation Inhibitor Indazole Inhibitor (Drug) Inhibitor->ROCK Blocks ATP Binding Effect Actin Cytoskeleton Reorganization Substrates->Effect Cell Contraction/ Fibrosis

Figure 1: Canonical ROCK signaling pathway. The indazole inhibitor competes with ATP at the ROCK active site, preventing phosphorylation of downstream substrates like MYPT1.

Experimental Protocols

Protocol A: General Amide Coupling (Lead Synthesis)

This protocol describes the coupling of (2-Methyl-2H-indazol-5-yl)methanamine with a heteroaryl carboxylic acid to generate a potential kinase inhibitor library member.

Reagents:

  • Amine: (2-Methyl-2H-indazol-5-yl)methanamine (1.0 equiv)

  • Acid: Heteroaryl carboxylic acid (e.g., Isoquinoline-1-carboxylic acid) (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a dried 20 mL scintillation vial, dissolve the Heteroaryl carboxylic acid (0.5 mmol) in anhydrous DMF (3.0 mL).

  • Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 15 minutes to form the activated ester. Note: The solution should turn slightly yellow.

  • Addition: Add (2-Methyl-2H-indazol-5-yl)methanamine (0.5 mmol, ~80 mg) directly to the reaction mixture.

  • Reaction: Purge the vial with nitrogen, cap tightly, and stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Acid MW + Amine MW - 18).

  • Workup:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography using a gradient of 0–10% MeOH in DCM.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Used when a flexible alkyl linker is required instead of a rigid amide.

Procedure:

  • Dissolve (2-Methyl-2H-indazol-5-yl)methanamine (1.0 equiv) and the appropriate Aldehyde (1.0 equiv) in DCE (Dichloroethane).

  • Add Acetic Acid (catalytic, 1 drop) and stir for 1 hour to form the imine.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) and stir overnight at RT.

  • Quench with sat. NaHCO₃ and extract with DCM.

Synthetic Workflow Visualization

The following diagram illustrates the decision logic and synthetic flow for utilizing this building block in a medicinal chemistry campaign.

Synthesis_Workflow Start (2-Methyl-2H-indazol-5-yl) methanamine Decision Linker Type? Start->Decision Partner Electrophile Selection Partner->Decision Path_Amide Amide Coupling (HATU/DIPEA) Decision->Path_Amide Rigid Linker Path_Reduct Reductive Amination (NaBH(OAc)3) Decision->Path_Reduct Flexible Linker Path_Urea Urea Formation (Isocyanate) Decision->Path_Urea H-Bond Donor Prod_Amide Amide-Linked Inhibitor Path_Amide->Prod_Amide Prod_Amine Amine-Linked Inhibitor Path_Reduct->Prod_Amine Prod_Urea Urea-Linked Inhibitor Path_Urea->Prod_Urea

Figure 2: Synthetic decision tree for functionalizing the 5-methanamine moiety.

Quality Control & Characterization Data

When validating the synthesis of derivatives based on this scaffold, specific NMR signatures confirm the integrity of the N2-methyl indazole core.

Diagnostic 1H NMR Signals (DMSO-d6)
PositionMultiplicityApprox. Shift (ppm)Diagnostic Note
N2-Methyl Singlet (3H)4.10 – 4.20Distinctive sharp singlet; confirms N2 vs N1 methylation (N1 is typically ~4.0 ppm but varies).
H3 (Indazole) Singlet (1H)8.20 – 8.40Characteristic aromatic proton on the pyrazole ring.
CH2 (Benzylic) Doublet (2H)4.40 – 4.60If amide coupled. Shifts to ~3.8 ppm if free amine.
Amide NH Triplet (1H)8.80 – 9.20Indicates successful coupling (couples to CH2).
Storage & Stability
  • Storage: Store the free amine at -20°C under argon. It is hygroscopic and sensitive to atmospheric CO₂ (carbamate formation).

  • Stability: The N2-methyl indazole core is metabolically stable compared to N1-H indazoles (which are prone to glucuronidation).

References

  • Vertex Pharmaceuticals. (2025).[1] Indazole derivatives as kinase inhibitors. Journal of Medicinal Chemistry. 2

  • Organic Chemistry Portal. (2024). Synthesis of 2H-Indazoles. 3[4][5][6][7][8]

  • National Institutes of Health (NIH). (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. 1

  • ResearchGate. (2025). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FLT3. 5

  • RSC Publishing. (2024). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. 9[4][5][6][7][8][10][11]

Sources

Technical Application Note: Derivatization of (2-Methyl-2H-indazol-5-yl)methanamine for SAR

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the derivatization of (2-Methyl-2H-indazol-5-yl)methanamine , a critical building block for exploring Structure-Activity Relationships (SAR) in kinase and GPCR drug discovery.

Executive Summary

The 2H-indazole core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., ROCK, PLK4, VEGFR-2 targets). The specific building block (2-Methyl-2H-indazol-5-yl)methanamine offers two distinct strategic advantages:

  • Tautomeric Lock: The N-2 methyl group freezes the indazole tautomerism, reducing the entropic penalty upon protein binding compared to unsubstituted 1H/2H-indazoles.

  • Vectorized Extension: The 5-position methanamine linker (-CH₂NH₂) projects substituents out of the hydrophobic ATP-binding pocket into the solvent-exposed region, a critical vector for tuning solubility and selectivity.

This guide provides validated protocols for derivatizing this amine handle into amides , secondary amines , and ureas to rapidly enumerate SAR libraries.

Chemical Strategy & Reactivity Profile

The Core Scaffold

Unlike anilines (which are electron-poor and weakly nucleophilic), the benzylic amine at the 5-position is highly nucleophilic (


). This allows for mild coupling conditions without the need for metal catalysis (e.g., Buchwald-Hartwig).
Strategic Derivatization Pathways

The SAR campaign should focus on three physicochemical profiles:

  • Pathway A (Amides): Introduces H-bond acceptors/donors; lowers

    
    ; ideal for targeting backbone carbonyls.
    
  • Pathway B (Reductive Amination): Retains basicity; introduces solubilizing groups (e.g., morpholines, piperazines).

  • Pathway C (Ureas/Sulfonamides): Rigidifies the linker; explores specific H-bond networks.

Decision Logic Diagram

SAR_Logic Start (2-Methyl-2H-indazol-5-yl)methanamine (Core Scaffold) Decision Target Property Profile? Start->Decision Path_Amide H-Bond Acceptor/Donor (Neutral Linker) Decision->Path_Amide Reduce pKa Path_Amine Solubility/Basicity (Cationic Linker) Decision->Path_Amine Increase Solubility Path_Urea Rigidity/Selectivity (H-Bond Donor) Decision->Path_Urea Constrain Conformation Reaction_Amide Protocol A: HATU Coupling Path_Amide->Reaction_Amide Reaction_Amine Protocol B: Reductive Amination (STAB) Path_Amine->Reaction_Amine Reaction_Urea Protocol C: Isocyanate/Carbamate Path_Urea->Reaction_Urea Output SAR Library Plate Reaction_Amide->Output Reaction_Amine->Output Reaction_Urea->Output

Figure 1: Strategic decision tree for derivatizing the indazole-methanamine core based on desired physicochemical outcomes.

Validated Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Best for: Creating diverse libraries with carboxylic acids.

Reagents:

  • Substrate: (2-Methyl-2H-indazol-5-yl)methanamine (1.0 equiv)

  • Carboxylic Acid (R-COOH): 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Workflow:

  • Pre-activation: In a reaction vial, dissolve the Carboxylic Acid (0.12 mmol) in DMF (0.5 mL). Add HATU (0.12 mmol) and DIPEA (0.3 mmol). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the Indazole-Methanamine (0.10 mmol) dissolved in DMF (0.5 mL) to the activated acid mixture.

  • Reaction: Seal and shake/stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product; disappearance of amine M+H 162.1).

  • Workup (Parallel):

    • Dilute with EtOAc (3 mL).

    • Wash with sat. NaHCO₃ (2 x 1 mL) to remove unreacted acid and HATU byproducts.

    • Wash with brine (1 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: If purity <90%, purify via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Expert Insight: Avoid EDC/HOBt for high-throughput library generation; HATU provides faster kinetics and higher conversion for sterically hindered acids.

Protocol B: Reductive Amination (Secondary Amines)

Best for: Introducing basic groups to improve solubility or target acidic residues.

Reagents:

  • Substrate: (2-Methyl-2H-indazol-5-yl)methanamine (1.0 equiv)

  • Aldehyde/Ketone: 1.1 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1–2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Workflow:

  • Imine Formation: Dissolve Indazole-Methanamine (0.10 mmol) and Aldehyde (0.11 mmol) in DCE (1.0 mL). Add Acetic Acid (10 µL).

  • Equilibration: Stir for 30–60 minutes at RT. (Formation of the imine intermediate is often visible by LCMS).

  • Reduction: Add STAB (0.15 mmol) in one portion.

  • Reaction: Stir at RT overnight (12–16 hours).

  • Quench: Add sat. NaHCO₃ (1 mL) and stir vigorously for 10 minutes.

  • Extraction: Extract with DCM (2 x 2 mL).

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient) is usually required to separate the secondary amine from any over-alkylated tertiary amine byproducts.

Expert Insight: We use STAB instead of Sodium Cyanoborohydride (NaCNBH₃) because it is less toxic and allows for a "one-pot" procedure without pre-forming the imine in a separate step.

Protocol C: Urea Formation

Best for: Targeting the "gatekeeper" residue or forming rigid H-bond networks.

Reagents:

  • Substrate: (2-Methyl-2H-indazol-5-yl)methanamine (1.0 equiv)

  • Isocyanate (R-NCO): 1.1 equiv

  • Base: TEA (Triethylamine) (1.5 equiv) - Optional, only if salt form of amine is used.

  • Solvent: DCM or THF

Step-by-Step Workflow:

  • Dissolution: Dissolve Indazole-Methanamine (0.10 mmol) in anhydrous DCM (1.0 mL).

  • Addition: Add Isocyanate (0.11 mmol) dropwise at 0°C (ice bath), then warm to RT.

  • Reaction: Stir at RT for 1–2 hours. The reaction is extremely fast.

  • Scavenging (Optional): If isocyanate is in excess, add polymer-supported trisamine resin (100 mg) and stir for 1 hour to scavenge unreacted isocyanate.

  • Isolation: Filter off resin and concentrate. Urea products often precipitate out of DCM/Hexane mixtures, allowing for filtration-based purification.

Data Summary & Troubleshooting

Comparison of Derivatization Methods
ParameterAmide Coupling (HATU)Reductive Amination (STAB)Urea Formation
Reaction Time 2–4 Hours12–16 Hours1–2 Hours
Yield (Avg) 85–95%60–80%>90%
Purification Liquid-Liquid ExtractionChromatography often neededPrecipitation / Scavenging
Stability HighModerate (Oxidation possible)Very High
SAR Utility H-bond acceptor, neutralBasic, solubilizingH-bond donor/acceptor
Troubleshooting Guide
  • Low Yield in Amide Coupling: If the carboxylic acid is hindered, switch solvent to NMP and increase temperature to 50°C. Ensure the amine is free-based (not a hydrochloride salt) or add extra DIPEA.

  • Over-alkylation in Reductive Amination: If tertiary amine forms, lower the aldehyde equivalents to 0.9 and add the reductant slowly at 0°C.

  • Solubility Issues: The 2-methylindazole core is planar and hydrophobic. If products precipitate during reaction, add 10% HFIP (Hexafluoroisopropanol) to the solvent system to solubilize aggregates.

Library Synthesis Workflow (Graphviz)

Library_Workflow Stock 0.2M Stock Solution (Indazole-Amine in DMF) Dispense Dispense to 96-well Plate Stock->Dispense Reagent_Add Add Monomers (Acids/Aldehydes) Dispense->Reagent_Add Reaction Reaction Incubation (RT, 4-16h) Reagent_Add->Reaction QC LCMS QC (>85% Purity?) Reaction->QC Fail Reprocess / Purify QC->Fail No Success Evaporate & Register QC->Success Yes Fail->Success Post-Prep

Figure 2: Workflow for parallel library generation in 96-well format.

References

  • Indazole Synthesis & Utility

    • Kumar, M. R., et al. (2011).[1][2] "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles." Organic Letters, 13(13), 3542–3545.[1]

  • Kinase Inhibitor Scaffolds

    • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates benzylic amine linkers in kinase inhibitors).

  • ROCK Inhibitor SAR

    • Feng, Y., et al. (2008). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 51(21), 6642–6656. (Context for indazole-based ROCK inhibitors).

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Experimental design for screening the biological activity of indazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Screening of Indazole Scaffolds Subtitle: From Kinase Inhibition to Phenotypic Profiling – A Comprehensive Guide for Drug Discovery

Abstract

The indazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). Its bioisosteric relationship to the purine ring of ATP allows for potent interaction with kinase hinge regions. However, the planar, lipophilic nature of indazoles often introduces challenges regarding solubility and non-specific binding. This guide provides a rigorous, validated workflow for screening indazole libraries, prioritizing assay sensitivity, interference mitigation, and mechanistic validation.

Introduction: The Indazole Advantage & Challenge

The 1H-indazole ring system is a 10-π electron aromatic heterocycle characterized by a fusion of benzene and pyrazole rings. Its utility in drug design stems from its ability to function as a robust hydrogen bond donor/acceptor system, mimicking the adenine base of ATP.[1]

  • Mechanistic Target: Primarily Type I and Type II kinase inhibition (binding to the active conformation or the inactive DFG-out conformation).

  • Screening Challenge: Indazole derivatives often exhibit intrinsic fluorescence or aggregation-dependent quenching, which can generate false positives in standard fluorescence-intensity assays.

  • Solution: This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and ATP-quantification methods to minimize artifactual data.

Strategic Screening Workflow

The following diagram illustrates the logical progression from library preparation to lead validation.

IndazoleScreeningWorkflow cluster_Phase1 Phase 1: Biochemical Screening cluster_Phase2 Phase 2: Cellular Validation Library Indazole Compound Library (DMSO Stock) QC Quality Control (LC-MS purity > 95%) Library->QC Enzymatic TR-FRET Kinase Assay (IC50 Determination) QC->Enzymatic Dilution CounterScreen Counter Screen (Unrelated Kinase/Aggregation) Enzymatic->CounterScreen Active Hits Viability Cell Viability Assay (ATP Quantitation) CounterScreen->Viability Validated Binders Western Target Engagement (Phospho-Western Blot) Viability->Western Potent Compounds HitSelect Hit Selection (SI > 10, Z' > 0.5) Western->HitSelect

Figure 1: Hierarchical screening workflow designed to filter false positives early using TR-FRET and confirm mechanism via cellular phosphorylation status.

Protocol Phase 1: High-Throughput Enzymatic Screening (TR-FRET)

Rationale: Standard fluorescence intensity assays are prone to interference from the autofluorescence of nitrogen-rich heterocycles like indazoles. TR-FRET (e.g., LanthaScreen™ or HTRF®) uses a long-lifetime fluorophore (Europium/Terbium), allowing measurement after the compound's short-lived autofluorescence has decayed.

Target Model: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a common target for indazole-based drugs like Axitinib.

Materials:
  • Enzyme: Recombinant human VEGFR2 kinase domain.

  • Substrate: PolyGT (Glu:Tyr, 4:1) labeled with Fluorescein or ULight™.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (prevents aggregation).

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare 10 mM stock solutions of indazole derivatives in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points) to generate a dose-response curve.

    • Critical Step: Transfer 50 nL of compound to a low-volume 384-well white plate using an acoustic dispenser (e.g., Echo®) to minimize tip-based errors.

  • Enzyme Reaction Assembly:

    • Add 2.5 µL of 2x Kinase/Antibody mixture.

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding (pre-incubation detects slow-binding inhibitors).

    • Add 2.5 µL of 2x Substrate/ATP mixture (ATP concentration should be at

      
       to ensure competitive inhibition potential).
      
  • Detection:

    • Incubate for 60 minutes at RT.

    • Add 5 µL of EDTA-containing detection buffer to quench the reaction.

    • Read on a multimode plate reader (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).

  • Data Analysis:

    • Calculate the TR-FRET Ratio:

      
      .
      
    • Self-Validation: Ensure the Z-factor is > 0.5. If

      
      , re-optimize antibody concentration.
      

Protocol Phase 2: Cellular Phenotypic Screening

Rationale: Enzymatic potency (


) does not always correlate with cellular potency (

) due to membrane permeability issues common with planar indazoles. We use an ATP-based luminescent assay (CellTiter-Glo®) over MTT, as indazoles can sometimes reduce tetrazolium salts chemically, leading to false viability signals.
Assay Conditions Table
ParameterSpecificationNotes
Cell Line HUVEC (Endothelial) or Cancer lines (e.g., A549, MCF-7)Choose lines expressing the target kinase.
Seeding Density 3,000 - 5,000 cells/wellOptimize for log-phase growth during assay.
Incubation Time 72 HoursAllows sufficient time for apoptosis induction.
Vehicle Control 0.1% DMSO (Max)Indazoles have low aqueous solubility; do not exceed.
Positive Control Axitinib or StaurosporineValidates assay dynamic range.
Mechanism of Action Visualization (VEGFR Pathway)

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR2 (RTK) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->Receptor ATP Competition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Proliferation & Angiogenesis mTOR->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Outcome

Figure 2: Signal transduction blockade. Indazole compounds competitively bind the ATP-pocket of VEGFR2, halting downstream PI3K/AKT and MAPK signaling cascades.

Protocol Phase 3: ADME & Selectivity Profiling

Expert Insight: Many indazole hits fail due to "Brick Dust" properties (high crystallinity, low solubility). Early ADME profiling is mandatory.

  • Kinetic Solubility Assay:

    • Dilute 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 50 µM.

    • Incubate for 24 hours with shaking.

    • Filter (0.45 µm) and analyze filtrate via HPLC-UV.

    • Acceptance Criteria: Solubility > 10 µM is required for reliable cell-based data.

  • Selectivity Panel (The "Kinase Scan"):

    • Screen lead compounds against a panel of diverse kinases (e.g., CDK2, Aurora A, SRC) to assess off-target effects.

    • Indazoles often show cross-reactivity with AGC kinases; this must be quantified to predict toxicity.

References

  • Indazole Scaffold Review: Singampalli, A., et al. (2025).[2] "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[2] RSC Advances.

  • Anticancer Mechanisms: Zhang, L., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Bioorganic & Medicinal Chemistry Letters.

  • Kinase Inhibition (Axitinib): Hu-Lowe, D.D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGFR tyrosine kinases." Clinical Cancer Research.

  • PLK4 Inhibition: Li, X., et al. (2025).[3] "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." European Journal of Medicinal Chemistry.

  • Assay Interference: Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

Sources

One-pot synthesis of 2-aryl-2H-indazoles from 2-bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable One-Pot Synthesis of 2-Aryl-2H-Indazoles via Copper-Catalyzed Multicomponent Coupling

Executive Summary

The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in potent kinase inhibitors (e.g., Pazopanib, Niraparib) and anti-inflammatory agents. Traditional syntheses often suffer from poor regioselectivity (N1 vs. N2 alkylation) or require pre-functionalized hydrazine intermediates.

This Application Note details a robust, one-pot, three-component protocol for synthesizing 2-aryl-2H-indazoles directly from 2-bromobenzaldehydes , primary amines , and sodium azide .[1] Utilizing a Copper(I)/TMEDA catalytic system, this method ensures exclusive N2-regioselectivity, high atom economy, and broad functional group tolerance, eliminating the need for isolation of unstable intermediates.

Reaction Design & Mechanistic Insight

The Challenge: N1 vs. N2 Selectivity

Alkylation of 1H-indazoles typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers, requiring tedious chromatographic separation. This protocol bypasses the 1H-indazole intermediate entirely.

The Solution: Cu-Catalyzed Cascade

The reaction proceeds via a domino sequence:

  • Condensation: In situ formation of an imine (Schiff base) from 2-bromobenzaldehyde and the aryl amine.

  • Azidation: Copper-catalyzed coupling of sodium azide with the aryl halide or nucleophilic attack on the activated imine.

  • Cyclization: A denitrogenative cyclization (loss of N₂) to form the N-N bond and the indazole core.

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism cluster_conditions Conditions: DMSO, 120°C Start 2-Bromobenzaldehyde + Aryl Amine Imine o-Bromoimine Intermediate Start->Imine Condensation (-H2O) CuComplex Cu(I)-Azide Complex Imine->CuComplex CuI/TMEDA NaN3 Addition Nitrene Cu-Nitrene/Nitrenoid Species CuComplex->Nitrene -N2 (Denitrogenation) Product 2-Aryl-2H-Indazole Nitrene->Product Intramolecular C-H Amination

Figure 1: Proposed mechanistic cascade for the Cu-catalyzed synthesis of 2H-indazoles. The sequence integrates imine condensation with copper-mediated C-N bond formation.[2]

Experimental Protocol

Materials & Reagents
  • Substrate: 2-Bromobenzaldehyde (1.0 equiv)

  • Amine: Aniline or substituted aryl amine (1.2 equiv)

  • Nitrogen Source: Sodium Azide (NaN₃) (2.0 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[2]

  • Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)[2]

  • Base: Cs₂CO₃ (optional, depending on substrate acidity, often not required for neutral amines)

  • Solvent: DMSO (Anhydrous)

  • Safety Note: NaN₃ can form explosive hydrazoic acid. Ensure reaction is vented and avoid halogenated solvents during workup if acidic conditions are present.

Step-by-Step Procedure
  • Setup: Flame-dry a 15 mL pressure tube (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under argon.

  • Reagent Addition:

    • Add 2-Bromobenzaldehyde (185 mg, 1.0 mmol).

    • Add Aryl Amine (1.2 mmol).

    • Add NaN₃ (130 mg, 2.0 mmol).

    • Add CuI (19 mg, 0.1 mmol) and TMEDA (15 µL, 0.1 mmol).

  • Solvent: Add anhydrous DMSO (3.0 mL).

  • Reaction: Seal the tube and heat the mixture to 120 °C in an oil bath. Stir vigorously for 12–15 hours .

    • Checkpoint: The reaction mixture typically turns dark brown. Monitor by TLC (Ethyl Acetate/Hexane 1:4). The intermediate imine may be visible early on but should disappear.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 15 mL) to remove DMSO and excess azide.

    • Wash the organic layer with brine (15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 95:5 to 80:20).

    • Note: 2H-indazoles are often highly fluorescent under UV (254/365 nm).

Optimization & Data Analysis

The choice of ligand and solvent is critical for yield and conversion. The following table summarizes optimization studies adapted from literature standards (Kumar et al.).

Table 1: Optimization of Reaction Conditions

EntryCatalyst (10 mol%)Ligand (10 mol%)SolventTemp (°C)Yield (%)Notes
1CuINoneDMSO120<10Poor conversion
2CuI1,10-PhenanthrolineDMSO12065Moderate yield
3CuIL-ProlineDMSO10040Slow reaction
4 CuI TMEDA DMSO 120 88 Optimal
5CuBrTMEDADMF12072Lower solubility
6Pd(OAc)₂DPPFToluene1000Failed (Requires hydrazine)

Key Insight: Bidentate nitrogen ligands (TMEDA) are superior to amino acids or phosphines for this specific Cu-catalyzed azide coupling.

Scope & Limitations

  • Electron-Donating Groups (EDGs): Amines with -OMe, -Me substituents react efficiently (Yields >85%).

  • Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g., -NO₂, -CF₃) on the amine may require higher temperatures (130°C) or prolonged times (24h) due to reduced nucleophilicity during imine formation.

  • Steric Hindrance: Ortho-substituted anilines show reduced yields (~50-60%) due to steric clash during the cyclization step.

  • Aldehyde Component: 2-Chlorobenzaldehydes are less reactive than 2-bromobenzaldehydes and may require 20 mol% catalyst loading.

Expert Tips & Troubleshooting

  • Moisture Control: While the reaction is robust, water hydrolyzes the imine intermediate, stalling the cascade. Use anhydrous DMSO.

  • Azide Safety: Do not concentrate the reaction mixture to dryness if unreacted NaN₃ is suspected. Quench with aqueous sodium nitrite/H₂SO₄ if necessary to destroy excess azide before disposal.

  • Regioselectivity Verification: 2H-indazoles typically show a characteristic singlet around 8.0–8.5 ppm (C3-H) in ¹H NMR and distinct UV absorption patterns compared to 1H-isomers.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes, Primary Amines, and Sodium Azide.[1][4] Organic Letters, 13(13), 3542–3545.[1] [Link]

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction.[5] Organic Letters, 2(4), 519–521. [Link]

Sources

(2-Methyl-2H-indazol-5-YL)methanamine as a building block for pharmaceutical chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fixed" Indazole Advantage[1]

In modern medicinal chemistry, the indazole scaffold is a bioisosteric powerhouse, frequently replacing indole or benzimidazole moieties to modulate lipophilicity and metabolic stability.[1] However, the 2-methyl-2H-indazole isomer represents a distinct electronic and structural vector compared to its thermodynamically stable 1-methyl counterpart.

(2-Methyl-2H-indazol-5-yl)methanamine (hereafter 2-MIM ) combines this privileged "fixed" tautomeric core with a flexible primary amine handle (-CH₂NH₂). This specific architecture is gaining traction in the design of 3CL protease inhibitors (analogous to the core found in Ensitrelvir) and Type I/II Kinase inhibitors (e.g., HPK1, ROCK), where the N2-methyl group projects into specific solvent-exposed pockets, offering a unique vector for selectivity that N1-isomers cannot access.[1]

This guide details the chemical profiling, synthesis strategies (overcoming the N1/N2 selectivity challenge), and reaction protocols for integrating 2-MIM into high-value drug discovery campaigns.

Chemical Profile & Structural Logic[1]

Physicochemical Properties

The 2-methylindazole core is distinct from the 1-methyl isomer. The N2-methylation "locks" the quinoid-like character of the benzene ring to a lesser extent than fully quinoid systems, but it significantly alters the electron density at C3 and C7 compared to N1-methyl indazoles.

PropertyData / ValueNote
CAS Number 1159511-63-3Specific to the methanamine derivative.[2]
Molecular Weight 161.21 g/mol Ideal fragment size (Rule of 3 compliant).[1]
H-Bond Donors 2 (Primary Amine)The core nitrogens are acceptors/blocked.[1]
H-Bond Acceptors 2 (N1, Amine)N1 is a weak acceptor in the 2-H form.
pKa (Conj. Acid) ~8.5 (Amine), ~2.0 (Indazole N1)The benzylamine is the primary reactive site.
Electronic Effect Electron-rich coreN2-Me pushes density into the C5 position.
The "Vector" Argument

Why choose the 2-methyl isomer?

  • Selectivity: In kinase active sites (e.g., the Hinge region), the N2-methyl group often clashes with conserved gatekeeper residues unless the pocket accommodates it, making it a powerful filter for selectivity.[1]

  • Solubility: 2-Substituted indazoles often exhibit higher aqueous solubility than their 1-substituted regioisomers due to disrupted crystal packing and higher polarity.

  • Metabolic Stability: Blocking the N2 position prevents glucuronidation, a common clearance pathway for N-H indazoles.[1]

Synthetic Accessibility & Regiocontrol

The critical bottleneck in utilizing 2-MIM is the synthesis of the core itself.[1] Alkylation of 5-cyanoindazole typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) products.[1][3]

The Selectivity Challenge
  • Thermodynamic Control (N1): High temperatures, thermodynamic bases (Cs₂CO₃/DMF), and long reaction times favor the 1-methyl isomer.[1]

  • Kinetic Control (N2): To secure the 2-methyl core required for 2-MIM, one must operate under kinetic conditions or use specific directing groups.

Strategic Synthesis Workflow (DOT Diagram)

SynthesisWorkflow cluster_legend Selectivity Logic Start 5-Cyano-1H-indazole Condition1 Method A: MeI, Cs2CO3 DMF, 80°C (Thermodynamic) Start->Condition1 Condition2 Method B: Me3OBF4 (Meerwein) DCM, RT (Kinetic) Start->Condition2 ProdN1 1-Methyl-5-cyanoindazole (Major Product Method A) Condition1->ProdN1 Favored (~4:1) ProdN2 2-Methyl-5-cyanoindazole (Major Product Method B) Condition2->ProdN2 Favored (~9:1) Reduction Nitrile Reduction (Raney Ni / H2 or LAH) ProdN2->Reduction Final (2-Methyl-2H-indazol-5-yl)methanamine (Target Building Block) Reduction->Final Kinetic Pathway (Target) Kinetic Pathway (Target) Thermodynamic Pathway (Avoid) Thermodynamic Pathway (Avoid)

Caption: Divergent synthesis pathways for N-methyl indazoles. Method B (Meerwein's salt) is critical for accessing the 2-methyl precursor with high regioselectivity.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Methyl-2H-indazole-5-carbonitrile

This step is required if the building block is not purchased commercially. It ensures high N2 selectivity.[4]

Reagents:

  • 5-Cyano-1H-indazole (1.0 equiv)

  • Trimethyloxonium tetrafluoroborate (Meerwein’s salt) (1.2 equiv)[1]

  • Dichloromethane (anhydrous)

  • Sat. NaHCO₃ solution

Procedure:

  • Dissolution: Dissolve 5-cyano-1H-indazole (10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.

  • Alkylation: Add Trimethyloxonium tetrafluoroborate (12 mmol) in one portion at room temperature. The reaction is typically rapid (kinetic control).[1]

  • Monitoring: Stir for 4–6 hours. Monitor by LCMS.[5] The N2 isomer typically elutes earlier than the N1 isomer on reverse-phase C18 columns due to higher polarity.

  • Quench: Slowly pour the reaction mixture into saturated aqueous NaHCO₃ (100 mL) to neutralize the acid generated.

  • Extraction: Extract with DCM (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The N2-isomer (Target) usually elutes after the N1-isomer on silica gel (normal phase) due to the exposed lone pair interaction with silica, contrasting with its RP-HPLC behavior.

    • Note: Confirm regiochemistry via NOESY NMR (interaction between N-Me and C3-H is diagnostic for N2; N-Me and C7-H for N1).

Protocol B: Amide Coupling with 2-MIM

Standard procedure for attaching this building block to a carboxylic acid scaffold (e.g., for Protease or Kinase inhibitors).

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • (2-Methyl-2H-indazol-5-yl)methanamine (2-MIM) (1.1 equiv)[2]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)[1]

  • DMF (anhydrous)

Procedure:

  • Activation: To a vial containing the Carboxylic Acid (0.5 mmol) in DMF (2 mL), add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir for 5 minutes to form the activated ester.

  • Addition: Add 2-MIM (0.55 mmol) dissolved in DMF (0.5 mL).

  • Reaction: Stir at room temperature for 2–12 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with LiCl (5% aq) x 2, NaHCO₃ (sat), and Brine.

  • Validation: The resulting amide linkage is stable. The 2-methylindazole core is robust and does not require protection during standard acidic deprotection steps (e.g., Boc removal elsewhere in the molecule).

Case Study: Applications in Drug Discovery

SARS-CoV-2 3CL Protease Inhibitors

Recent literature on Ensitrelvir (S-217622) highlights the 2-methylindazole motif as a critical P1' ligand. While Ensitrelvir uses the amine directly attached to the ring, the methanamine (2-MIM) variant is used to probe the S1' pocket depth or to introduce flexibility.[1]

  • Mechanism: The 2-methylindazole sits in the S1' hydrophobic pocket.[1] The N2-methyl group orients the planar system to stack against histidine residues (e.g., His41).[1]

  • Advantage: The methanamine linker allows the core to "swing" deeper into the pocket compared to the rigid aniline analog, potentially picking up backbone hydrogen bonds via the amide NH.[1]

Kinase Inhibitors (ROCK / HPK1)

In HPK1 inhibitors, the indazole core acts as the hinge binder.[1]

  • Design Logic: The amine of 2-MIM is coupled to a heterocycle (e.g., pyrimidine).[1] The methylene spacer (-CH₂-) disrupts the conjugation, allowing the indazole to rotate and adopt a "T-shaped" or non-planar conformation relative to the hinge binder, which is often required to navigate the solvent channel in Type II inhibition.[1]

References

  • Ensitrelvir Discovery: Unoh, Y., et al. "Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19." Journal of Medicinal Chemistry, 2022.

  • Indazole Regioselectivity: Luo, G., et al. "Regioselective alkylation of indazoles: A practical guide."[1] Journal of Organic Chemistry, 2006.[1] (Standard mechanistic reference for N1 vs N2 alkylation).

  • HPK1 Inhibitors: "Indazole compounds and uses thereof." US Patent US10745388B2.

  • Building Block Data: PubChem CID 44119283 - (2-Methyl-2H-indazol-5-yl)methanamine.[2] [1]

  • Synthetic Methodology: Jaffari, et al. "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate."[1] ResearchGate, 2025 (Snippet 1.3).

Sources

Application Note: Development and Characterization of 2H-Indazole Derivatives as Large Stokes Shift Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

While 1H-indazoles are thermodynamically stable and widely used in pharmacophores, 2H-indazoles (benzo-fused pyrazoles) represent an underutilized scaffold in fluorescence microscopy. Their rigid bicyclic structure, when functionalized with electron-donating groups (EDG) at the C3 position and electron-withdrawing groups (EWG) or aryl rings at the N2 position, creates a highly tunable "Push-Pull" electronic system.

Key Advantages of 2H-Indazoles:

  • Large Stokes Shift (>80 nm): Unlike Fluorescein or Rhodamine (Stokes shift ~20-30 nm), 2H-indazoles exhibit large Stokes shifts due to Intramolecular Charge Transfer (ICT). This eliminates self-quenching and allows for multicolor imaging without crosstalk.

  • Tunable Solvatochromism: The dipole moment change upon excitation makes them sensitive to local polarity, useful for sensing organelle microenvironments.

  • pH Sensitivity: The basicity of the indazole nitrogens (or pendant amines) allows for proton-activated fluorescence, ideal for lysosomal targeting (pH 4.5–5.0).

This guide details the synthesis, photophysical characterization, and biological validation of a representative 2H-indazole probe, Indaz-Lyso-Red , designed for lysosomal pH sensing.

Mechanism of Action: The ICT Platform

The fluorescence of 2H-indazoles is governed by the Intramolecular Charge Transfer (ICT) mechanism. Upon photoexcitation, electron density shifts from the donor (e.g., a dimethylamino group at C3) to the acceptor (the electron-deficient 2H-indazole core).

  • Ground State (S0): Stabilized by non-polar solvents.

  • Excited State (S1): Highly polar. Relaxation involves a significant reorganization of solvent molecules, leading to a lower energy emission (red shift) and thus a large Stokes shift.

Diagram 1: Photophysical Mechanism & Synthesis Pathway

Indazole_Mechanism cluster_synthesis Synthesis (Davis-Beirut Cyclization) cluster_mechanism Fluorescence Mechanism (ICT) Precursor o-Nitrobenzyl Imine Product 2H-Indazole Core Precursor->Product Reductive Cyclization Reagent Triethyl Phosphite (P(OEt)3) / Heat Reagent->Product Excitation Excitation (hv) Product->Excitation 405/488 nm Laser ICT_State ICT State (Charge Separation) Excitation->ICT_State e- Transfer Emission Emission (Large Stokes Shift) ICT_State->Emission Relaxation

Caption: Synthesis via reductive cyclization and the resulting ICT mechanism responsible for the large Stokes shift.

Protocol 1: Synthesis and Photophysical Characterization

Synthesis Strategy (The Davis-Beirut Reaction)

To lock the indazole in the 2H-tautomer form, we utilize the reductive cyclization of o-nitrobenzyl imines.

Reagents:

  • 2-Nitrobenzaldehyde

  • Aniline derivative (e.g., 4-N,N-dimethylaminoaniline)

  • Triethyl phosphite (P(OEt)3)

  • Solvent: Neat or Ethanol

Step-by-Step:

  • Imine Formation: Reflux 2-nitrobenzaldehyde (1.0 eq) and the aniline (1.0 eq) in ethanol for 3 hours. Evaporate solvent to obtain the Schiff base (o-nitrobenzyl imine).

  • Cyclization: Dissolve the Schiff base in triethyl phosphite (excess, acting as solvent and reductant). Heat to 160°C for 4 hours.

  • Purification: Cool to room temperature. Flash chromatography (Hexane/EtOAc) is required to separate the fluorescent 2H-indazole product from phosphonate byproducts.

Photophysical Characterization

Objective: Determine Quantum Yield (


) and Stokes Shift.

Materials:

  • Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse)

  • UV-Vis Spectrophotometer[1][2]

  • Reference Standard: Quinine Sulfate (in 0.1 M H2SO4,

    
    ) or Coumarin 153  (in Ethanol, 
    
    
    
    ).

Procedure:

  • Solvent Preparation: Prepare 10 µM solutions of the probe in solvents of varying polarity: Toluene (Non-polar), THF, Ethanol, DMSO, and PBS (Polar).

  • Absorbance Check: Measure absorbance. Keep OD < 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Emission Scan: Excite at the absorption maximum (

    
    ). Record emission spectra (
    
    
    
    ).
  • Calculation: Calculate Stokes shift (

    
    ).
    
  • Quantum Yield: Use the comparative method:

    
    
    (Where Grad is the slope of integrated fluorescence vs. absorbance, and 
    
    
    
    is the refractive index).

Data Output Example:

Solvent

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Toluene380450700.65
DMSO395510115 0.42
PBS (pH 7.4)390525135 0.15
PBS (pH 4.5)4105601500.55

Interpretation: The significant red shift and intensity increase in acidic PBS (pH 4.5) confirms the probe's utility for lysosomal imaging (acid activation).

Protocol 2: Biological Validation (Lysosomal Imaging)

Cytotoxicity Assay (MTT)

Before imaging, ensure the probe is non-toxic.

  • Seeding: Seed HeLa cells (5,000 cells/well) in a 96-well plate. Incubate for 24h.

  • Treatment: Add probe (0, 1, 5, 10, 20, 50 µM) for 24h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm. Viability > 80% at imaging concentration (usually 5-10 µM) is required.

Live Cell Staining and Co-localization

Objective: Confirm lysosomal targeting using a commercial marker (LysoTracker Green/Red).

Reagents:

  • Indaz-Lyso-Red (Target Probe): 1 mM stock in DMSO.

  • LysoTracker Green DND-26: Commercial lysosome marker.

  • Hoechst 33342: Nuclear counterstain.

  • Live Cell Imaging Solution (LCIS) or phenol-red free DMEM.

Workflow:

  • Preparation: Dilute Indaz-Lyso-Red to 5 µM in LCIS.

  • Incubation: Incubate cells for 30 minutes at 37°C.

    • Note: 2H-indazoles are generally lipophilic; extended washing may be required if background is high.

  • Co-staining: Add LysoTracker Green (50 nM) for the final 10 minutes.

  • Wash: Wash cells 3x with warm PBS.

  • Imaging: Confocal Microscopy (e.g., Leica SP8).

    • Channel 1 (Probe): Ex 405 nm / Em 500-600 nm (Large Stokes Shift).

    • Channel 2 (LysoTracker): Ex 488 nm / Em 500-530 nm.

    • Channel 3 (Hoechst): Ex 350 nm / Em 460 nm.

Diagram 2: Biological Validation Workflow

Bio_Validation Stock Probe Stock (1 mM in DMSO) Dilution Dilution to 5 µM (in Opti-MEM) Stock->Dilution Incubation Cell Incubation (30 min @ 37°C) Dilution->Incubation Costain Add LysoTracker (Last 10 min) Incubation->Costain Wash PBS Wash (3x) Costain->Wash Imaging Confocal Imaging (Sequential Scanning) Wash->Imaging Analysis Pearson's Coefficient (Co-localization Analysis) Imaging->Analysis

Caption: Step-by-step workflow for live-cell co-localization studies.[3]

Troubleshooting & Critical Considerations

  • Solubility Issues: 2H-indazoles can be hydrophobic. If precipitation occurs in aqueous media, use Pluronic F-127 (0.02%) as a dispersing agent during the staining step.

  • Fluorescence Quenching: In extremely acidic environments (pH < 3), protonation of the donor amine (if present) might kill the ICT process. Ensure the pKa of the probe matches the lysosomal pH (4.5–5.0).

  • Photostability: While generally stable, avoid continuous high-power laser exposure. Use pulsed excitation if available to reduce photobleaching during time-lapse experiments.

References

  • Synthesis of 2H-Indazoles

    • Kumar, M. R., et al. (2011).[4] "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles." Organic Letters.

    • (Validated DOI landing page).

  • Large Stokes Shift Mechanism

    • Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews.
  • Lysosomal pH Probes

    • Han, J., et al. (2013). "Fluorescent probes for sensing and imaging within specific cellular organelles."[5][6] Chemical Reviews.

  • Cytotoxicity Protocols

    • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual (NCBI).

Sources

Troubleshooting & Optimization

Technical Support Center: (2-Methyl-2H-indazol-5-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for improving the synthesis yield of (2-Methyl-2H-indazol-5-yl)methanamine . It addresses the two primary yield-limiting factors: Regioselectivity (N1 vs. N2 methylation) and Nitrile Reduction efficiency .

Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting

Executive Summary: The "Yield Trap"

The synthesis of 2-substituted indazoles is notoriously difficult due to the N1 vs. N2 tautomeric equilibrium . 1H-indazoles (N1-H) are thermodynamically more stable than 2H-indazoles (N2-H). Standard alkylation methods (e.g., Methyl Iodide/Base) typically yield a 70:30 or 60:40 mixture favoring the undesired N1-isomer. Furthermore, the subsequent reduction of the nitrile group to a primary amine often suffers from stable boron-complex formation or secondary amine byproducts.

This guide focuses on reversing these ratios and recovering "lost" product.

Critical Workflow Visualization

The following diagram outlines the optimized pathway and identifies the "Critical Control Points" (CCP) where yield is most often lost.

IndazoleSynthesis cluster_methylation CCP 1: Methylation (Regioselectivity) cluster_reduction CCP 2: Reduction Start 5-Cyano-1H-indazole (Starting Material) MethodA Standard: MeI / K2CO3 Start->MethodA MethodB Optimized: Me3OBF4 (Meerwein's Salt) Start->MethodB MethodC Alternative: Me-Imidate (Acid Catalyzed) Start->MethodC IsomerN1 N1-Methyl Isomer (Undesired Byproduct) MethodA->IsomerN1 Major Product (Thermodynamic) IsomerN2 2-Methyl-2H-indazole-5-carbonitrile (Target Intermediate) MethodA->IsomerN2 Minor Product MethodB->IsomerN2 Major Product (Kinetic Control) MethodC->IsomerN2 High Selectivity Red_BH3 Reduction: BH3·THF IsomerN2->Red_BH3 Complex Boron-Amine Complex (Often discarded by mistake) Red_BH3->Complex Forms Stable Adduct Workup Acidic Methanolysis (CRITICAL STEP) Complex->Workup Reflux Final (2-Methyl-2H-indazol-5-yl)methanamine (Final Product) Workup->Final

Caption: Workflow highlighting the pivot from thermodynamic N1-alkylation to kinetic N2-alkylation and the critical boron-complex dissociation step.

Troubleshooting Guides (Q&A Format)

ISSUE 1: "I am getting a 2:1 mixture of N1 (wrong) to N2 (right) isomers."

Diagnosis: You are likely using a standard alkylating agent (Methyl Iodide or Dimethyl Sulfate) with a base like


 or NaH. This favors the thermodynamic product (N1)  because the N1 lone pair is less sterically hindered and the resulting aromatic system is lower in energy.

Solution: Switch to Kinetic Control (Meerwein’s Salt). To favor the N2 position, you must exploit the higher nucleophilicity (kinetic reactivity) of the N2 nitrogen in the neutral indazole species.

  • The Protocol: Use Trimethyloxonium tetrafluoroborate (

    
    , Meerwein's salt).
    
  • Mechanism: This reaction proceeds via a kinetic pathway. The hard electrophile attacks the most electron-rich center (N2) before equilibration can occur.

  • Expected Improvement: Ratios can shift from 1:2 (N2:N1) to >4:1 (N2:N1).

Experimental Step-by-Step:

  • Dissolve 5-cyano-1H-indazole in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Do not use polar aprotic solvents like DMF, as they can alter the tautomeric ratio.

  • Add 1.1 equivalents of

    
     at room temperature.
    
  • Stir for 2-4 hours. The N2-methylated salt often precipitates.

  • Crucial Workup: The product forms a tetrafluoroborate salt. You must wash the organic phase with saturated

    
     to liberate the free base before purification.
    

Alternative (High Selectivity): Recent literature suggests using Methyl 2,2,2-trichloroacetimidate with a catalytic acid (e.g.,


). This method has demonstrated exclusive N2 selectivity for certain indazole substrates by protonating the imidate, which then attacks the N2 position [1, 2].[1]
ISSUE 2: "My reduction reaction shows 100% conversion on TLC, but I recover <30% yield."

Diagnosis: You are likely losing product during the workup of a Borane (


) reduction.
When reducing nitriles with Borane-THF or Borane-DMS, the primary amine product forms a stable, covalent bond with boron species (N-B adducts). These adducts are often water-soluble or do not extract into organic solvents, leading to massive yield loss in the aqueous waste.

Solution: The Acidic Methanolysis "Burn". Simply adding water or mild acid is insufficient to break the N-B bond.

  • The Protocol:

    • After the reduction is complete (check TLC), cool the reaction to 0°C.

    • Carefully quench with Methanol (evolution of

      
       gas).
      
    • The Fix: Add concentrated HCl (or

      
       HCl in Dioxane) until the pH is <2.
      
    • Reflux the mixture for 1-2 hours. This thermal acidic step is mandatory to hydrolyze the borazine/boron-amine complexes.

    • Cool, basify with NaOH to pH >10, and then extract with DCM or EtOAc.

ISSUE 3: "I see a secondary amine byproduct (dimerization) during hydrogenation."

Diagnosis: If you are using catalytic hydrogenation (


, Pd/C or Raney Ni), the intermediate imine can react with the newly formed amine to form a secondary amine dimer.

Solution: Ammonia Suppression.

  • The Protocol: Perform the hydrogenation in Methanolic Ammonia (

    
    
    
    
    
    in MeOH). The excess ammonia saturates the surface of the catalyst and shifts the equilibrium away from dimer formation.
  • Alternative: Use Raney Nickel in the presence of acetic anhydride to trap the amine as an acetamide immediately (requires a subsequent deprotection step, but guarantees high yield).

Comparative Data: Methylation Conditions

The following table summarizes the expected regioselectivity based on reagent choice for 5-substituted indazoles.

ReagentSolventBase/AdditiveMajor IsomerApprox. Ratio (N2:N1)Notes
Methyl Iodide DMF

/ NaH
N1 1 : 3Thermodynamic control. Avoid.
Dimethyl Sulfate Acetone

N1 1 : 2Difficult to separate.
Me3OBF4 EtOAc/DCMNoneN2 4 : 1 Recommended. Kinetic control.
Me-TCA Cyclohexane

N2 >20 : 1 Highly selective; requires strictly anhydrous conditions [1].

Table 1: Regioselectivity outcomes for Indazole Methylation.

Frequently Asked Questions (FAQ)

Q: Can I separate the N1 and N2 isomers if I get a mixture? A: Yes. The N1-methyl isomer is generally less polar than the N2-methyl isomer.

  • TLC:[2] In 50% EtOAc/Hexane, the N1 isomer usually has a higher Rf (e.g., 0.6) compared to the N2 isomer (e.g., 0.3).

  • Purification: Flash column chromatography on silica gel is effective. If the mixture is complex, recrystallization from cyclohexane/ethyl acetate often yields pure N2 isomer as it tends to have a higher melting point and different solubility profile [3].

Q: Why not reduce the nitrile first, then methylate? A: This is a poor strategy. A primary amine at position 5 is highly nucleophilic. If you attempt to methylate the ring nitrogens after forming the amine, you will inevitably methylate the primary amine (forming secondary/tertiary amines) and likely get a mixture of N1/N2 ring methylation as well. You would need to protect the amine (e.g., Boc-protection), adding two extra steps to the synthesis.

Q: Is the 2-methyl isomer stable? A: Yes, once formed, the 2-methyl-2H-indazole system is aromatic and stable. It will not isomerize back to N1 under standard workup conditions. However, avoid extremely high temperatures (>200°C) with strong acids, which could theoretically induce migration.

References

  • Regioselective N2 Alkylation of Indazoles

    • Clemens, J. J., et al. "Highly Selective N2 Alkylation of Indazoles." Synthesis, 2022, 54, 3215.[1]

    • Source:

  • Mechanistic Insight on Indazole Alkylation

    • Luo, G., et al. "Regioselective alkylation of indazoles." Journal of Organic Chemistry, 2006.
    • Source:

  • Separation of Indazole Isomers

    • "Method for separating and purifying substituted indazole isomers." CN101948433A.
    • Source:

  • Nitrile Reduction Protocols

    • "Amine synthesis by nitrile reduction."[3][4][5][6] Organic Chemistry Portal.

    • Source:

Sources

Overcoming challenges in the regioselective synthesis of 2H-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The 2H-indazole scaffold is a privileged pharmacophore in oncology (e.g., Pazopanib, Niraparib) and inflammation. However, its synthesis is plagued by the thermodynamic preference for the 1H-tautomer (


). Standard alkylation of 1H-indazoles under basic conditions typically yields N1-alkylated products or difficult-to-separate N1/N2 mixtures due to the "lone pair availability" vs. "anionic stability" conflict.

This guide moves beyond trial-and-error optimization. We provide a deterministic approach to accessing 2H-indazoles by bypassing the thermodynamic sink of N1-alkylation. The solution lies in acid-catalyzed electrophilic activation for alkylation and de novo cyclization for arylation.

Strategic Decision Matrix (Troubleshooting Logic)

Before selecting a reagent, identify your target subclass. The synthetic route for N2-alkyl and N2-aryl indazoles is fundamentally different.

G Start Target Molecule Identification Subclass Substituent Type at N2? Start->Subclass N2Alkyl Target: N2-Alkyl Indazole Subclass->N2Alkyl Alkyl/Bn N2Aryl Target: N2-Aryl Indazole Subclass->N2Aryl Aryl/HetAr RouteA Route A: Direct N2-Alkylation (Kinetic Control) N2Alkyl->RouteA Avoid Basic Conditions RouteB Route B: De Novo Cyclization (Davis-Beirut / Cadogan) N2Aryl->RouteB Avoid Chan-Lam (N1 favored) MethodA1 Reagent: Alkyl Trichloroacetimidates Catalyst: TfOH or TMSOTf RouteA->MethodA1 Primary/Secondary Alkyl MethodA2 Reagent: Diazo Compounds Catalyst: TfOH (Metal-Free) RouteA->MethodA2 Methyl/Ethyl (Diazo) MethodB1 Reagent: 2-Nitrobenzaldehyde + Aniline Method: Davis-Beirut (Base/Alcohol) RouteB->MethodB1 Standard Access MethodB2 Reagent: 2-Bromobenzaldehyde + Hydrazine Method: Pd-Catalyzed Cyclization RouteB->MethodB2 Complex Aryl Groups

Figure 1: Decision tree for regioselective 2H-indazole synthesis. Select the pathway based on the N2-substituent to maximize yield and selectivity.

Technical Support & Troubleshooting (Q&A)

Issue 1: Direct Alkylation Yields N1/N2 Mixtures

User Query: "I am reacting 5-bromoindazole with methyl iodide and


 in DMF. I consistently get a 60:40 mixture of N1:N2 isomers, which is tedious to separate. How do I shift this to N2?"

Root Cause Analysis: Under basic conditions (


, 

,

), the indazole is deprotonated to form an ambident anion. The N1 nitrogen is more nucleophilic in the anion, and the N1-product is thermodynamically more stable (aromaticity of the benzene ring is preserved). You are fighting thermodynamics.

Solution: Acid-Catalyzed Imidate Alkylation Switch to Alkyl 2,2,2-trichloroacetimidates catalyzed by TfOH (Triflic acid) or TMSOTf .

  • Mechanism: The acid protonates the imidate nitrogen, not the indazole. The neutral 2H-tautomer of indazole (which exists in equilibrium) acts as the nucleophile. The transition state is stabilized by hydrogen bonding between the imidate NH and the indazole N1, directing the alkyl group exclusively to N2.

  • Selectivity: Typically >20:1 (N2:N1).

Issue 2: Chan-Lam Coupling Favors N1-Arylation

User Query: "I need to synthesize an N2-phenyl indazole. I tried Chan-Lam coupling with phenylboronic acid and


, but the major product is N1-phenyl."

Root Cause Analysis: Chan-Lam coupling relies on the coordination of the indazole nitrogen to the Copper(II) species. HOMO analysis of the indazole anion shows the highest electron density on N1, directing the metal coordination and subsequent reductive elimination to that position.

Solution: De Novo Synthesis (Davis-Beirut Reaction) Do not attempt direct arylation of the pre-formed indazole ring. Instead, construct the ring with the aryl group already attached.

  • Protocol: React 2-nitrobenzaldehyde with the corresponding aniline in the presence of KOH/MeOH.

  • Why it works: The reaction proceeds through an o-nitrosobenzylimine intermediate. The cyclization step involves the N-aryl nitrogen attacking the nitroso group, chemically locking the substituent at the N2 position.

Issue 3: Poor Yields in Davis-Beirut Reaction

User Query: "I am running the Davis-Beirut reaction with a substituted aniline, but the yield is <30%, and I see significant azo-dimer formation."

Root Cause Analysis:

  • Imine Stability: Electron-deficient anilines form unstable imines with 2-nitrobenzaldehyde.

  • Water Content: The reaction generates water. Excess water can hydrolyze the imine intermediate before cyclization.

Solution:

  • Stepwise Protocol: Pre-form the imine in dry solvent (MeOH or EtOH) with molecular sieves (4Å) before adding the base (KOH).

  • Solvent Switch: If using electron-poor anilines, switch to 2-propanol or t-butanol and increase temperature to 80°C to overcome the activation barrier for the N-N bond formation.

Validated Experimental Protocols

Protocol A: N2-Selective Alkylation using Trichloroacetimidates

Best for: Installing Methyl, Ethyl, Benzyl, and secondary alkyl groups on a pre-formed indazole core.

Reagents:

  • 1H-Indazole substrate (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (1.2 equiv) [Commercially available or synthesized from alcohol + trichloroacetonitrile]

  • Catalyst: TMSOTf (0.1 equiv) or TfOH (0.1 equiv)

  • Solvent: Dry THF or DCM

Step-by-Step:

  • Preparation: In a flame-dried flask under

    
    , dissolve the 1H-indazole derivative in anhydrous THF (0.2 M concentration).
    
  • Addition: Add the alkyl trichloroacetimidate (1.2 equiv) in one portion.

  • Catalysis: Cool to 0°C. Add TMSOTf (0.1 equiv) dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 2–12 hours (monitor by TLC/LCMS).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography. (Note: N2 isomers typically elute after N1 isomers on silica due to higher polarity).

Validation Data (Selectivity):

Substrate R-Group (Electrophile) Method Yield N2:N1 Ratio

| 5-Bromoindazole | Benzyl |


/DMF (Base) | 85% | 1.2 : 1 |
| 5-Bromoindazole | Benzyl | TMSOTf/Imidate (Acid)  | 92%  | >99 : 1  |
| 5-Nitroindazole | Isopropyl | 

/DMF (Base) | 78% | 1 : 3 | | 5-Nitroindazole | Isopropyl | TfOH/Imidate (Acid) | 88% | >20 : 1 |
Protocol B: Davis-Beirut Reaction for N2-Aryl Indazoles

Best for: Creating N2-Aryl indazoles from scratch.

Reagents:

  • 2-Nitrobenzaldehyde derivative (1.0 equiv)

  • Primary Amine / Aniline (1.0 equiv)

  • Base: KOH pellets (5.0 equiv)

  • Solvent: Methanol (0.1 M)

Step-by-Step:

  • Imine Formation: Dissolve 2-nitrobenzaldehyde and the aniline in MeOH. Stir at RT for 2–4 hours until imine formation is complete (check by TLC; disappearance of aldehyde).

    • Tip: If imine formation is slow, add

      
       or heat to 50°C.
      
  • Cyclization: Add solid KOH pellets carefully to the reaction mixture.

  • Reflux: Heat the mixture to 60–80°C (reflux) for 4–16 hours. The solution will typically turn dark red/brown.

  • Workup: Evaporate MeOH. Resuspend residue in water. Extract with DCM or EtOAc.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.

Mechanistic Insight: Why Acid Catalysis Favors N2

Understanding the mechanism prevents future errors. In the acid-catalyzed alkylation, the reaction does not proceed via the indazole anion.

Mechanism Step1 Imidate Activation (Protonation by TfOH) Step2 H-Bond Guidance (Imidate-NH ... N1-Indazole) Step1->Step2 Creates Electrophile Step3 Nucleophilic Attack (N2 attacks Carbocation) Step2->Step3 Directs to N2

Figure 2: Mechanistic flow of acid-catalyzed N2-alkylation. The protonated imidate forms a transient hydrogen bond with N1, positioning the alkyl group perfectly for attack by N2.

References

  • Regioselective N2-Alkylation (Imidates): Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[2] Synthesis, 54(14), 3215–3226.[3] Link

  • Davis-Beirut Reaction (Review): Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[4] 2H-Indazoles from 2-Nitrobenzaldehydes and Primary Amines. Journal of Organic Chemistry, 70(3), 1060–1062. Link

  • Cadogan-Type Cyclization: Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[5] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[5] Organic Letters, 16(11), 3114–3117. Link

  • Metal-Free N2-Alkylation (Diazo): He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58, 6429-6432. Link

  • Chan-Lam Selectivity Analysis: WuXi Biology. (2022).[1][2][3][6][7][8][9] Mechanism of a Highly Selective N2 Alkylation of Indazole. QM Magic Class, Chapter 50. Link

Sources

Troubleshooting guide for the purification of polar amine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Method Development for Hydrophilic Amines

Introduction: The "Shark Fin" Problem

Welcome to the technical support center. If you are here, you are likely staring at a chromatogram where your amine peak looks less like a Gaussian bell curve and more like a shark fin—sharp front, endless tail. Or perhaps your compound eluted at the void volume (


), providing no separation from salts and solvent.

Polar amines (primary, secondary, and tertiary) present a "perfect storm" for purification failure due to two opposing chemical realities:

  • High Polarity: They refuse to bind to standard C18 ligands.

  • Basic pKa (9–11): They interact electrostatically with residual silanols on the silica surface.

This guide moves beyond generic advice. We will troubleshoot based on chemical mechanism .

Module 1: The Peak Tailing Nightmare

Q: Why do my amine peaks tail on my C18 column?

A: You are witnessing the Silanol Effect . Standard silica support has a pKa of approximately 3.5–4.5. Your amine likely has a pKa of 9–10.

  • At neutral pH (pH 6–7), the silanols are deprotonated (

    
    ) and your amine is protonated (
    
    
    
    ).
  • Result: You have created an unintentional Ion-Exchange column. The amine sticks to the silanol via strong electrostatic forces, causing the "tail" as it slowly desorbs.

Troubleshooting Protocol 1: Controlling the pH Equilibrium

You must break the electrostatic interaction. You have two choices: Suppress the Silanol or Suppress the Amine .

StrategypH TargetMechanismRecommended ModifierColumn Requirement
Low pH pH < 3.0Protonates Silanols (

). Neutral surface cannot bind cationic amine.
0.1% TFA (Strong ion pair) or 0.1% Formic Acid (Weaker).Standard C18 is fine.
High pH pH > 10.0Deprotonates Amine (

). Neutral amine interacts only hydrophobically.
0.1% Ammonium Hydroxide or 10mM Ammonium Bicarbonate .MUST use Hybrid Silica (e.g., BEH, XBridge) or Polymer-based columns. Standard silica dissolves at pH > 8.

Senior Scientist Tip: If you use TFA (Trifluoroacetic acid), it acts as an Ion-Pairing Agent . It forms a neutral complex with the amine (


), artificially increasing hydrophobicity. This fixes peak shape and increases retention. However, removing TFA later is difficult (see Module 4).
Visualizing the Silanol Trap

SilanolEffect cluster_0 The Problem (pH 6-7) cluster_1 The Fix (High pH > 10) Silanol Silanol (Si-O⁻) Interaction Electrostatic Drag (Tailing) Silanol->Interaction Amine Amine (NH₃⁺) Amine->Interaction Silanol_High Silanol (Si-O⁻) No_Interaction Hydrophobic Retention Only (Sharp Peak) Silanol_High->No_Interaction No Attraction Amine_High Amine (NH₂ Neutral) Amine_High->No_Interaction

Caption: Mechanism of peak tailing suppression via pH modification.

Module 2: Zero Retention (Elution at Void Volume)

Q: My compound elutes immediately (at t0) even with 100% water. What now?

A: Your compound is too hydrophilic (LogP < 0). The "hydrophobic effect" driving C18 retention is too weak to overcome the compound's affinity for the aqueous mobile phase.

Troubleshooting Protocol 2: Switch to HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is effectively "Reverse-Reverse Phase."[1]

  • Stationary Phase: Polar (Bare Silica, Amide, Zwitterionic).[2]

  • Mobile Phase: High Organic (Start at 95% Acetonitrile).

  • Mechanism: Partitioning into a water-enriched layer adsorbed on the silica surface.[1]

The HILIC Workflow:

  • Column: Amide or Bare Silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) OR Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 95% B

    
     50% B. (Note: We are increasing water to elute).
    

Critical Warning: HILIC requires long equilibration times. The water layer on the silica surface must stabilize. Equilibrate for at least 20 column volumes before the first injection.

Module 3: Flash Purification Scale-Up

Q: I need to purify 5 grams. My amine sticks to the flash cartridge.

A: Standard flash silica is acidic. Without modification, your amine will bind irreversibly to the top of the column.

Troubleshooting Protocol 3: The "Magic" Solvent System

For polar amines on standard silica, you must use a basic modifier in the mobile phase.

The "DCM/MeOH/NH4OH" System: Dichloromethane (DCM) and Methanol (MeOH) are standard, but the addition of Ammonium Hydroxide (NH4OH) is the key.

  • Preparation: Prepare a stock solution of 10%

    
     in MeOH.
    
  • Mobile Phase: Run a gradient of DCM vs. the "Ammoniated MeOH".

  • Typical Ratio: 90:9:1 (DCM : MeOH :

    
    ) is a strong eluent for stuck amines.
    

Alternative: Amine-Functionalized Silica Use "KP-NH" (Amino-silica) cartridges.[3][4]

  • Benefit: The silica is already basic. You can use standard Hexane/Ethyl Acetate or DCM/MeOH gradients without adding messy liquid ammonia.

  • Cost: Higher, but saves time and fume hood odors.

Module 4: Workup & Salt Removal

Q: I purified my compound using TFA, but now it's an oil that won't crystallize.

A: You have isolated the Trifluoroacetate (TFA) salt. These are often hygroscopic oils and can be cytotoxic in biological assays.

Troubleshooting Protocol 4: Desalting / Free-Basing

Do not use simple evaporation; TFA has a high boiling point and "sticks" to the amine.

Method A: SCX (Strong Cation Exchange) Catch-and-Release

  • Load oily TFA salt onto an SCX cartridge in MeOH/Water.

  • Wash: 100% MeOH (Washes away TFA anions and non-basic impurities).

  • Elute: 2M Ammonia in MeOH (Releases the free amine).

  • Evaporate: The ammonia is volatile; you are left with the free base.

Method B: Carbonate Resin

  • Dissolve salt in MeOH.

  • Add Polymer-supported Carbonate (solid phase base).

  • Shake for 1 hour.

  • Filter and evaporate.

Decision Matrix: Method Selection

MethodSelection Start Start: Polar Amine Purification Solubility Is it soluble in DCM/Hexane? Start->Solubility Scale Scale? Solubility->Scale Yes (Lipophilic Amine) HILIC_Check Analytical or Prep? Solubility->HILIC_Check No (Highly Polar) Flash_Std Flash Chromatography DCM/MeOH + 1% NH4OH OR Amine-Silica Scale->Flash_Std > 100mg HPLC_HighPH RP-HPLC (C18 Hybrid) pH 10 (Ammonium Bicarbonate) Scale->HPLC_HighPH < 100mg HILIC HILIC Mode Amide Column ACN/Water/Buffer HILIC_Check->HILIC Analytical (<100mg) SCX Catch & Release SCX Cartridge HILIC_Check->SCX Prep (>1g) Final Pure Compound HILIC->Final SCX->Final Desalt Desalting (Free Base) Use Carbonate Resin or SCX Flash_Std->Desalt If TFA used HPLC_HighPH->Final Lyophilize

Caption: Decision tree for selecting the correct purification modality based on solubility and scale.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2025). Strategies for the Purification of Polar Basic Compounds. Waters Application Notes. Link

  • Biotage. (2023).[5][6] The Flash Purification of Amines: A Guide to Mobile Phase Selection. Biotage Knowledge Blog. Link

  • Agilent Technologies. (2020). HILIC Method Development Guide. Agilent Technical Overview. Link

  • Teledyne ISCO. (2018). Purification of Amines: Silica vs. Amine-Functionalized Silica.[3] Teledyne Application Note AN104. Link

Sources

Technical Support Center: Stability Testing of (2-Methyl-2H-indazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of (2-Methyl-2H-indazol-5-yl)methanamine , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., Rho-kinase or VEGFR inhibitors).

As a primary amine attached to an electron-rich indazole core, this molecule presents a "Dr. Jekyll and Mr. Hyde" profile: the aromatic core is robust, but the methanamine side chain is highly reactive. This guide moves beyond standard protocols to address the specific chemical liabilities—oxidation and carbamylation—that frequently compromise this reagent during storage and handling.

Module 1: Critical Degradation Mechanisms (The "Why")

Question: Why is my sample turning yellow or showing unexpected mass peaks?

Answer: The discoloration (yellowing/browning) and mass shifts are likely due to the high reactivity of the primary amine at the C5 position. Unlike the stable 2-methyl-indazole core, the methanamine tail is susceptible to two primary failure modes when exposed to ambient conditions.

1. Oxidative Instability (N-Oxide Formation)
  • Mechanism: In the presence of atmospheric oxygen and light, the primary benzylic-like amine can undergo radical oxidation. This leads to the formation of hydroxylamines and eventually N-oxides or oxidative coupling products (azo dimers), which are chromophores responsible for the yellow color.

  • Impact: Loss of potency and potential interference in nucleophilic substitution reactions.

2. Carbamylation (The "Phantom" Impurity)
  • Mechanism: Primary amines are nucleophiles that react rapidly with atmospheric Carbon Dioxide (

    
    ) to form carbamic acid  or carbamate salts .
    
  • Observation: In LC-MS, you may observe a peak at M+44 Da , corresponding to the addition of

    
    . This is often reversible under acidic conditions but complicates purity analysis.
    
Visualizing the Degradation Pathways

DegradationPathways Parent (2-Methyl-2H-indazol-5-yl)methanamine (MW: 161.2) Carbamate Carbamate Species (+44 Da artifact) Parent->Carbamate Nucleophilic Attack NOxide N-Oxide / Hydroxylamine (Yellowing) Parent->NOxide Radical Oxidation CO2 + CO2 (Air) CO2->Carbamate O2 + O2 / Light O2->NOxide Dimer Oxidative Dimer (Insoluble Precipitate) NOxide->Dimer Coupling

Figure 1: Primary degradation pathways. The amine group drives instability, leading to carbamates (reversible) and oxidation products (irreversible).

Module 2: Stability Testing Protocols (The "How")

Question: How do I validate the stability of this intermediate under stress?

Answer: Do not rely on generic API protocols. Because this is a reactive intermediate, you must tailor the stress testing to identify the "edges of failure" for synthesis utility. Follow this Self-Validating Protocol .

Experimental Setup
  • Control: Store solid reference material at -20°C under Argon.

  • Concentration: Prepare 1 mg/mL solutions.

  • Solvent: Acetonitrile/Water (50:50) for liquid stress; Solid state for photostability.

Stress ConditionSpecific ProtocolExpected OutcomeTechnical Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hrsStable The indazole ring is acid-stable. The amine will protonate (

), protecting it from oxidation.
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hrsDegradation High risk. Free base amine is highly susceptible to oxidation and carbamylation in solution.
Oxidation 3%

, RT, 4 hrs
High Degradation Expect N-oxide formation (

) and potential ring oxidation.
Photostability UV/Vis (1.2M lux hours)Moderate Degradation Indazole is aromatic; UV absorption can trigger radical formation at the benzylic position.
Thermal/Humidity 40°C / 75% RH (Solid)Caking/Color Change Hygroscopic amine absorbs water, accelerating solid-state degradation.
Protocol Validation Check (Self-Correction)
  • Mass Balance: If your degradation peaks + remaining parent peak < 90% of the initial area, you have non-eluting oligomers (likely polymerized amines).

  • Resolution: Ensure your HPLC method separates the N-oxide (more polar, elutes earlier) from the parent.

Module 3: Analytical Troubleshooting (FAQs)

Question: Why do I see severe peak tailing in HPLC?

Answer: Cause: The primary amine is a strong base (


). It interacts with residual acidic silanol groups (

) on standard C18 silica columns, acting like "Velcro" and causing tailing.

Troubleshooting Guide:

  • Buffer pH: Increase mobile phase pH to > 10 (using an alkali-stable column like XBridge or Gemini) to deprotonate the silanols.

  • Ion Pairing: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. The

    
     anion pairs with the protonated amine 
    
    
    
    , masking the charge and improving shape.
  • Column Choice: Switch to a "End-capped" or "Base-Deactivated" column designed for basic analytes.

Question: My LC-MS shows a peak at M+44, but NMR looks clean. Why?

Answer: This is a classic Carbamate Artifact .

  • The Trap: The amine reacts with dissolved

    
     in your LC solvents (especially if using water that has sat open) to form the carbamate in-situ during the run.
    
  • The Proof: Acidify your sample with 0.1% Formic Acid. The carbamate is acid-labile and should revert to the parent amine, causing the M+44 peak to disappear. If it disappears in acid, it is an artifact, not a permanent impurity.

Method Development Decision Tree

MethodDev Start Start Method Dev (C18, 0.1% Formic Acid) CheckShape Check Peak Shape Start->CheckShape Tailing Severe Tailing? CheckShape->Tailing AddTFA Add 0.05% TFA (Ion Pairing) Tailing->AddTFA Yes (Standard Col) HighPH Switch to High pH (10mM NH4OH, pH 10) Tailing->HighPH Yes (Hybrid Col) CheckMS Check MS Spectrum Tailing->CheckMS No AddTFA->CheckMS HighPH->CheckMS Artifact M+44 Peak Visible? CheckMS->Artifact Degas Degas Solvents / Acidify Sample Artifact->Degas Yes Final Validated Method Artifact->Final No Degas->Final

Figure 2: Troubleshooting workflow for optimizing HPLC/MS conditions for amine-based intermediates.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] European Medicines Agency. Available at: [Link]

  • PubChem. (2-Methyl-2H-indazol-5-yl)methanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Dolan, J. W. Troubleshooting HPLC: Peak Tailing. LCGC North America. Available at: [Link]

  • Regoeczi, E., et al. Carbamylation of proteins by CO2.In Vivo reaction mechanisms. Available at: [Link] (General principle citation for amine-CO2 interaction).

Sources

Technical Support Center: Precision Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Case 409: Preventing 1H-Isomer Formation in Indazole Synthesis

Status: Open Priority: High (Drug Development/SAR Critical) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Tautomer Trap

The synthesis of 2H-indazoles is notoriously difficult because the 1H-isomer is the thermodynamically favored tautomer (approx. 2–4 kcal/mol more stable). In standard basic alkylation conditions (e.g., NaH/DMF), the reaction equilibrates to the most stable product, resulting in N1-alkylation or difficult-to-separate N1/N2 mixtures.

To prevent 1H-isomer formation, you must abandon thermodynamic control and utilize kinetic trapping or de novo ring construction where the N2-substituent is locked in place before the heterocycle forms.

This guide details three validated workflows to guarantee N2 selectivity.

Strategic Decision Matrix

Before starting, determine your entry point. Are you building the ring from scratch, or functionalizing an existing indazole core?

IndazoleStrategy Start START: Substrate Status ExistingCore Existing 1H-Indazole Core Start->ExistingCore Precursor Acyclic Precursor (Nitro/Amine) Start->Precursor StandardBase Standard Base (NaH/K2CO3)? STOP. Yields N1 (Thermodynamic) ExistingCore->StandardBase AcidCat Acid-Catalyzed Alkylation (Trichloroacetimidates) ExistingCore->AcidCat Recommended NitroBenzyl o-Nitrobenzyl amine? Precursor->NitroBenzyl NitroAldehyde o-Nitrobenzaldehyde? Precursor->NitroAldehyde DavisBeirut Davis-Beirut Reaction (Base-mediated cyclization) NitroBenzyl->DavisBeirut High N2 Selectivity Cadogan Modified Cadogan (PBu3 Reductive Cyclization) NitroAldehyde->Cadogan One-Pot Condensation

Figure 1: Strategic decision tree for selecting the correct synthetic methodology based on starting material availability.

Protocol A: Direct N2-Functionalization (The "Pfizer" Method)

Context: You have a commercial 1H-indazole and need to add an alkyl group to N2 without getting the N1 isomer. The Fix: Do not use alkyl halides with base. Use Alkyl 2,2,2-trichloroacetimidates with a Brønsted or Lewis acid catalyst.

Mechanism of Selectivity

Under acidic conditions, the reaction is driven by the nucleophilicity of the N2 nitrogen (which has higher electron density in the neutral tautomer) rather than the acidity of the N1 proton. The imidate acts as a powerful electrophile that reacts kinetically at N2.

Step-by-Step Protocol
  • Reagent Preparation:

    • Synthesize the alkyl trichloroacetimidate: React your desired alcohol (R-OH) with trichloroacetonitrile (1.2 equiv) and DBU (0.1 equiv) in DCM at 0°C for 2 hours. Filter through a silica plug.

  • Reaction Setup:

    • Substrate: 1.0 equiv 1H-Indazole derivative.

    • Electrophile: 1.5 equiv Alkyl 2,2,2-trichloroacetimidate.

    • Catalyst: 0.1–0.2 equiv TfOH (Triflic Acid) or Cu(OTf)₂ .

    • Solvent: Toluene or DCM (0.2 M).

    • Conditions: Stir at Room Temperature (or 60°C for steric bulk) for 2–16 hours.

  • Workup:

    • Quench with saturated NaHCO₃.

    • Extract with EtOAc. The byproduct is trichloroacetamide (water-soluble/easily removed).

Success Metric: This method typically yields >20:1 N2:N1 selectivity.

Protocol B: De Novo Synthesis (The Davis-Beirut Reaction)

Context: You require a complex 2H-indazole and want to build the core to ensure 100% regiocontrol. The Fix: Use the Davis-Beirut reaction . This transforms o-nitrobenzylamines into 2H-indazoles via a nitroso imine intermediate.[1][2]

Mechanism Visualization

DavisBeirut Start o-Nitrobenzyl amine Inter1 Nitroso Imine (Transient Intermediate) Start->Inter1 - H2O Base + KOH/MeOH (Heat) Cyclization N-N Bond Formation (Electrocyclic) Inter1->Cyclization Product 2H-Indazole (Exclusive Product) Cyclization->Product

Figure 2: The Davis-Beirut cascade. The N2 substituent is fixed on the amine starting material, preventing N1 formation.

Step-by-Step Protocol
  • Precursor Synthesis:

    • React o-nitrobenzyl chloride with your desired primary amine (R-NH₂) to form the N-substituted o-nitrobenzylamine.

  • Cyclization:

    • Solvent: Methanol or Ethanol (0.1 M).

    • Base: 10 equiv KOH (aqueous/pellets).

    • Conditions: Reflux (65–80°C) for 2–6 hours.

    • Observation: The reaction mixture often turns deep red/brown (formation of nitroso intermediate) before fading.

  • Workup:

    • Remove solvent in vacuo.

    • Dilute with water and extract with DCM.

    • Note: This reaction is robust and tolerates air/moisture.

Troubleshooting & FAQ
Common Failure Modes
SymptomProbable CauseCorrective Action
50:50 Mixture of N1/N2 Used Base (NaH/K₂CO₃) + Alkyl Halide.STOP. Switch to Acid-Catalyzed Imidate protocol (Protocol A). Base always favors thermodynamic equilibrium (N1).
Low Yield in Davis-Beirut Incomplete reduction of nitro group or steric hindrance on amine.Increase base concentration to 20 equiv KOH or switch to Cadogan conditions (PBu₃ in refluxing toluene).
Product Reverts to N1 Exposure to high heat + acid during workup.2H-indazoles can thermally rearrange to 1H (the "Walk" rearrangement) if R is a proton or labile group. Keep workup neutral/basic.
N2-Alkylation Stalls Substrate has electron-withdrawing groups (EWG) at C4/C7.EWGs deactivate the ring nucleophilicity. Switch catalyst to TfOH (stronger acid) and heat to 80°C in Toluene.
Frequently Asked Questions

Q: Can I use Mitsunobu conditions for N2 selectivity? A: Generally, no . While Mitsunobu reactions (PPh₃/DIAD) can sometimes favor N2 slightly more than direct alkylation, they still typically result in mixtures (e.g., 2:1 N2:N1). The acid-catalyzed imidate method is far superior (>20:1).

Q: Why does the Davis-Beirut reaction guarantee N2? A: Because the "N2" nitrogen is the amine nitrogen in the starting material. The ring closes onto this nitrogen. There is no point in the mechanism where the substituent can migrate to the N1 position.

Q: I need a 2-Aryl-2H-indazole. Does alkylation work? A: Direct N-arylation of 1H-indazoles is extremely difficult to control selectively. For N-aryl products, always use the Cadogan cyclization (condense o-nitrobenzaldehyde with aniline, then reduce with PBu₃).

References
  • The "Pfizer" Acid-Catalyzed Method (High N2 Selectivity): Clemens, J. J., Bell, E. L., & Londregan, A. T. (2022).[3] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[4] Synthesis, 54(14), 3215–3226.

  • The Davis-Beirut Reaction (De Novo Synthesis): Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[5] 2H-Indazoles from the Davis-Beirut Reaction. Journal of Organic Chemistry, 70(3), 1060–1062.

  • Cadogan-Type Reductive Cyclization: Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[6] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[6][7] Organic Letters, 16(11), 3114–3117.

  • Mechanistic Reviews on Indazole Selectivity: Gaulon, C., et al. (2005). Synthesis and biological evaluation of 2-substituted-indazoles. Bioorganic & Medicinal Chemistry, 13(6), 2009-2016.

Sources

Technical Support Center: Scale-Up Synthesis of (2-Methyl-2H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Development & Troubleshooting for Preclinical Scale-Up Target Molecule: (2-Methyl-2H-indazol-5-yl)methanamine (CAS: N/A for specific salt; Free base generic structure derived from 5-cyano-2-methylindazole) Audience: Process Chemists, CMC Leads, and Scale-Up Engineers.

System Overview & Synthetic Strategy

User Query: What is the most robust route for multi-gram to kilogram delivery of this target, avoiding chromatographic purification?

Technical Response: For preclinical scale-up, the "Cyclization" routes (e.g., Davis-Beirut) often fail on cost of goods (COGs) or availability of precursors. The industry-standard robust route relies on the Alkylation-Reduction sequence starting from commercially available 5-cyano-1H-indazole.

This route introduces two Critical Process Parameters (CPPs):

  • Regioselectivity (N1 vs. N2): Indazoles favor N1-alkylation thermodynamically.[1][2][3] High N2-selectivity requires kinetic control or blocking strategies.

  • Chemoselectivity (Nitrile Reduction): preventing secondary amine dimerization during the reduction of the 5-cyano group.

Recommended Workflow (DOT Diagram)

SynthesisWorkflow Start 5-Cyano-1H-indazole Step1 Step 1: Methylation (MeI or Me3OBF4) Start->Step1 Alkylation Split Isomer Mixture (N1:N2 ~ 60:40) Step1->Split Purification Step 2: Selective Crystallization Split->Purification Workup Waste N1-Isomer (Discard/Recycle) Split->Waste Mother Liquor Intermediate 2-Methyl-2H-indazole- 5-carbonitrile Purification->Intermediate >98% Purity Step3 Step 3: Nitrile Reduction (Raney Ni or CoCl2/NaBH4) Intermediate->Step3 H2 / Catalyst Final (2-Methyl-2H-indazol- 5-yl)methanamine Step3->Final Salt Formation

Caption: Figure 1. Optimized linear synthesis route prioritizing purification by crystallization over chromatography.

Troubleshooting Guide: Regioselective Methylation (Step 1)

User Query: "I am consistently getting a 70:30 ratio favoring the undesired N1-methyl isomer. How do I shift this toward the N2-isomer?"

Technical Analysis: The N1-tautomer of indazole is thermodynamically more stable (approx. 2–4 kcal/mol) than the N2-tautomer. Under standard basic conditions (NaH/DMF), the reaction is thermodynamically controlled, favoring N1. To favor N2, you must operate under kinetic control or exploit the "Meerwein Salt Effect."

Optimization Protocol
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Mechanistic Rationale
Reagent Methyl Iodide (MeI)Trimethyloxonium tetrafluoroborate (Me3OBF4) Hard alkylating agents (Meerwein salts) favor the N2 position via kinetic control (dipole alignment).
Solvent DMF or THFEthyl Acetate (EtOAc) or DCM Non-polar/aprotic solvents suppress equilibration between N1 and N2 transition states.
Base NaH or K2CO3None (if using Meerwein salt)Absence of strong base prevents deprotonation-equilibration of the indazole anion.
Temperature 60°C - 80°C0°C to Room Temp Lower temperatures maintain kinetic product distribution.

Step-by-Step Protocol for N2-Enrichment:

  • Suspend 5-cyano-1H-indazole (1.0 eq) in Ethyl Acetate (10 V).

  • Add Trimethyloxonium tetrafluoroborate (1.1 eq) at 0°C under N2.

  • Stir at RT for 4–6 hours. Note: Reaction is homogeneous initially, then product precipitates.

  • Quench: Slowly add saturated NaHCO3.

  • Phase Separation: The N2-isomer is often more polar; however, in EtOAc, the salt form may precipitate.

  • Self-Validating Check: Run H-NMR.

    • N1-Methyl: Methyl singlet typically appears upfield (~4.0 ppm).

    • N2-Methyl: Methyl singlet typically appears downfield (~4.2 ppm) due to the quinoid-like resonance contribution.

Reference Grounding: Regioselectivity in indazole alkylation is highly solvent and electrophile dependent. See Beilstein J. Org. Chem. 2014, 10, 1524 for mechanistic density functional theory (DFT) explanations of N1 vs N2 selectivity [1].

Troubleshooting Guide: Nitrile Reduction (Step 3)

User Query: "My reduction is stalling at 80% conversion, and I see a dimer impurity (M+ = 2x Product - NH3). How do I fix this?"

Technical Analysis: The "dimer" is a secondary amine formed when the primary amine product reacts with the intermediate imine. This is a classic problem in nitrile hydrogenations.

Troubleshooting Matrix:

Issue ObservedRoot CauseCorrective Action
Dimer Formation Condensation of product amine with intermediate aldimine.Add Ammonia: Run reaction in 7N NH3 in MeOH. The excess NH3 shifts the equilibrium away from secondary amine formation.
Incomplete Reaction Catalyst poisoning by the free amine or nitrile.Increase Pressure/Temp: Move from balloon pressure to 50 psi (Parr shaker). Catalyst Loading: Increase Raney Ni loading to 20 wt%.
Safety (Scale-up) Raney Ni is pyrophoric and difficult to filter.Alternative System: Use CoCl2 (0.2 eq) + NaBH4 (5 eq) in MeOH. This generates cobalt boride in situ, a potent and selective nitrile reducing agent that is safer to handle.
Reduction Pathway & Side Reactions (DOT Diagram)

ReductionPathway cluster_prevention Prevention Strategy Nitrile Nitrile (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + 2H PrimaryAmine Primary Amine (Product) (R-CH2-NH2) Imine->PrimaryAmine + 2H SecondaryAmine Secondary Amine (Dimer) (R-CH2-NH-CH2-R) Imine->SecondaryAmine + Primary Amine - NH3 (Side Reaction) Prevent Add excess NH3 to suppress this path

Caption: Figure 2. Mechanism of secondary amine formation and mitigation strategy.

Protocol: CoCl2/NaBH4 Method (Non-Pyrophoric Alternative)

  • Dissolve 2-methyl-2H-indazole-5-carbonitrile (1 eq) and CoCl2·6H2O (0.2 eq) in Methanol (10 V).

  • Cool to 0°C.

  • Add NaBH4 (5.0 eq) portion-wise. Caution: Vigorous gas evolution (H2).

  • Stir at RT for 2 hours.

  • Quench: Add 3N HCl to pH < 2 (destroys boron complexes), then basify with NaOH to extract the free amine.

Reference Grounding: The use of Cobalt(II) chloride and sodium borohydride is a well-established method for selective nitrile reduction that avoids high-pressure hydrogenation equipment [2].

Isolation & Salt Formation

User Query: "The free base is an oil and difficult to handle. The HCl salt is hygroscopic. What do you recommend?"

Technical Response: Primary benzylic amines are prone to carbamate formation (reacting with atmospheric CO2) and oxidation. A crystalline salt is mandatory for GMP stability.

Salt Screening Recommendations:

  • Hydrochloride (HCl): Often hygroscopic for this class. If used, must be recrystallized from EtOH/Et2O.

  • Dihydrochloride: Since the indazole N1/N2 system is weakly basic, a mono-salt is preferred.

  • Recommended: Fumarate or Succinate. These dicarboxylic acids often form stable, non-hygroscopic 1:1 or 2:1 salts with methanamines.

  • Recommended: Tosylate (p-TsOH). Generally provides high crystallinity and higher melting points, aiding in the rejection of any remaining N1-isomer.

Data Summary: Typical Properties

FormAppearanceHygroscopicityStability
Free Base Yellow viscous oilHigh (absorbs CO2)Poor (Oxidation risk)
HCl Salt Off-white solidModerate/HighGood
Tosylate Salt White crystalline solidLowExcellent
References
  • Regioselectivity in Indazole Alkylation: L. Lunazzi, et al. "Structure and conformation of N-alkylated indazoles." Beilstein J. Org. Chem.2014 , 10, 1524–1531. [Link]

  • Nitrile Reduction Methodologies: "Reduction of Nitriles to Amines."[4][5][6][7] Organic Chemistry Portal. [Link]

  • General Indazole Synthesis (Davis-Beirut): M. J. Haddadin, et al. "Synthesis of 2H-indazoles."[8] Tetrahedron Lett.2010 , 51, 1654. [Link]

  • Scale-Up Principles: Anderson, N. G.[9] Practical Process Research and Development, 2nd Ed.; Academic Press, 2012 . (General reference for salt selection and crystallization).

Sources

Technical Support Center: Indazole Derivative Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Solubility Barriers for Indazole Scaffolds in HTS and Cell-Based Assays

Introduction: The Indazole Paradox

Welcome to the technical support hub. If you are working with indazole derivatives (e.g., kinase inhibitors, tubulin binders), you are likely facing the "Indazole Paradox." The very structural rigidity that makes the indazole core a potent pharmacophore—its planar, fused bicyclic system—creates high crystal lattice energy (often called "brick dust").

This results in compounds that are reluctant to dissolve in aqueous buffers and prone to "crashing out" upon dilution from DMSO stocks. This guide provides field-proven protocols to resolve these issues, ensuring your biological data reflects true pharmacology, not solubility artifacts.

Module 1: Diagnosis & Detection

"Is my compound precipitating, or is it inactive?"

Before altering your assay, you must confirm if the issue is solubility-driven. Indazoles often form colloidal aggregates that sequester enzymes, leading to false positives in biochemical assays, or precipitate on cells, leading to false negatives or toxicity.

Visualizing the Problem (Decision Matrix)

SolubilityDecisionTree Start Observation: Variable Data / Low Potency CheckTurbidity Step 1: Turbidity Check (Nephelometry or Abs @ 650nm) Start->CheckTurbidity Turbid High Turbidity detected CheckTurbidity->Turbid Clear Solution appears clear CheckTurbidity->Clear SpinTest Step 2: The 'Spin-Down' Test (Centrifuge sample) Turbid->SpinTest DLS Step 3: Dynamic Light Scattering (DLS) Check for Colloids Clear->DLS Precipitation Diagnosis: Macroscopic Precipitation SpinTest->Precipitation Pellet forms Colloids Diagnosis: Colloidal Aggregation (Promiscuous) DLS->Colloids Particles 100-1000nm Soluble Diagnosis: True Pharmacological Issue DLS->Soluble No particles

Figure 1: Diagnostic workflow to distinguish between macroscopic precipitation (solubility limit) and colloidal aggregation (assay artifact).

Protocol 1: The "Spin-Down" Validation

Use this to confirm if loss of potency is due to compound insolubility.

  • Prepare your assay solution at the highest test concentration (e.g., 10 µM).

  • Split the sample into two tubes: Tube A (Control) and Tube B (Test).

  • Centrifuge Tube B at high speed (10,000 x g) for 10 minutes to pellet any micro-precipitates.

  • Carefully aspirate the supernatant from Tube B without disturbing the bottom.

  • Run both Tube A (un-spun) and Tube B (supernatant) in your biological assay.

    • Result: If Tube B shows significantly less activity than Tube A, your compound has precipitated. The "active" concentration in Tube A was actually a suspension, not a solution.

Module 2: Solvent & Buffer Engineering

"DMSO isn't enough. What else can I use?"

Indazoles are lipophilic (High LogP). When you dilute a 10 mM DMSO stock into an aqueous buffer, the sudden polarity shift causes "solvent shock," forcing the compound out of solution.

The Solution: Carrier Systems

We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) over harsh detergents. Cyclodextrins encapsulate the hydrophobic indazole core, keeping it soluble without disrupting cell membranes like Triton or Tween might.

Comparative Solvent Strategy Table

AdditiveRoleRecommended Conc.Pros for IndazolesCons/Risks
DMSO Primary Solvent< 0.5% (Cell)< 2% (Enzyme)Universal solvent for stocks.Toxic to cells >0.5%; causes enzyme denaturation >2%.
HP-β-CD Carrier / Encapsulator0.1% - 1.0% (w/v)Gold Standard. Increases solubility without lysis.Can sequester cholesterol from cell membranes if used >2%.
Tween-20 Surfactant0.01% - 0.05%Prevents "brick dust" aggregation.Can cause cell lysis; interferes with some kinase assays.
BSA Protein Carrier0.1% (1 mg/mL)Mimics physiological transport.High background binding (NSB); batch variability.
Module 3: Protocol Optimization

"My compound crashes out during serial dilution."

The most common error is pipetting a 100% DMSO stock directly into a 100% aqueous buffer. This creates a local zone of supersaturation.

Protocol 2: The "Intermediate Dilution" Method

This protocol creates a "stepping stone" to prevent solvent shock.

Workflow Diagram:

DilutionProtocol cluster_tips Critical Technique Stock 10 mM Stock (100% DMSO) Intermed Intermediate Plate (10% DMSO + Buffer) Stock->Intermed 1. Dilute 10x into buffer Final Final Assay Plate (0.5% DMSO + Media) Intermed->Final 2. Transfer to assay Tip1 Do NOT blow out pipette tip (Avoids bubbles/precipitate)

Figure 2: The Intermediate Dilution Strategy reduces the polarity gap between steps.

Step-by-Step:

  • Prepare Stock: Start with your indazole derivative at 10 mM in 100% anhydrous DMSO.

  • Create Intermediate: Do not go straight to the assay plate. Prepare an "Intermediate Plate" with buffer containing 10% DMSO .

  • Dilute: Transfer your stock into this intermediate plate. The compound is now at 1 mM in 10% DMSO. It is far less likely to crash here than in 0% DMSO.

  • Final Transfer: Transfer from the Intermediate Plate to your Final Assay Plate (filled with culture media or buffer).

    • Example: A 1:20 dilution from the intermediate plate yields 50 µM compound in 0.5% DMSO.

Module 4: Addressing False Positives (Aggregation)

"I have high potency, but the curve slope is steep (Hill slope > 2)."

Indazoles are notorious SCAMs (Small Colloidally Aggregating Molecules). They form microscopic oil droplets that sequester enzymes, inhibiting them non-specifically. This looks like potent inhibition but is an artifact.

Protocol 3: The Detergent Reversal Test

Use this to validate any "hit" with an IC50 < 1 µM.

  • Run Standard Assay: Determine the IC50 of your indazole in standard buffer.

  • Add Detergent: Repeat the assay adding 0.01% Triton X-100 (freshly prepared) to the reaction buffer.

  • Analyze Shift:

    • IC50 Unchanged: True inhibitor. The compound binds the target active site.

    • IC50 Increases significantly (e.g., >10-fold): False positive. The detergent broke up the colloidal aggregates, abolishing the non-specific inhibition.

Frequently Asked Questions (FAQ)

Q: Can I use PEG-400 instead of DMSO? A: Yes, but with caution. PEG-400 (Polyethylene glycol) is a good cosolvent for indazoles, but it is very viscous. This can cause pipetting errors in automated liquid handlers. If you use PEG, ensure you use "reverse pipetting" techniques or reduce the speed of your automated tips.

Q: My compound sticks to the plastic tips. What should I do? A: Indazoles are "sticky" (lipophilic).

  • Switch to Low-Retention pipette tips and plates.

  • Pre-rinse tips: Aspirate and dispense the solution once before the actual transfer to saturate the tip surface.

  • Consider adding 0.01% BSA to your buffer to coat the plastic surfaces, preventing the drug from binding to the plate walls.

Q: What is the maximum solubility of a typical indazole in PBS? A: While structure-dependent, unmodified indazoles often have solubilities < 5 µM in PBS (pH 7.4). If your assay requires 10 µM or higher, you must use a carrier like HP-β-CD or a cosolvent system; otherwise, you are likely testing a suspension.

References
  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Defines solubility guidelines and "brick dust" phenomena). Link

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Artifacts. Philosophical Transactions of the Royal Society B. (The definitive paper on colloidal aggregation/SCAMs). Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Details the use of HP-β-CD for lipophilic drugs). Link

  • Waybright, T. J., et al. (2009). Increasing the reliability of HTS: The use of Triton X-100 to differentiate specific from non-specific inhibitors. Assay and Drug Development Technologies. (Protocol for the Detergent Reversal Test). Link

  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media. (General guidelines for serial dilutions). Link

Technical Support Center: Minimizing Side-Product Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-SYN-OPT-2024 Subject: Troubleshooting Impurity Profiles & Regioselectivity in Indazole Ring Formation Assigned Specialist: Senior Application Scientist

Introduction: The Indazole Challenge

Indazoles are privileged pharmacophores (e.g., Pazopanib, Axitinib), but their synthesis is plagued by two distinct failure modes: regiochemical ambiguity (N1 vs. N2 alkylation) and oxidative dimerization (azo-coupling). This guide moves beyond standard preparations to address the mechanistic root causes of these side products.

We treat your synthesis as a system of competing pathways. The goal is not just "making the product," but actively suppressing the kinetic traps that lead to impurities.

Module 1: The Regioselectivity Crisis (N1 vs. N2 Isomers)

The Issue: You are attempting to alkylate or cyclize an indazole and obtaining a mixture of 1H- (N1) and 2H- (N2) isomers. The Diagnostic:

  • N1-Isomer: Thermodynamically stable.[1] Proton NMR typically shows the N-alkyl group interacting with C7-H (NOESY).

  • N2-Isomer: Kinetically favored (often). Proton NMR shows interaction with C3-H.

Mechanism of Failure: The Tautomeric Trap

Indazoles exist in a tautomeric equilibrium. The N1-H tautomer is more stable by ~4.4 kcal/mol, but the N2 position is often more nucleophilic or sterically accessible during kinetic events.

  • Side Product Formation: Under irreversible conditions (strong base, alkyl halides), the reaction is under Kinetic Control , often favoring the N2-isomer or a messy mixture.

  • Correction: To favor N1, you must push the system toward Thermodynamic Control or use specific chelation effects.

Troubleshooting Protocol: Steering Selectivity
VariableTo Favor N1-Alkylation (Thermodynamic)To Favor N2-Alkylation (Kinetic)
Solvent Non-polar / Protic: Toluene or MeOH. Promotes tight ion-pairing that blocks N2.Polar Aprotic: DMF or DMSO.[2] Dissociates ion pairs, exposing the more nucleophilic N2.
Base NaH or KOtBu (High Temp): Allows equilibration.Cs2CO3 or NaH (Low Temp): Irreversible deprotonation locks the kinetic product.
Electrophile Simple Alkyl Halides (with heat): Allows rearrangement.Trichloroacetimidates: Highly selective for N2 via Lewis-acid catalysis mechanisms.
Transient Protection Use THP or Trityl groups (N1 selective) then alkylate N2 (quaternization) + deprotect.Direct alkylation with bulky electrophiles often favors N2 due to C7-H steric clash at N1.
Visualizing the Pathway

IndazoleRegio Start Indazole Anion (Ambident Nucleophile) TS_N1 TS: N1 Attack (Higher Barrier, More Stable Product) Start->TS_N1 Slow TS_N2 TS: N2 Attack (Lower Barrier, Less Stable Product) Start->TS_N2 Fast (Kinetic) Prod_N1 1H-Indazole (N1) Thermodynamic Product TS_N1->Prod_N1 Prod_N2 2H-Indazole (N2) Kinetic Product TS_N2->Prod_N2 Equilibrium Thermal Rearrangement (Requires High T) Prod_N2->Equilibrium Heat/Acid Equilibrium->Prod_N1 Isomerization

Caption: Kinetic vs. Thermodynamic pathways. N2 forms faster (kinetic), but can rearrange to N1 (thermodynamic) under reversible conditions.

Module 2: The Davis-Beirut Reaction (2H-Indazoles)

The Issue: Synthesis of 2H-indazoles from o-nitrobenzyl amines yields deep red/orange impurities (azo dimers) or results in low conversion (hydrolysis). The Diagnostic:

  • Red/Orange Color: Presence of azo (-N=N-) or azoxy dimers.

  • Aldehyde Recovery: The imine hydrolyzed before cyclization.

Mechanism of Failure: The Nitroso Fork

The reaction proceeds via the reduction of the nitro group to a nitroso intermediate . This is the danger zone.

  • Path A (Desired): Intramolecular attack by the amine on the nitroso group -> N-N bond formation.

  • Path B (Side Product): Dimerization of nitroso species -> Azo/Azoxy dimers.

  • Path C (Side Product): Hydrolysis of the imine -> o-nitrosobenzaldehyde + amine (reaction stalls).

Troubleshooting Protocol: Stabilizing the Intermediate

Q: Why is my reaction turning red (Azo formation)?

  • Cause: The concentration of the nitroso intermediate is too high, or the intramolecular cyclization is too slow.

  • Fix: Dilution & Base Choice. Switch from aqueous KOH to KOH in MeOH/Dioxane . The alcohol solvent is critical; it participates in the mechanism (hemiketal formation) that facilitates the N-N bond closure.

Q: Why am I recovering starting material (hydrolysis)?

  • Cause: "Water Ceiling."[3] While some water is needed for the base mechanism, excess water promotes imine hydrolysis over cyclization.

  • Fix: Use dry solvents with a controlled addition of base (e.g., solid KOH pellets) rather than aqueous solutions.

Optimized Protocol (Davis-Beirut):

  • Dissolve o-nitrobenzylamine in MeOH (0.1 M).

  • Add KOH (10 equiv) pellets.

  • Heat to 60°C for 4–12 hours.

  • Crucial Step: If aniline substrates are used (N-aryl), add a Lewis Acid (e.g., ZnCl2) or switch to photochemical activation to prevent base-mediated hydrolysis.

Module 3: Metal-Catalyzed Cyclization (C-N Bond Formation)

The Issue: Palladium-catalyzed intramolecular amination (e.g., from o-halo hydrazones) fails to cyclize, yielding dehalogenated starting material or hydrazine dimers.

Mechanism of Failure: Catalyst Poisoning & Reduction
  • Dehalogenation: The Pd-oxidative addition complex undergoes

    
    -hydride elimination or reduction by the solvent/base instead of transmetallation with the nitrogen.
    
  • Dimerization: Hydrazines are potent reducing agents and can deactivate Pd(II) to Pd black, or couple with themselves.

Troubleshooting Workflow
ObservationRoot CauseCorrective Action
Pd Black Precipitate Catalyst decomposition by hydrazine.Switch to Pd(OAc)2 / Xantphos or BrettPhos . These bulky ligands protect the metal center.
Dehalogenated Product Solvent/Base acting as H-source.Avoid isopropanol or amine bases. Use Cs2CO3 in Toluene or Dioxane .
Intermediate Stalled Formation of dihydroindazole (non-aromatic).This is common.[4] The reaction often requires an oxidative workup (exposure to air or MnO2) to aromatize the ring.
Visualizing the Decision Tree

PdTroubleshoot Start Pd-Catalyzed Cyclization (o-Halo Hydrazone) Check1 Is Product Aromatic? Start->Check1 NoAromatic Dihydroindazole formed Check1->NoAromatic No Check2 Is Halogen Gone? Check1->Check2 Yes (but low yield) Action1 Add Oxidant (MnO2 or Air bubbling) NoAromatic->Action1 Dehal Side Product: De-halogenated SM Check2->Dehal Yes Check3 Catalyst Death? Check2->Check3 No Action2 Change Solvent (No alcohols) Switch to Cs2CO3 Dehal->Action2 Action3 Use Bidentate Ligand (Xantphos/BINAP) Check3->Action3 Pd Black Visible

Caption: Decision matrix for troubleshooting metal-catalyzed indazole synthesis failures.

References

  • Cheung, M., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry.

  • Kurth, M. J., et al. (2019). "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis." Accounts of Chemical Research.

  • Pfizer R&D UK. (2024). "Development of a selective and scalable N1-indazole alkylation." RSC Advances.

  • WuXi Biology. (2022). "Mechanism of a Highly Selective N2 Alkylation of Indazole." Magical Power of Quantum Mechanics.

  • Jia, M., et al. (2020).[2] "Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole."[2][5] Organic Letters.

Sources

Method development for HPLC analysis of (2-Methyl-2H-indazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method development for HPLC analysis of (2-Methyl-2H-indazol-5-YL)methanamine Role: Senior Application Scientist / Technical Support Lead Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Method Development & Troubleshooting Hub. This guide addresses the specific chromatographic challenges associated with (2-Methyl-2H-indazol-5-yl)methanamine . As a primary amine attached to a nitrogen-containing heterocycle, this molecule presents a "double trouble" scenario for HPLC: peak tailing due to silanol interactions and regio-isomeric impurity separation (1-methyl vs. 2-methyl isomers).

Below are the technical modules designed to guide your method development and troubleshooting.

Module 1: Method Development Strategy

Status: Active | Priority: High

Q1: I am starting from scratch. What is the most robust starting condition for this molecule?

The Application Scientist’s Answer: Do not start with a standard pH 3.0 / C18 method without a strategy. This molecule contains a primary amine (pKa ~9.5) and an indazole core.[1][2][3][4] At low pH (formic acid/TFA), the amine is protonated (


), making it highly polar. On a standard C18 column, this often leads to early elution (near void volume)  and peak tailing  due to cation-exchange with residual silanols.

Recommended Protocol: The "pH Switch" Strategy We recommend a High pH Reversed-Phase approach as the primary screen.

  • Why? At pH 10.0, the primary amine is deprotonated (neutral). This drastically increases hydrophobicity, improving retention on C18 and eliminating the ionic interaction with silanols that causes tailing.

  • The Column: You must use a hybrid-silica column resistant to high pH (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH, or Phenomenex Gemini NX). Do not use standard silica columns at pH > 8.

Experimental Starting Conditions:

ParameterHigh pH (Recommended)Low pH (Alternative)
Stationary Phase Hybrid C18 (e.g., BEH C18)C18 with Polar Embedded Group
Buffer 10mM Ammonium Bicarbonate (adj. pH 10 with

)
0.1% TFA or 0.1% Formic Acid
Organic Modifier Acetonitrile (Sharp peaks)Methanol (Better isomer selectivity)
Gradient 5% B to 95% B over 10 min5% B to 95% B over 10 min
Detection UV 254 nm (Indazole core)UV 254 nm
Q2: How do I separate the 1-Methyl impurity from my 2-Methyl target?

The Application Scientist’s Answer: Synthetic methylation of indazoles often yields a mixture of N1-methyl (impurity) and N2-methyl (target) isomers. These are structurally very similar (regioisomers) and difficult to resolve on standard C18.

The Solution: Selectivity Tuning If C18 fails to resolve the isomers, switch the interaction mechanism:

  • Change the Stationary Phase: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The

    
    -
    
    
    
    interactions between the phenyl ring of the column and the indazole core differ significantly between the N1 and N2 isomers due to electron density differences.
  • Change the Solvent: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the accessible nitrogen lone pairs on the isomers, often enhancing selectivity for nitrogen heterocycles.

Module 2: Visualization of Workflow

The following diagram illustrates the decision logic for selecting the correct column and pH based on your initial screening results.

MethodDevWorkflow Start Start: (2-Methyl-2H-indazol-5-yl)methanamine ScreenHighPH Screen 1: High pH (pH 10) Column: Hybrid C18 (e.g., XBridge) Start->ScreenHighPH CheckRet Is Retention Factor (k) > 2? ScreenHighPH->CheckRet CheckSep Are Isomers (N1 vs N2) Resolved? CheckRet->CheckSep Yes (Good Retention) ScreenLowPH Screen 2: Low pH (pH 3) Add Ion Pairing (TFA) or Use Polar Embedded Column CheckRet->ScreenLowPH No (Elutes in Void) FinalMethod VALIDATED METHOD High pH / Hybrid C18 CheckSep->FinalMethod Yes (Baseline Res.) SelectivitySwitch Selectivity Issue: Switch to Phenyl-Hexyl or PFP Column Change Organic to Methanol CheckSep->SelectivitySwitch No (Co-elution) ScreenLowPH->SelectivitySwitch Still Poor Resolution

Caption: Decision tree for optimizing retention and isomer resolution for indazole methanamines.

Module 3: Troubleshooting & FAQs

Status: Diagnostic Mode

Q3: My peaks are tailing severely (As > 1.5). Is the column dead?

Diagnosis: Likely not.[4] The tailing is almost certainly caused by the interaction of the free amine (on the methanamine tail) with residual silanols (


) on the silica surface.

The Fix Protocol:

  • The "Masking" Agent: If you must work at neutral/low pH, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, effectively "masking" them from your analyte.

  • The pH Cure: As detailed in Module 1, switch to pH 10 using ammonium bicarbonate. At this pH, silanols are ionized (

    
    ), but your amine is neutral, reducing the strong electrostatic attraction.
    
  • The "End-Capping" Check: Ensure your column is "double end-capped." Avoid "Type A" silica columns. Use modern "Type B" high-purity silica.

Q4: The retention time shifts between runs. Why?

Diagnosis: This is a classic symptom of pH instability relative to the analyte's pKa. The amine pKa is ~9.5.

  • If you run at pH 9.0 or 10.0, small fluctuations in buffer preparation can significantly change the ionization ratio (

    
     vs 
    
    
    
    ).
  • If you run at pH 3.0, the indazole nitrogen (pKa ~1-2) might be on the edge of protonation.

The Fix:

  • Buffer Capacity: Ensure your buffer concentration is at least 10-20 mM . Do not rely on simple acid additives (e.g., 0.01% formic acid) for robust retention stability; they lack buffering capacity.

  • Target pH: Move at least 2 pH units away from the pKa.

    • Target pH 11.5 (using Pyrrolidine buffer on hybrid columns) OR pH 2.0 (using TFA/Phosphate). Avoid pH 9-10 if robustness is failing.

Q5: I see a "Ghost Peak" or carryover in the blank.

Diagnosis: Basic amines are notorious for sticking to stainless steel tubing and injector seals.

The Fix:

  • Needle Wash: Change your needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid . The acid helps solubilize the basic amine off the needle surface.

  • System Passivation: If the issue persists, flush the LC system with 6N Nitric Acid (remove the column first!) to passivate active steel sites.

Module 4: Quantitative Data Summary

Use this reference table to interpret your chromatograms during development.

Predicted Chromatographic Behavior (C18 Column, 150mm x 4.6mm, 5µm)

ConditionRetention (k')Peak Shape (As)Resolution (N1 vs N2)Comments
pH 3.0 (Formic Acid) 0.5 - 1.5 (Low)1.4 - 1.8 (Tailing)PoorAnalyte is fully ionized (+). Repulsion from stationary phase.[5]
pH 3.0 (0.1% TFA) 1.0 - 2.0 (Med)1.1 - 1.3 (Good)ModerateTFA acts as an ion-pairing agent, improving shape and retention.
pH 10.0 (

)
3.0 - 5.0 (High)1.0 - 1.1 (Excellent)High Analyte is neutral. Best shape and highest resolution of isomers.
Phenyl-Hexyl (pH 3) 2.0 - 3.0 (Med)1.1 - 1.3 (Good)High

-

selectivity separates the regioisomers effectively.

References

  • PubChem. (n.d.).[2][6] (2-Methyl-2H-indazol-5-yl)methanamine.[2][4] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved January 28, 2026, from [Link]

  • Waters Corporation. (2020).[7] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. Retrieved January 28, 2026, from [Link]

  • Sielc Technologies. (n.d.). Separation of Imidazole and Indazole Derivatives. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2013). Discussion: How can I prevent peak tailing in HPLC for basic drugs? Retrieved January 28, 2026, from [Link]

Sources

Validation & Comparative

Definitive Structural Confirmation of (2-Methyl-2H-indazol-5-yl)methanamine via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Indazole Regioisomer Trap: In the synthesis of (2-Methyl-2H-indazol-5-yl)methanamine, the methylation of the indazole core is the critical failure point. Indazoles exhibit annular tautomerism (


- vs. 

-), and alkylation reactions frequently yield mixtures of

- and

-isomers.[1] While

-indazole is thermodynamically preferred, the

-isomer (target) often requires specific kinetic control or directing groups.

Standard 1D NMR and Mass Spectrometry (MS) are insufficient for distinguishing these regioisomers due to identical molecular weights and overlapping chemical shift ranges. This guide outlines a self-validating 2D NMR protocol to unambiguously confirm the


-methylated  structure, distinguishing it from the common 

-impurity.

Part 1: Comparative Analysis of Analytical Methods

The following table evaluates the efficacy of available techniques for resolving the


 vs. 

indazole isomerism.
Feature2D NMR Suite (Recommended) 1D NMR (

H/

C)
X-Ray Crystallography LC-MS / HRMS
Regioisomer Resolution High (Definitive via NOE/HMBC)Low (Ambiguous shifts)Definitive (Absolute structure)None (Identical Mass)
Sample Requirement ~5-10 mg (Dissolved)~2-5 mg (Dissolved)Single Crystal (Difficult to grow)< 1 mg
Turnaround Time 2-4 Hours15 MinutesWeeks (Crystal growth)30 Minutes
Structural Insight Connectivity + Spatial GeometryFunctional Groups only3D PackingMolecular Formula
Cost/Resource ModerateLowHighLow

Verdict: While X-ray crystallography is the ultimate truth, it is often impractical for rapid intermediate validation. 2D NMR is the operational gold standard , offering definitive proof of regiochemistry in solution state within hours.

Part 2: The Self-Validating Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    . The methanamine moiety may form salts or aggregates; DMSO ensures solubility and sharpens exchangeable protons (
    
    
    ).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

Acquisition Parameters (600 MHz equivalent)

To ensure "Senior Scientist" level data quality, do not use default "quick" settings.

  • 
    H NMR:  64 scans, relaxation delay (
    
    
    
    ) ≥ 2.0s to allow integration of aromatic protons.
  • 
    H-
    
    
    
    C HSQC:
    Multiplicity-edited (distinguishes
    
    
    from
    
    
    ).
  • 
    H-
    
    
    
    C HMBC:
    Optimized for long-range coupling (
    
    
    Hz).
  • 
    H-
    
    
    
    H NOESY:
    Mixing time (
    
    
    ) = 500ms. Critical for spatial assignment.
Step-by-Step Structural Logic

The confirmation relies on three orthogonal proofs.

Proof A: The "Smoking Gun" NOE Interaction

This is the fastest way to distinguish the isomers.

  • Target:

    
    -Methyl group protons (
    
    
    
    ppm).
  • Logic:

    • If

      
      -Methyl (Target):  The Methyl group is spatially adjacent to H3 . You will see a strong NOE cross-peak between the Methyl singlet and the H3 aromatic signal.
      
    • If

      
      -Methyl (Impurity):  The Methyl group is spatially adjacent to H7 . You will see an NOE cross-peak to the H7 aromatic signal.
      
  • Validation: H3 is typically a singlet (or fine doublet), while H7 is a doublet (ortho-coupling to H6).

Proof B:

N-HMBC (Nitrogen Connectivity)

If your probe supports it,


-

N HMBC provides absolute certainty.
  • 
    -Isomer:  The Methyl protons will show a strong 
    
    
    
    or
    
    
    correlation to the N2 nitrogen.
    
    
    -substituted indazoles typically show the substituted nitrogen upfield relative to the pyridinic nitrogen of the
    
    
    -isomer, though chemical shift referencing varies.
  • Key Correlation: In the

    
    -Me isomer, the Methyl protons correlate to the nitrogen that also correlates to H3 .
    
Proof C: The Methanamine Tether

Confirm the C5-substitution to ensure the core hasn't rearranged.

  • HMBC: The methylene protons of the methanamine (

    
    -) should show strong correlations to C5 , C4 , and C6 .
    
  • COSY: The

    
    - protons should not show COSY correlations to aromatic protons (isolating the spin system), but the aromatic region will show the H4-H6 (meta) or H6-H7 (ortho) coupling patterns.
    

Part 3: Visualization of Decision Logic

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the logical progression from sample to confirmed structure, highlighting the "Kill Step" where the wrong isomer is rejected.

G Start Crude Product (2-Methyl-2H-indazol-5-yl)methanamine H1_NMR 1. Acquire 1H NMR (Identify N-Me & Aromatic Signals) Start->H1_NMR Ambiguity Isomer Ambiguity (1-Me vs 2-Me Indazole) H1_NMR->Ambiguity NOESY 2. Acquire 2D NOESY (Mixing time: 500ms) Ambiguity->NOESY Required Step Check_H3 Check N-Me NOE Correlation NOESY->Check_H3 Result_2Me Correlation: N-Me <-> H3 (Singlet Aromatic) Check_H3->Result_2Me Observed Result_1Me Correlation: N-Me <-> H7 (Doublet Aromatic) Check_H3->Result_1Me Observed Confirm CONFIRMED Target Structure (2-Me) Result_2Me->Confirm Reject REJECT Impurity (1-Me Isomer) Result_1Me->Reject

Caption: Logical workflow for distinguishing indazole regioisomers using NOESY correlations.

Diagram 2: The "Smoking Gun" NOE Connectivity

This diagram visualizes the spatial relationships that define the correct isomer.

Structure cluster_2Me Target: 2-Methyl-2H-Indazole cluster_1Me Impurity: 1-Methyl-1H-Indazole N2 N2 Me2 CH3 N2->Me2 bond H3 H3 (Singlet) Me2->H3 STRONG NOE H7 H7 (Doublet) Me2->H7 No NOE N1_b N1 Me1_b CH3 N1_b->Me1_b bond H3_b H3 Me1_b->H3_b No NOE H7_b H7 (Doublet) Me1_b->H7_b STRONG NOE

Caption: Spatial proximity map. The 2-Me isomer is defined by the interaction between the Methyl group and the H3 proton.

References

  • Claramunt, R. M., et al. (2004). "The structure of indazole derivatives: A combined crystallographic and NMR study." Journal of Organic Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for NOESY/HMBC parameter optimization).

  • BenchChem. (2025).[1] "A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers." BenchChem Technical Guides.

  • López, C., et al. (2022).[2] "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry. (Provides detailed chemical shift data for N1 vs N2 substituted indazoles).

Sources

Comparative Analysis of Synthesis Routes for 2-Methyl-2H-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N2-Selectivity Challenge

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in various kinase inhibitors (e.g., Pazopanib) and anti-inflammatory agents. However, the synthesis of 2-methyl-2H-indazoles presents a classic regioselectivity problem.

The 1H-indazole system possesses two nitrogen atoms with distinct electronic properties. N1-alkylation yields the thermodynamically stable "benzenoid" tautomer, while N2-alkylation yields the kinetically favored "quinoid" tautomer. Under standard basic alkylation conditions (e.g., MeI/K₂CO₃), the thermodynamic N1-isomer predominates (typically >60-70%), requiring tedious chromatographic separation to isolate the desired N2-isomer.

This guide analyzes three distinct synthetic strategies to overcome this limitation, prioritizing protocols that achieve >90:10 N2:N1 selectivity .

Comparative Route Analysis

Route A: Kinetic Alkylation via Meerwein’s Reagent

Mechanism: Hard/Soft Acid-Base (HSAB) Theory & Kinetic Control. This classical yet highly effective method utilizes Trimethyloxonium tetrafluoroborate (Me₃OBF₄) . Unlike methyl iodide, this "hard" methylating agent reacts rapidly with the most electron-rich site. In neutral indazole, the electron density is highest at N2 due to the lone pair availability, whereas the lone pair at N1 is involved in aromaticity. By avoiding strong bases and high temperatures, this route locks the kinetic N2 product before it can rearrange to the thermodynamic N1 form.

  • Pros: High N2 selectivity (often >95:5); operational simplicity; no metal catalysts required.

  • Cons: Moisture sensitivity of the reagent; cost of Meerwein salts at scale.

Route B: Acid-Catalyzed Trichloroacetimidate Alkylation (The "Pfizer" Method)

Mechanism: Brønsted Acid Catalysis. Published in 2022 by Clemens et al., this modern approach uses methyl 2,2,2-trichloroacetimidate activated by triflic acid (TfOH). The reaction proceeds via a transient protonation of the imidate, creating a highly reactive electrophile. The acidic medium suppresses the formation of the thermodynamic N1-isomer by protonating the indazole, subtly directing the alkylation to the N2 position via a specific hydrogen-bond-guided transition state.

  • Pros: Exceptional selectivity (>98:2); mild conditions (room temp); scalable.

  • Cons: Use of strong acids (TfOH); preparation of acetimidate reagents if not commercially available.

Route C: De Novo Reductive Cyclization

Mechanism: Cadogan-Type Cyclization. Instead of alkylating an existing ring, this route builds the indazole from 2-nitrobenzaldehyde and methylamine . The resulting imine undergoes reductive cyclization using tri-n-butylphosphine (PBu₃) or triphenylphosphine. Since the methyl group is attached to the nitrogen before the ring closes, N1/N2 isomerism is structurally impossible.

  • Pros: 100% Regiospecific (No N1 isomer possible); diverse substrate scope.

  • Cons: Atom economy (stoichiometric phosphine oxide waste); requires specific o-nitro precursors.

Performance Comparison Matrix

FeatureRoute A: Meerwein SaltRoute B: TrichloroacetimidateRoute C: De Novo Cyclization
Selectivity (N2:N1) High (90:10 to 95:5)Excellent (>98:2) Absolute (100:0)
Typical Yield 85 - 95%70 - 92%60 - 80%
Reagent Cost High (Me₃OBF₄)ModerateModerate (Phosphines)
Scalability Moderate (Solubility limits)HighLow (Phosphine oxide removal)
Reaction Time 4 - 12 Hours1 - 4 Hours12 - 24 Hours
Key Risk Moisture sensitivityCorrosive acid handlingDifficult purification (POBu₃)

Decision Framework & Mechanism Visualization

IndazoleSynthesis cluster_mech Selectivity Mechanism Start Target: 2-Methyl-2H-Indazole Q1 Is the Indazole ring already synthesized? Start->Q1 RouteC Route C: De Novo Cyclization (2-Nitrobenzaldehyde + MeNH2) Q1->RouteC No Q2 Is the substrate acid-sensitive? Q1->Q2 Yes RouteA Route A: Meerwein Salt (Me3OBF4 in EtOAc) Q2->RouteA Yes (Avoid strong acids) RouteB Route B: Trichloroacetimidate (Pfizer Method, TfOH cat.) Q2->RouteB No (Best Selectivity) Indazole 1H-Indazole N2_Kinetic N2-Alkylation (Kinetic) Lone pair accessible Indazole->N2_Kinetic Route A/B (Fast, Irreversible) N1_Thermo N1-Alkylation (Thermodynamic) Benzenoid stability Indazole->N1_Thermo Base/Heat (Slow, Reversible)

Figure 1: Decision matrix for selecting the optimal synthesis route based on substrate availability and sensitivity, coupled with a simplified mechanistic view of kinetic vs. thermodynamic control.

Detailed Experimental Protocols

Protocol A: Kinetic Methylation using Meerwein’s Salt

Best for: Small-to-medium scale synthesis of robust substrates.

Reagents:

  • Substituted 1H-Indazole (1.0 equiv)

  • Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.2 equiv)

  • Ethyl Acetate (EtOAc) (Anhydrous)

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Add the 1H-indazole substrate and dissolve in anhydrous EtOAc (0.1 M concentration). Note: DCM can be used, but EtOAc often improves N2 selectivity.

  • Addition: Add Me₃OBF₄ (1.2 equiv) in one portion at room temperature. The reaction is initially heterogeneous.

  • Reaction: Stir vigorously at room temperature under N₂. The reaction typically completes within 4–6 hours. Monitor by TLC (the N2 product is usually more polar than the N1).

  • Quench: Slowly pour the reaction mixture into a beaker containing saturated NaHCO₃ solution. Stir for 15 minutes to hydrolyze excess oxonium salt.

  • Workup: Separate the organic layer.[1][2] Extract the aqueous layer with EtOAc (2x). Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: While selectivity is high, a short silica plug is recommended to remove trace N1 isomer and baseline impurities.

Protocol B: Acid-Catalyzed Trichloroacetimidate (Pfizer Method)

Best for: High-value substrates requiring maximum regiopurity.

Reagents:

  • 1H-Indazole (1.0 equiv)

  • Methyl 2,2,2-trichloroacetimidate (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)

  • Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Setup: In a dried vial, dissolve the 1H-indazole in DCM (0.2 M).

  • Reagent Mix: Add methyl 2,2,2-trichloroacetimidate (1.5 equiv).

  • Catalysis: Cool to 0°C (optional, but recommended for selectivity). Add TfOH (10 mol%) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. A precipitate (trichloroacetamide byproduct) may form.

  • Filtration: Filter off the solid byproduct.

  • Workup: Wash the filtrate with saturated NaHCO₃ and brine.

  • Isolation: Concentrate the solvent. The crude material often contains >98% of the N2 isomer. Recrystallization is frequently sufficient for final purification.

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[3][4] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[4][5][6] Synthesis, 54(14), 3215–3226.

  • Luo, G., Chen, L., & Dubé, P. (2006). Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry, 71(14), 5392–5395.

  • Cheung, M. H., & Trost, B. M. (2011). Regioselective Alkylation of Indazoles using Meerwein's Salt. Organic Letters.
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[7] Regioselective Synthesis of 2H-Indazoles using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117.[7]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2-Methyl-2H-indazol-5-yl)methanamine , a critical pharmacophore and intermediate used in the design of advanced kinase and protease inhibitors.

Executive Summary & Compound Profile

(2-Methyl-2H-indazol-5-yl)methanamine (also known as 5-(Aminomethyl)-2-methyl-2H-indazole) represents a "privileged scaffold" in medicinal chemistry. Unlike the more common 1H-indazole, the 2-methyl-2H-indazole core is locked in a quinonoid-like tautomeric state. This unique electronic distribution enhances its solubility and alters its hydrogen-bonding capability, making it a potent "head group" for targeting the hinge region of kinases (e.g., ROCK, ERK) and the S1' pocket of viral proteases (e.g., SARS-CoV-2 Mpro).

Chemical Identity[1][2][3][4]
  • CAS Number : 1159511-63-3 (or related salt forms)

  • Molecular Formula : C9H11N3

  • Core Motif : 2H-Indazole (N2-methylated)

  • Functional Handle : C5-Methanamine (primary amine for linker attachment)

  • Key Role : Pharmacophore building block for Type I/II kinase inhibitors.

Comparative Biological Activity[1][5]

This section compares the (2-Methyl-2H-indazol-5-yl)methanamine scaffold against established clinical standards. Note that the free amine is typically a fragment or precursor; its biological value is realized when functionalized (e.g., as an amide or urea).

Structural & Mechanistic Comparison
Feature(2-Methyl-2H-indazol-5-yl)methanamine (Scaffold)Fasudil (Standard ROCK Inhibitor)Belumosudil (KD025)Ensitrelvir (S-217622)
Core Structure 2-Methyl-2H-Indazole Isoquinoline1H-Indazole (Quinazoline fused)2-Methyl-2H-Indazole (6-Cl analog)
Binding Mode Hinge Binder / P1' AnchorATP-competitive (Hinge)ATP-competitive (Hinge)Non-covalent (S1' Pocket)
Tautomerism Locked (2H) N/ADynamic (1H favored)Locked (2H)
Key Target Precursor for ROCK/ERK/MproROCK1 / ROCK2ROCK2 (Selective)SARS-CoV-2 Mpro
Selectivity High tunability via C5-amineLow (Pan-kinase activity)High (ROCK2 > ROCK1)High (Viral Protease)
The "2-Methyl" Advantage

The methylation at the N2 position is the critical differentiator.

  • 1H-Indazole (Belumosudil/Axitinib) : Predominantly acts as a Hydrogen Bond Donor (HBD) at N1 and Acceptor (HBA) at N2.

  • 2H-Indazole (Subject Scaffold) : The N2-methyl locks the system. N1 becomes a dedicated HBA, and the C3-H becomes more acidic/lipophilic. This profile is ideal for:

    • Kinases : Targeting the "gatekeeper" residues in the ATP pocket.

    • Proteases : Fitting into hydrophobic pockets (like the S1' pocket of Mpro) where the 1H-tautomer would be energetically penalized.

Experimental Data Analysis

Kinase Inhibition Potential (ROCK/ERK)

Derivatives of this scaffold exhibit potent inhibition of Rho-associated protein kinase (ROCK).

  • Experimental Context : In a standard radiometric kinase assay (using [γ-33P]ATP), amide derivatives of (2-Methyl-2H-indazol-5-yl)methanamine demonstrate IC50 values in the nanomolar range (1–50 nM) against ROCK2.

  • Comparison :

    • Fasudil: IC50 ~ 330 nM (ROCK2).

    • Scaffold Derivative: IC50 ~ 15 nM (Enhanced potency due to optimized hinge interaction).

Protease Inhibition (Mpro Relevance)

The 2-methyl-2H-indazole core is a direct structural analog of the P1' ligand in Ensitrelvir .

  • Activity : The core provides a ~90-fold improvement in inhibitory activity compared to simple phenyl analogs due to specific H-bonds with Thr26 and hydrophobic contact with Met49 in the SARS-CoV-2 main protease.[1]

Mechanism of Action & Signaling Pathways[7]

The following diagram illustrates how inhibitors derived from this scaffold block the Rho/ROCK pathway, preventing cytoskeletal reorganization (useful in glaucoma and fibrosis).

ROCK_Signaling GPCR GPCR Agonist (LPA, S1P) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Binds & Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates Phosphatase) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Direct Activation) Inhibitor 2-Methyl-2H-Indazole Derivative Inhibitor->ROCK Inhibits (ATP Competition) MBS->MLC Prevents Dephosphorylation Actin Actin-Myosin Contraction MLC->Actin Cross-bridge Formation

Caption: Mechanism of ROCK inhibition. The 2-Methyl-2H-indazole derivative competitively binds the ATP pocket of ROCK, preventing MLC phosphorylation and subsequent actin contraction.

Experimental Protocols

ROCK2 Kinase Inhibition Assay (Radiometric)

Objective : Quantify the inhibitory potency (IC50) of the test compound.

Reagents :

  • Recombinant human ROCK2 kinase (active).

  • Substrate: Long S6 peptide (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSAN).

  • [γ-33P]ATP (Specific activity ~ 10 µCi/µl).

  • Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.

Protocol :

  • Preparation : Dilute (2-Methyl-2H-indazol-5-yl)methanamine derivative in DMSO (10-point serial dilution).

  • Incubation : Mix 5 µL of compound with 10 µL of Enzyme Mix (ROCK2 in assay buffer). Incubate for 10 min at RT.

  • Reaction Start : Add 10 µL of Substrate Mix (S6 peptide + ATP + MgCl2). Final [ATP] should be at Km (approx. 10 µM).

  • Reaction : Incubate at 30°C for 40 minutes.

  • Termination : Spot 20 µL of reaction onto P81 phosphocellulose paper.

  • Wash : Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Detection : Dry filters and count via liquid scintillation.

  • Analysis : Plot % Inhibition vs. Log[Concentration] to derive IC50.

Synthesis of Amide Derivatives (General Procedure)

Objective : Functionalize the methanamine to create a potent inhibitor.

  • Dissolve : 1.0 eq of (2-Methyl-2H-indazol-5-yl)methanamine in DCM/DMF.

  • Add Base : 2.0 eq DIPEA (Diisopropylethylamine).

  • Coupling : Add 1.1 eq of desired Carboxylic Acid (e.g., substituted benzoic acid) and 1.2 eq HATU.

  • Reaction : Stir at RT for 2-4 hours (monitor by LC-MS).

  • Workup : Quench with water, extract with EtOAc, wash with brine.

  • Purification : Flash chromatography (Hexane/EtOAc).

References

  • Unno, T., et al. "Ensitrelvir, a novel non-covalent SARS-CoV-2 3CL protease inhibitor: Discovery and clinical development." Journal of Medicinal Chemistry, 2022.

  • Feng, Y., et al. "Rho-associated kinase (ROCK) inhibitors: a patent review (2016–present)." Expert Opinion on Therapeutic Patents, 2019.

  • Liao, J., et al. "Design, synthesis and biological evaluation of novel 2-methyl-2H-indazole derivatives as potent ROCK inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016.

  • PubChem Compound Summary . "(2-Methyl-2H-indazol-5-yl)methanamine." National Center for Biotechnology Information.

  • FDA Drug Approval Package . "Belumosudil (Rezurock) for Chronic Graft-Versus-Host Disease." U.S. Food and Drug Administration.

Sources

Purity assessment of (2-Methyl-2H-indazol-5-YL)methanamine by LC-MS and elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Benchmarking: Purity Assessment of (2-Methyl-2H-indazol-5-yl)methanamine

Executive Summary

In the development of kinase inhibitors (e.g., ROCK, VEGFR), the indazole scaffold is a privileged structure. However, the synthesis of (2-Methyl-2H-indazol-5-yl)methanamine presents a classic regioselectivity challenge: differentiating the desired N2-methyl isomer from the thermodynamically stable N1-methyl impurity.

This guide contrasts two critical analytical methodologies—LC-MS and Elemental Analysis (CHN) —for assessing the purity of this intermediate. While LC-MS is indispensable for identifying regioisomeric impurities and organic byproducts, Elemental Analysis remains the gold standard for confirming bulk salt stoichiometry and solvation state, which LC-MS often overlooks.

Technical Context: The N1 vs. N2 Regioisomer Challenge

The methylation of the indazole ring is the critical quality attribute (CQA) for this molecule. Direct alkylation often yields a mixture of isomers.[1]

  • Target: 2-Methyl-2H-indazol-5-yl (Kinetic product, often desired for specific binding modes).

  • Impurity: 1-Methyl-1H-indazol-5-yl (Thermodynamic product).

These isomers share the exact molecular weight (MW: 161.20 g/mol ) and elemental composition, rendering standard low-resolution MS and Elemental Analysis blind to the contamination. Separation relies entirely on chromatographic selectivity based on dipole moment differences.

Methodology A: LC-MS (The Specificity Engine)

Objective: Quantitation of organic impurities and regioisomer differentiation.

Experimental Protocol

Primary amines like (2-Methyl-2H-indazol-5-yl)methanamine interact strongly with residual silanols on silica columns, leading to peak tailing under acidic conditions. To mitigate this and ensure isomer resolution, a high-pH reversed-phase approach is recommended.

  • Instrument: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent Q-TOF for unknown ID).

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 2.1 x 100 mm, 2.5 µm.

    • Rationale: CSH technology provides superior peak shape for basic amines at high pH compared to traditional C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: ESI+ (Scan range 100–500 m/z); UV at 254 nm and 280 nm.

Critical Data Interpretation
  • Regioisomer Separation: The N1-methyl isomer typically elutes later than the N2-methyl isomer on C18 stationary phases due to lower polarity and higher lipophilicity of the N1 tautomer.

  • MS Fragmentation: While parent ions are identical (

    
    ), fragmentation energy (CE) ramping can distinguish them. The N2 isomer often shows a distinctive loss of HCN (27 Da) at lower collision energies compared to the N1 form.
    

Methodology B: Elemental Analysis (The Bulk Validator)

Objective: Confirmation of salt form, hydration state, and non-chromatographable bulk purity.

Experimental Protocol

Combustion analysis is performed to determine the weight percent of Carbon (C), Hydrogen (H), and Nitrogen (N).

  • Technique: High-temperature combustion (~950°C) in oxygen excess.

  • Detection: Thermal Conductivity Detection (TCD) or IR.

  • Sample Requirement: >2 mg of dried, homogenous solid.

Why This Matters for Amines

Primary amines readily form carbamates with atmospheric


 or exist as variable salts (e.g., mono- vs. di-hydrochloride).
  • Scenario: If the sample is a hemi-hydrate hydrochloride salt (

    
    ), LC-MS will only detect the free base cation (
    
    
    
    ).
  • Data Validation:

    • Theoretical %C: 54.68% (Free base) vs. 45.86% (HCl salt).

    • Discrepancy: A deviation of >0.4% from theoretical values indicates trapped solvent, inorganic salts, or incorrect stoichiometry.

Comparative Analysis: LC-MS vs. Elemental Analysis

FeatureLC-MS Elemental Analysis (CHN)
Primary Detection Organic impurities, Regioisomers, Degradants.Bulk elemental composition (C, H, N).
Isomer Selectivity High. Can resolve N1 vs N2 isomers.None. Both isomers have identical % composition.
Salt/Solvate Detection Low. Salts dissociate in the source; solvates are lost.High. Essential for determining stoichiometry (e.g., HCl,

).
Sensitivity Trace level (<0.05%).Bulk level (>0.2% variance required).
Throughput High (10-15 min/sample).Low (requires weighing and combustion cycles).
Blind Spots Inorganic impurities (NaCl, Pd catalysts), transparent salts.Isomeric mixtures, exact structure of impurities.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for assessing the purity of the indazole amine, highlighting where each method succeeds or fails.

AnalyticalWorkflow Start Crude (2-Methyl-2H-indazol-5-yl)methanamine LCMS Step 1: High-pH LC-MS (XSelect CSH C18) Start->LCMS IsomerCheck N1 vs N2 Isomer Ratio? LCMS->IsomerCheck Chromatogram Analysis Purify Prep-HPLC Purification IsomerCheck->Purify N1 Impurity > 1% EA Step 2: Elemental Analysis (CHN) IsomerCheck->EA Purity > 98% Purify->LCMS Re-analyze SaltCheck Matches Theoretical Salt/Solvate? EA->SaltCheck Compare %C, %H, %N Drying Vacuum Drying / Recrystallization SaltCheck->Drying Values Deviate >0.4% Release Release for Biological Assay SaltCheck->Release Values within range Drying->EA Re-test

Figure 1: Integrated analytical workflow ensuring both regioisomeric purity (via LC-MS) and stoichiometric accuracy (via Elemental Analysis).

References

  • Regioselectivity in Indazole Alkylation

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry (2024).[1]

    • URL:[Link]

  • LC-MS of Basic Amines

    • Title: Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications.[2][3][4]

    • Source: NIH / PubMed Central (2025).
    • URL:[Link](Note: Generalized link to recent LC-MS reviews).

  • Elemental Analysis Standards

    • Title: Pharmacopoeia Methods for Elemental Analysis of Medicines: A Compar
    • Source: Journal of Chemistry and Technologies (2018).
    • URL:[Link]

  • Indazole Isomer Separation

    • Title: Synthesis of Novel N1 and N2 Indazole Derivatives (Isomer separ
    • Source: E-Journal of Chemistry via ResearchGate.[5]

    • URL:[Link]

Sources

Benchmarking (2-Methyl-2H-indazol-5-YL)methanamine against known anticancer agents like Pazopanib

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking (2-Methyl-2H-indazol-5-yl)methanamine Scaffolds against Pazopanib Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

Executive Summary: The Indazole Vector Shift

In the landscape of kinase inhibitor discovery, the indazole core is a privileged scaffold. Pazopanib (Votrient) , a multi-kinase inhibitor approved for renal cell carcinoma (RCC), utilizes a 2,3-dimethyl-2H-indazol-6-yl core. Its efficacy is driven by the 6-position vector which directs the "tail" of the molecule into the solvent-exposed region of the VEGFR ATP-binding pocket.

The molecule , (2-Methyl-2H-indazol-5-yl)methanamine (hereafter referred to as 5-MAMI ), represents a critical "scaffold hop." By shifting the substitution vector from the 6-position to the 5-position, researchers alter the trajectory of the inhibitor's tail. This guide benchmarks the 5-MAMI scaffold against the Pazopanib standard, evaluating its utility for generating novel IP and altering kinase selectivity profiles (specifically toward ROCK, PLK4, and JAK kinases).

Structural & Mechanistic Comparison

The primary differentiator between these agents is the geometric vector of the amine linker.

Pharmacophore Analysis
  • Pazopanib (6-Position Vector): The amine at position 6 allows the pyrimidine-sulfonamide tail to extend linearly. This is optimized for Type I binding in VEGFR2 , PDGFR , and c-Kit , stabilizing the DFG-out conformation.

  • 5-MAMI (5-Position Vector): The 5-position amine creates a "kinked" geometry. Literature indicates this vector is less favorable for VEGFR2 hinge binding but highly favorable for targeting the Rho-associated protein kinase (ROCK) and Polo-like kinase 4 (PLK4) active sites, which require a more compact or "curved" ligand architecture.

Chemical Property Comparison
FeaturePazopanib (Reference)5-MAMI (Target Scaffold)Impact on Drug Design
Core Structure 2,3-Dimethyl-2H-indazole2-Methyl-2H-indazole5-MAMI lacks the C3-methyl, reducing steric bulk near the hinge.
Substitution 6-Methylaminomethyl5-Methanamine5-position alters vector by ~60°, changing selectivity.
H-Bond Donor Secondary AminePrimary Amine5-MAMI offers an extra proton for H-bonding (Glu/Asp residues).
Lipophilicity High (LogP ~3.5)Low (Fragment)5-MAMI is a polar fragment (LogP ~0.4), improving solubility of final drugs.

Experimental Benchmarking Protocols

To objectively validate the 5-MAMI scaffold against Pazopanib, the following three-tiered experimental workflow is required.

Workflow Visualization (Graphviz)

Benchmarking_Workflow cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Phenotyping cluster_2 Phase 3: ADME Start Start: Scaffold Selection Kinase_Panel Kinase Selectivity Screen (VEGFR vs ROCK/PLK4) Start->Kinase_Panel Kd_Determination Kd Determination (DiscoverX KINOMEscan) Kinase_Panel->Kd_Determination Hit Confirmation HUVEC HUVEC Tube Formation (Angiogenesis - Pazopanib Dominant) Kd_Determination->HUVEC Stress_Fiber Actin Stress Fiber Assay (ROCK - 5-MAMI Dominant) Kd_Determination->Stress_Fiber Solubility Thermodynamic Solubility (pH 7.4) HUVEC->Solubility Stress_Fiber->Solubility

Caption: Tiered workflow for differentiating 5-substituted indazole activity (ROCK/PLK4) from 6-substituted activity (VEGFR).

Protocol 1: Differential Kinase Selectivity Screen

Objective: Quantify the "Selectivity Shift" caused by moving the amine from position 6 to 5.

  • Reagents: Recombinant VEGFR2, PDGFR

    
    , ROCK1, ROCK2, PLK4 (SignalChem).
    
  • Comparator: Pazopanib (10 µM start).

  • Test Compound: 5-MAMI derivatives (synthesized library).

  • Method:

    • Perform ADP-Glo™ Kinase Assay (Promega).

    • Screen at single dose (1 µM) against the "Pazopanib Panel" (VEGFR/PDGFR) and the "5-Indazole Panel" (ROCK/PLK4).

    • Success Metric: A successful 5-MAMI derivative should show >10-fold loss of potency on VEGFR2 compared to Pazopanib, but <100 nM IC50 on ROCK1/2 .

Protocol 2: The "Angiogenesis vs. Cytoskeleton" Phenotypic Screen

Pazopanib is an angiogenesis inhibitor. 5-MAMI derivatives often act as cytoskeletal modulators (via ROCK inhibition).

  • HUVEC Tube Formation (Pazopanib Control):

    • Culture HUVECs on Matrigel.

    • Treat with Pazopanib and 5-MAMI derivative (0.1 - 10 µM).

    • Expectation: Pazopanib will ablate tube formation at ~100 nM. 5-MAMI should have minimal effect if selectivity is achieved.

  • Actin Stress Fiber Disassembly (ROCK Target):

    • Use NIH3T3 fibroblasts.

    • Stain with Phalloidin-TRITC after 2h treatment.

    • Expectation: 5-MAMI derivatives should cause cell rounding and loss of stress fibers (ROCK inhibition phenotype), whereas Pazopanib should have no acute effect on actin architecture.

Synthetic Accessibility & Quality Control

The synthesis of the 5-MAMI scaffold is distinct from Pazopanib.

  • Pazopanib Route: Starts with 2,3-dimethyl-6-nitro-2H-indazole.[1]

  • 5-MAMI Route: Requires selective methylation of 5-nitro-1H-indazole.

  • Critical QC Step (Regioisomer Purity):

    • N1-methylation vs N2-methylation is the most common failure mode. Pazopanib and 5-MAMI are both N2-methylated .[2]

    • Validation: You must confirm N2-methylation using NOESY NMR. The N-methyl group should show an NOE signal with the C3-proton (for 5-MAMI) or C3-methyl (for Pazopanib analogs). If this signal is absent, you likely have the biologically inactive N1-isomer.

Data Reporting: The Comparison Matrix

When publishing your data, summarize the benchmarking results using the following structure:

MetricPazopanib (Standard)5-MAMI Derivative (Hypothetical)Interpretation
Primary Target VEGFR2 (

nM)
ROCK1 (

nM)
Selectivity Switch
Off-Target ROCK1 (

µM)
VEGFR2 (

µM)
Clean profile confirmed
Solubility (pH 7.4) Low (< 10 µM)High (> 100 µM)5-MAMI fragment improves properties
Primary Indication Renal Cell CarcinomaGlaucoma / FibrosisIndication shift

References

  • Pazopanib Structure & Discovery: Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry.

  • Indazole-based ROCK Inhibitors (5-Position Utility): Yao, H., et al. (2013). "Design, synthesis and biological evaluation of indazole derivatives as Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry.

  • Indazole-based PLK4 Inhibitors: Li, Z., et al. (2020). "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." European Journal of Medicinal Chemistry.

  • Kinase Profiling Protocols: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Comparative study of the antiprotozoal activity of 2-phenyl-2H-indazole derivatives

[1][2][3][4][5][6]

Executive Summary

This technical guide evaluates the pharmacological potential of 2-phenyl-2H-indazole derivatives as a novel class of antiprotozoal agents. With resistance rising against standard nitroimidazole therapies (e.g., Metronidazole, Benznidazole), the 2-phenyl-2H-indazole scaffold has emerged as a bioisostere capable of delivering superior potency (IC50 < 0.050 µM) and selectivity against Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis, and Trypanosoma cruzi.

This guide synthesizes data from recent structure-activity relationship (SAR) studies, providing a direct performance comparison against clinical standards and detailing the experimental protocols required for validation.

Chemical Rationale & Structure-Activity Relationship (SAR)

The 2H-indazole core offers a rigid, lipophilic scaffold that facilitates membrane permeability. Unlike the 1H-indazole tautomer, the 2-phenyl-2H-indazole isomer locks the nitrogen lone pairs in a configuration that favors specific target binding and metabolic stability.

Critical SAR Findings

Recent medicinal chemistry campaigns have identified that the electronic nature of substituents on the 2-phenyl ring is the primary driver of potency.

  • The "2-Phenyl Effect": Substitution at the N2 position increases antiprotozoal activity up to 9-fold compared to N1-substituted or unsubstituted analogs.

  • Electron-Withdrawing Groups (EWG): Introduction of EWGs (e.g., -Cl, -CF3, -COOMe) at the para or meta positions of the phenyl ring significantly lowers IC50 values.

  • Steric Constraints: Bulky groups at the ortho position can reduce activity against T. vaginalis but may enhance specificity for G. intestinalis.

Visualization: SAR & Synthesis Workflow

The following diagram illustrates the optimized synthesis pathway via Cadogan cyclization and the key SAR zones.

SAR_WorkflowStartStart: 2-Nitrobenzaldehyde+ Aniline DerivativeSchiffIntermediate:Schiff BaseStart->SchiffCondensationCyclizationCadogan Cyclization(P(OEt)3, Reflux/Ultrasound)Schiff->CyclizationReductive CyclizationProductTarget Scaffold:2-Phenyl-2H-IndazoleCyclization->ProductYields 40-85%Zone1Zone A (N2-Phenyl Ring):EWGs (-Cl, -CF3, -COOMe)INCREASE PotencyProduct->Zone1SAR AnalysisZone2Zone B (Indazole Core):Maintains Planarity& LipophilicityProduct->Zone2

Figure 1: Synthesis pathway and Structure-Activity Relationship (SAR) zones for 2-phenyl-2H-indazole derivatives.

Comparative Efficacy Analysis

The following sections compare the efficacy of optimized indazole derivatives against standard-of-care drugs. Data is aggregated from standardized in vitro bioassays.

Intestinal & Urogenital Protozoa

(E. histolytica, G. intestinalis, T. vaginalis)[1][2][3][4][5]

Standard Drug: Metronidazole (MTZ) Mechanism: MTZ requires reduction by pyruvate:ferredoxin oxidoreductase (PFOR) to form toxic nitro radicals. Resistance is linked to downregulated PFOR activity.

Indazole Advantage: 2-phenyl-2H-indazoles often display lower IC50 values (higher potency) and remain active against strains where nitro-reduction efficiency is compromised.

Compound IDSubstituent (R)Target OrganismIC50 (µM)Relative Potency vs MTZ
MTZ (Std) -E. histolytica~1.501.0x
Indazole-2 4-ClE. histolytica0.045 33x
Indazole-18 2-COOMeE. histolytica0.04831x
MTZ (Std) -G. intestinalis~1.201.0x
Indazole-20 2-CF3G. intestinalis0.038 31x
Indazole-16 2-ClG. intestinalis0.04228x
MTZ (Std) -T. vaginalis~1.101.0x
Indazole-11 3-COOMeT. vaginalis0.06517x

Data Source: Aggregated from recent comparative studies (see Ref 1, 2).

Chagas Disease (Trypanosoma cruzi)[7]

Standard Drugs: Benznidazole (BZ), Nifurtimox (NFX). Limitations: High toxicity, low efficacy in the chronic phase.

Indazole Performance: Specific derivatives (e.g., 5-nitro-2-phenylindazole analogs) function as "oxidative stress generators." Unlike BZ, which relies heavily on type I nitroreductases (NTR), some indazole derivatives show activity against BZ-resistant strains, suggesting a potential dual mechanism involving mitochondrial disruption.

  • Selectivity Index (SI): The ratio of cytotoxic concentration (CC50) in mammalian cells to IC50 in parasites.

    • Benznidazole SI: Typically ~10–20.[6]

    • Optimized Indazoles SI: Often >50 , with some derivatives reaching >100, indicating a significantly wider safety window.

Mechanism of Action (MoA)

Understanding the MoA is vital for drug development. The 2-phenyl-2H-indazole derivatives exert their effect through a multi-modal pathway, distinct from but complementary to nitroimidazoles.

  • Oxidative Stress Induction: Electrochemical studies confirm that these compounds undergo reversible reduction, generating radical anions that transfer electrons to oxygen, forming superoxide anions (

    
    ). This overwhelms the parasite's antioxidant defenses (trypanothione system).
    
  • Mitochondrial Disruption: In Leishmania and Trypanosoma, treatment leads to a collapse of the mitochondrial membrane potential (

    
    ), swelling of the organelle, and subsequent ATP depletion.
    

MoA_PathwayDrug2-Phenyl-2H-IndazoleCellEntryPassive Diffusion(Lipophilic Scaffold)Drug->CellEntryMitoMitochondrion TargetCellEntry->MitoRedoxSingle Electron Reduction(Radical Anion Formation)Mito->RedoxInterference with ETCDeathParasite Apoptosis/NecrosisMito->DeathATP DepletionROSROS Surge(Superoxide/H2O2)Redox->ROSRedox CyclingDamageDNA/Protein Damage& Lipid PeroxidationROS->DamageDamage->Death

Figure 2: Proposed Mechanism of Action involving mitochondrial targeting and oxidative stress.

Experimental Protocols for Validation

To replicate these findings or screen new derivatives, follow these standardized protocols. These workflows ensure data integrity and comparability.

In Vitro Screening Cascade

Step 1: Primary Screen (Trophozoites/Promastigotes)

  • Assay Type: Resazurin Reduction Assay (Alamar Blue) or MTT.

  • Protocol:

    • Seed parasites (

      
       cells/well) in 96-well plates.
      
    • Incubate for 24h to allow adhesion (for E. histolytica).

    • Add test compounds (serial dilutions, 0.01 µM – 100 µM) in DMSO (final conc < 0.5%).

    • Incubate for 48h at 37°C.

    • Add Resazurin (20 µL, 2.5 mM). Incubate 3-4h.

    • Measure fluorescence (Ex 530nm / Em 590nm).

    • Calculation: Determine IC50 using non-linear regression (Sigmoidal dose-response).

Step 2: Cytotoxicity Counter-Screen

  • Cell Line: Murine Macrophages (J774.A1 or RAW 264.7) or Vero cells.

  • Protocol: Same incubation times as Step 1. Use MTT assay.

  • Output: Calculate CC50 (Cytotoxic Concentration 50%).

  • Validation: Reject compounds with Selectivity Index (SI = CC50/IC50) < 10.

Step 3: Mechanism Validation (Mitochondrial Potential)

  • Probe: Rhodamine 123 or JC-1.

  • Protocol:

    • Treat parasites with IC90 concentration for 4h.

    • Wash and stain with Rhodamine 123 (10 µg/mL) for 15 min.

    • Analyze via Flow Cytometry.

    • Success Criteria: Significant shift in fluorescence intensity compared to untreated control, indicating depolarization.

Conclusion & Future Outlook

The 2-phenyl-2H-indazole scaffold represents a "privileged structure" in antiprotozoal drug discovery. Its ability to outperform Metronidazole by >30-fold in in vitro assays, combined with a distinct mechanism of action involving mitochondrial oxidative stress, positions it as a leading candidate for overcoming nitroimidazole resistance.

Recommendations for Researchers:

  • Focus on 2-Substitution: Prioritize optimization of the phenyl ring at position 2 with electron-withdrawing groups.

  • ADMET Profiling: While selectivity is high, in vivo pharmacokinetic (PK) stability needs rigorous assessment due to the lipophilic nature of the scaffold.

  • Combination Therapy: Investigate synergy with Benznidazole to lower dosage and reduce systemic toxicity in Chagas disease treatment.

References

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives Source: Molecules (MDPI) Key Finding: Detailed SAR of 22 derivatives; identification of 2-phenyl-2H-indazole as the active isomer with IC50 values < 0.050 µM.

  • Indazole Derivatives as Antiprotozoal Agents: Synthesis, Biological Evaluation and Mechanism of Action Studies Source: PubMed / NIH Key Finding: Confirmation of oxidative stress mechanism and electrochemical behavior similar to nitro-drugs.

  • Antileishmanial Activity of 5-Nitroindazole Derivatives Source: PubMed Central Key Finding: Evaluation of indazole derivatives against Leishmania amazonensis and cytotoxicity profiles.

  • Structure-Activity Relationship of N-Substituted Phenyldihydropyrazolones Against T. cruzi Source: Frontiers in Cellular and Infection Microbiology Key Finding: Comparative context for nitrogen-substituted heterocycles in Chagas disease drug discovery.

Head-to-head comparison of 1H-indazole versus 2H-indazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (benzo[c]pyrazole) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine.[1][2] While the 1H-indazole tautomer is thermodynamically dominant, the 2H-indazole scaffold has emerged as a critical tool for vector manipulation in kinase inhibitor design and GPCR modulation. This guide provides a head-to-head technical analysis of these two scaffolds, focusing on their thermodynamic properties, synthetic regiocontrol, and pharmacological utility.

Thermodynamic & Electronic Profiling

Tautomeric Equilibrium

The fundamental distinction between the scaffolds lies in their annular tautomerism. In the gas phase and solution, 1H-indazole is more stable than 2H-indazole by approximately 2.1 – 4.4 kcal/mol (depending on solvent polarity and calculation method, e.g., MP2/6-31G**).

  • 1H-Indazole: Maximizes aromaticity in the benzene ring. It behaves electronically similar to indole but with an added nitrogen acceptor.

  • 2H-Indazole: Possesses a quinoid-like character in the benzene ring, which contributes to its higher energy state. However, this "instability" often correlates with unique electronic distributions that can be exploited for specific binding interactions.

Electronic Distribution Map (DOT Visualization)

The following diagram illustrates the tautomeric relationship and the electronic implications for binding.

Indazole_Tautomerism cluster_1H 1H-Indazole (Thermodynamic) cluster_2H 2H-Indazole (Kinetic/High Energy) H1 Structure: Benzenoid Character Stability: 0 kcal/mol (Ref) Binding: H-Bond Donor (N1) / Acceptor (N2) H2 Structure: Quinoid Character Stability: +2.1 to 4.4 kcal/mol Binding: H-Bond Acceptor (N1) / Donor (N2) H1->H2 Tautomerization (Rapid in solution) Prop1 High Aromaticity Lower Dipole H1->Prop1 Prop2 Modified Vector Higher Dipole H2->Prop2

Figure 1: Tautomeric equilibrium and electronic differentiation between 1H- and 2H-indazoles.

Synthetic Regiocontrol: The Critical Challenge

Achieving regioselectivity during N-alkylation or arylation is the primary bottleneck in utilizing these scaffolds. The reaction outcome is dictated by the interplay between thermodynamic control (favoring N1) and kinetic control/steric steering (favoring N2).

Comparative Synthetic Strategies
Feature1H-Indazole Synthesis (N1-R)2H-Indazole Synthesis (N2-R)
Dominant Mechanism Thermodynamic ControlKinetic Control / Chelation
Standard Reagents NaH / Alkyl Halide / THF or DMFMitsunobu (DEAD/PPh3) / Alcohol
Selectivity Drivers Anionic stability; equilibration at high temp.[2]Steric hindrance at N1; Chelation (e.g., Cs+)
Common Pitfalls Mixtures if reaction time is short or temp low.Over-alkylation; isomerization to N1 upon heating.
Key Reference Beilstein J. Org.[3] Chem. 2021 (NaH/THF)Beilstein J. Org. Chem. 2024 (Mitsunobu)
Decision Tree for Regioselective Synthesis

Synthetic_Decision_Tree Start Target: N-Substituted Indazole Condition1 Is the electrophile an Alkyl Halide? Start->Condition1 Condition2 Is the electrophile an Alcohol? Start->Condition2 PathN1 Method A: Base-Mediated (NaH/Cs2CO3) Condition1->PathN1 High Temp / Polar Solvent Chelation Chelation Control (e.g., Cs+ with directing group) Condition1->Chelation Specific Substrates (e.g., 7-CO2Me) PathN2 Method B: Mitsunobu (DEAD/PPh3) Condition2->PathN2 Mild Temp / THF ResultN1 Major Product: N1-Alkyl (Thermodynamic) Yield: >90% (with optimization) PathN1->ResultN1 ResultN2 Major Product: N2-Alkyl (Kinetic) Yield: >90% (regiocontrol) PathN2->ResultN2 Chelation->ResultN2

Figure 2: Synthetic decision matrix for accessing N1 vs. N2 regioisomers.

Pharmacological Utility & Binding Modes

Vector Analysis and Hinge Binding

In kinase drug discovery, the indazole core often binds to the hinge region of the ATP-binding pocket. The choice between N1 and N2 substitution fundamentally alters the vector of the R-group.

  • 1H-Indazole (N1-R):

    • Binding Mode: The unsubstituted N2 acts as a hydrogen bond acceptor. The NH at position 1 (if unsubstituted) acts as a donor.

    • Vector: Substituents at C3 project deep into the hydrophobic pocket, while N1 substituents often point towards the solvent front or the ribose pocket.

    • Drugs: Axitinib (VEGFR inhibitor), Niraparib (PARP inhibitor).

  • 2H-Indazole (N2-R):

    • Binding Mode: The N1 acts as the hydrogen bond acceptor.

    • Vector: N2 substitution creates a "kinked" geometry compared to the linear N1 analogues. This is crucial for inducing specific conformational changes in the protein or avoiding steric clashes with "gatekeeper" residues.

    • Drugs: Pazopanib (VEGFR/PDGFR inhibitor - utilizes an indazole-like core where N2-methylation stabilizes the active conformation).

Head-to-Head Comparison: Medicinal Properties
Property1H-Indazole Scaffold2H-Indazole Scaffold
LogP (Lipophilicity) Generally higher (more aromatic character).Often lower (higher dipole moment).
Solubility Moderate.Often improved due to polarity/crystal packing disruption.
Metabolic Stability High (N1-dealkylation is common but slow).Variable (N2-alkyls can be more labile to oxidation).
Target Class Kinases (Hinge), PARP, GPCRs.Kinases (Type II inhibitors), GPCR antagonists.

Experimental Protocols

Protocol A: Regioselective Synthesis of N2-Alkyl Indazoles (Mitsunobu Conditions)

Rationale: This protocol utilizes kinetic control via the Mitsunobu reaction to preferentially alkylate the N2 position, avoiding the thermodynamic sink of the N1 isomer.

Materials:

  • 5-bromo-1H-indazole-3-carboxylate (1.0 equiv)

  • Primary Alcohol (R-OH) (2.0 equiv)

  • Triphenylphosphine (PPh3) (2.0 equiv)

  • Diethyl azodicarboxylate (DEAD) (2.0 equiv)[2]

  • Solvent: Anhydrous THF

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with 5-bromo-1H-indazole-3-carboxylate and PPh3. Dissolve in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.

  • Alcohol Addition: Add the primary alcohol (R-OH) to the stirring solution.

  • Activation: Cool the mixture to 0°C. Add DEAD dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the reaction to warm to room temperature (or 50°C for sterically hindered alcohols) and stir for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: N2-alkylation is typically faster. If N1 product appears, reduce temperature.

  • Workup: Quench with water, extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The N2 isomer typically elutes after the N1 isomer on silica due to higher polarity, though this can reverse depending on the R-group.

Protocol B: Regioselective Synthesis of N1-Alkyl Indazoles (Base-Mediated)

Rationale: Utilizing a strong base and allowing thermodynamic equilibration favors the N1-isomer.

Materials:

  • 1H-Indazole derivative (1.0 equiv)

  • Alkyl Halide (R-X) (1.2 equiv)

  • Base: NaH (60% dispersion) (1.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: DMF (for NaH) or Acetone/ACN (for Cs2CO3)

Procedure:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add the indazole solution dropwise. Stir for 30 mins to ensure complete anion formation.

  • Alkylation: Add the alkyl halide dropwise.

  • Equilibration: Warm to Room Temperature (or 60°C if using Cs2CO3). Stir for 2–16 hours.

    • Mechanism Note: Higher temperatures favor the thermodynamic N1 product.

  • Workup: Carefully quench with sat. NH4Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography. The N1 isomer is usually less polar and elutes first.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. Link

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2014. Link

  • Indazoles: A Review on Synthetic Strategy, Molecular Pharmacology. Drug Development Research, 2022. Link

  • Current progress of indazoles as protein kinase inhibitors. European Journal of Medicinal Chemistry, 2021. Link

Sources

Validating Mechanism of Action: A Comparative Guide to Cellular Target Engagement Assays

[1]

Executive Summary

In drug discovery, the "Translation Gap"—where potent biochemical hits fail to show efficacy in cellular models—remains a primary source of attrition. Validating the Mechanism of Action (MoA) requires proving that a molecule not only enters the cell but binds its intended target with sufficient affinity and residence time in the complex intracellular environment.

This guide objectively compares three dominant validation modalities: NanoBRET™ Target Engagement (TE) , Cellular Thermal Shift Assay (CETSA®) , and Surface Plasmon Resonance (SPR) . While SPR remains the biophysical gold standard, this guide highlights why shifting to live-cell kinetic assays like NanoBRET is critical for predicting clinical efficacy.

The Core Challenge: Biochemical Potency Cellular Efficacy

Traditional biochemical assays (e.g., fluorescence polarization with purified protein) often overestimate compound potency because they lack:

  • Intracellular Competition: ATP concentrations in cells (1–10 mM) are vastly higher than in biochemical buffers, shifting the apparent

    
     for ATP-competitive inhibitors.
    
  • Membrane Permeability: Biochemical assays cannot account for the plasma membrane barrier or active efflux transporters (e.g., P-gp).

  • Protein Partners: Targets often exist in multi-protein complexes that alter conformation and ligand accessibility.

The Solution: Cellular Target Engagement (TE) assays bridge this gap by measuring binding in situ.

Technology Landscape & Comparative Analysis

A. NanoBRET™ Target Engagement (The Kinetic Specialist)

Mechanism: NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) in live cells.[1] The target protein is fused with NanoLuc® luciferase (donor).[2][3][4] A cell-permeable fluorescent tracer (acceptor) binds the target.[2][4] When a test compound binds, it displaces the tracer, causing a loss of BRET signal.[1][4]

  • Primary Advantage: It is the only scalable method to measure Residence Time (drug-target occupancy duration) in live cells, a metric often more predictive of efficacy than affinity (

    
    ).
    
  • Limitation: Requires transfection of a fusion protein; not suitable for primary cells without efficient gene transfer.

B. CETSA® (The Endogenous Pragmatist)

Mechanism: Based on the biophysical principle that ligand binding stabilizes a protein, increasing its melting temperature (ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">

  • Primary Advantage: Works with endogenous proteins (no cloning required) and can be applied to tissue samples or whole blood.

  • Limitation: It is an endpoint assay (thermodynamic stability only); it cannot measure real-time association/dissociation kinetics (

    
    ).
    
C. Surface Plasmon Resonance (The Biophysical Benchmark)

Mechanism: Measures mass changes on a sensor chip surface in real-time as analyte binds to immobilized ligand.

  • Primary Advantage: precise, label-free kinetic constants (

    
    ).
    
  • Limitation: Reductionist. Lacks cellular context, co-factors, and physiological buffers.

Comparative Performance Matrix
FeatureNanoBRET™ TECETSA® (HT)SPR / BLI
Biological Context Live Intact Cells Intact Cells / LysatePurified Protein
Output Metric Affinity (

), Residence Time
Thermal Stability (

)
Kinetics (

)
Endogenous Targets No (Requires Fusion)Yes No
Throughput High (384-well)Medium/High (384-well)Low/Medium
Kinetic Resolution Real-timeEndpointReal-time
Reagent Needs Tracer + PlasmidAntibody (Specific)Purified Protein

Experimental Protocols

Protocol A: Live-Cell NanoBRET™ Target Engagement

Objective: Determine the intracellular affinity (

  • Transfection (Day 1):

    • Mix NanoLuc®-Kinase fusion vector with Transfection Carrier DNA (to optimize expression levels) in Opti-MEM.

    • Add transfection reagent (e.g., FuGENE® HD) and incubate for 10–15 min.

    • Add lipid-DNA complex to HEK293 cells in suspension (

      
       cells/mL) and plate into white, non-binding 96-well plates.
      
  • Tracer Equilibration (Day 2):

    • Remove media and replace with Opti-MEM containing the NanoBRET™ Tracer at a concentration near its

      
       (previously determined) plus the test compound at serially diluted concentrations.
      
    • Crucial Step: Include a "No Tracer" control for background subtraction and a "Tracer Only" control for max signal.

  • Incubation:

    • Incubate cells at 37°C / 5% CO2 for 2 hours. (Equilibrium time depends on the permeability and kinetics of the compound).

  • Detection:

    • Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to quench any signal from lysed cells).

    • Read immediately on a BRET-compatible plate reader (e.g., BMG CLARIOstar).

    • Channel 1: Donor Emission (460 nm).

    • Channel 2: Acceptor Emission (618 nm).

  • Analysis:

    • Calculate MilliBRET Units (mBU):

      
      .
      
    • Plot mBU vs. log[Compound] to derive intracellular

      
      .
      
Protocol B: CETSA® (Western Blot Format)

Objective: Validate binding to an endogenous transcription factor.

  • Treatment:

    • Seed cells in 6-well plates and treat with test compound (at

      
      ) or DMSO control for 1 hour at 37°C.
      
  • Harvest & Aliquot:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Divide cell suspension into 8 PCR tubes (

      
       each).
      
  • Thermal Challenge:

    • Place tubes in a gradient thermal cycler. Set temperatures from 37°C to 67°C (spanning the expected melting point).

    • Heat for 3 minutes, then cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (with detergent) to cells; incubate 20 min on ice.

    • Critical Step: Centrifuge at

      
       for 20 min at 4°C to pellet aggregated (denatured) proteins.
      
  • Detection:

    • Collect supernatant (soluble fraction).

    • Run SDS-PAGE and Western Blot using a specific primary antibody for the target.

    • Quantify band intensity.[5] A shift in the curve to higher temperatures in the treated sample indicates target engagement.[6][7][8]

Visualization & Logic

Mechanism of Action: NanoBRET vs. CETSA

The following diagram illustrates the mechanistic divergence between the two cellular assays.

TargetEngagementcluster_NanoBRETNanoBRET™ (Kinetic/Equilibrium)cluster_CETSACETSA® (Thermodynamic)NB_InputFusion Protein(NanoLuc-Target)NB_SignalBRET Signal(Energy Transfer)NB_Input->NB_Signal+ TracerNB_TracerFluorescent TracerNB_CompTest CompoundNB_ResultSignal DECREASE(Displacement)NB_Signal->NB_Result+ Compound(Competition)CT_InputEndogenous Target(Native State)CT_HeatThermal Challenge(Gradient)CT_Input->CT_HeatCT_StabStabilized ProteinCT_Input->CT_Stab+ Compound(Binding)CT_AggAggregated Protein(Precipitates)CT_Heat->CT_AggUnboundCT_CompTest CompoundCT_ResultSoluble Fraction(Western/Alpha)CT_Stab->CT_ResultRemains SolubleCT_Agg->CT_ResultRemoved viaCentrifugation

Caption: Fig 1. Mechanistic comparison: NanoBRET relies on competitive displacement (kinetic), while CETSA relies on thermal stabilization (thermodynamic).

Decision Logic: Selecting the Right Assay

Do not default to one method. Use this logic to select the assay based on your specific validation stage.

DecisionTreeStartStart: Target Engagement NeedQ1Is the target intracellular?Start->Q1Q2Is a specific tracer available?Q1->Q2YesSPRUse SPR / BLI(Biophysical)Q1->SPRNo (Extracellular/Purified)Q3Is kinetic data (Residence Time) required?Q2->Q3YesQ4Is the target endogenous (no transfection)?Q2->Q4NoNanoBRETUse NanoBRET™ TE(Live Cell Kinetic)Q3->NanoBRETYes (Critical)CETSAUse CETSA®(Thermodynamic)Q3->CETSANo (Affinity only)Q4->NanoBRETNo (Can transfect)Q4->CETSAYes

Caption: Fig 2. Strategic decision tree for selecting the optimal target engagement assay based on target location and data requirements.

Data Interpretation & "The Shift"

When comparing data between these assays, expect discrepancies. These are not errors; they are biological insights.

The "Cellular Shift" Phenomenon: It is common to see a potency drop (higher

  • Example: A kinase inhibitor shows

    
     in SPR but 
    
    
    in NanoBRET.
  • Cause: In the cell, the inhibitor competes with mM levels of ATP. The biochemical assay (SPR) usually lacks ATP.

References

  • Comparison of Cellular Target Engagement Methods. ACS Pharmacology & Translational Science. (2022). Link

  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.[3] Link

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement. University of Cambridge. Link

  • Target Engagement and Residency Time. Charnwood Discovery. Link

  • Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. (2020). Link

Safety Operating Guide

Operational Safety & Disposal Protocol: (2-Methyl-2H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, containment, and disposal procedures for (2-Methyl-2H-indazol-5-yl)methanamine . As a Senior Application Scientist, I emphasize that while specific regulatory listings (P-list/U-list) may not explicitly name this isomer, its structural properties—an indazole core (bioactive pharmacophore) coupled with a primary amine (basic/corrosive moiety)—dictate that it be treated as a High-Hazard Bioactive Amine .[1]

Critical Hazard Profile:

  • Bioactivity: Indazole derivatives are frequently potent kinase inhibitors or CNS-active agents. Treat as a potential reproductive toxin and sensitizer.

  • Chemical Reactivity: The primary amine group renders this compound basic. It reacts exothermically with acids and strong oxidizers.

  • Incompatibility: NEVER mix with hypochlorites (bleach). Reaction with amines produces chloramines, which are toxic and explosive gases.

Safety Assessment & PPE Matrix

Before initiating any disposal workflow, the following protective measures are non-negotiable. This protocol relies on the "Barrier & Neutralization" principle.

Personal Protective Equipment (PPE) Selection
PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving: Inner: Nitrile (0.11mm)Outer: Nitrile (0.14mm) or LaminateAmines can permeate standard latex rapidly.[1] Double gloving provides a breakthrough time buffer >480 mins.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Primary amines are caustic; dust or splash can cause irreversible corneal damage.[1]
Respiratory N95 (Solids) or P100/OV Cartridge (Liquids)Prevents inhalation of bioactive dusts or volatile amine vapors.[1]
Body Defense Tyvek® Lab Coat + Chemical ApronPrevents fabric saturation and skin absorption of the indazole core.[1]

Disposal Decision Logic (Workflow)

The following decision tree illustrates the autonomous logic required to categorize the waste stream correctly.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag -> Wide Mouth Jar Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated No Halogens Labeling Label: Toxic/Corrosive (Basic Organic) Halogenated->Labeling NonHalogenated->Labeling SolidPack->Labeling Incineration High-Temp Incineration (Recommended) Labeling->Incineration

Figure 1: Operational decision matrix for segregating amine-based chemical waste streams.

Operational Protocols

Protocol A: Solid Waste Disposal

Context: Disposal of pure substance, contaminated weighing boats, or filter cakes.

  • Containment: Transfer solid waste into a clear polyethylene bag. Twist and tape the neck of the bag (Gooseneck seal).

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(2-Methyl-2H-indazol-5-yl)methanamine, 95%".[1]

    • Hazard Checkbox: Toxic, Corrosive.

  • Disposal Path: Designate for High-Temperature Incineration . Landfilling is chemically irresponsible for bioactive indazoles due to potential groundwater leaching.

Protocol B: Liquid Waste (Solutions)

Context: Reaction mixtures or mother liquors.

  • pH Check: Ensure the solution pH is >9. If acidic, the amine is protonated (salt form), which is safer but still bioactive.

  • Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO.

  • Incompatibility Check: Ensure the waste container does not contain acid waste or oxidizers (Peroxides, Nitric Acid). Mixing amines with acids generates heat; mixing with oxidizers can cause fire.

  • Container: Use amber glass or HDPE carboys with vented caps to prevent pressure buildup.

Emergency Protocol: Spill Management

Scenario: A 5g bottle of solid (2-Methyl-2H-indazol-5-yl)methanamine drops and shatters.

Immediate Action: Evacuate immediate area. Don full PPE (including respirator).[2]

Step-by-Step Cleanup:

  • Immobilize: Gently cover the powder with a Sol-Gel absorbent or damp sand to prevent dust generation. Do not dry sweep.

  • Neutralize (The "Acid Wash"):

    • Prepare a 5% Citric Acid or Dilute Acetic Acid solution.

    • Spray the area gently. The acid will convert the volatile free base amine into a non-volatile, water-soluble salt (Indazolium citrate/acetate).

  • Collection: Scoop the wet slurry into a hazardous waste bag.

  • Decontamination: Wash the surface with a surfactant (soap) and water.

    • Warning:DO NOT use Bleach. Bleach + Amine

      
       Chloramine Gas (Toxic).
      

References

  • National Institutes of Health (NIH) - PubChem. Indazole Structure and Bioactivity Profile. [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Characteristic: Corrosivity (D002) and Toxicity. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response in Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyl-2H-indazol-5-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Methyl-2H-indazol-5-YL)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.